molecular formula C11H8F3N B069242 7-Methyl-2-(trifluoromethyl)quinoline CAS No. 176722-74-0

7-Methyl-2-(trifluoromethyl)quinoline

カタログ番号: B069242
CAS番号: 176722-74-0
分子量: 211.18 g/mol
InChIキー: PHLJKUAHHBRYOG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

7-Methyl-2-(trifluoromethyl)quinoline, also known as 7-Methyl-2-(trifluoromethyl)quinoline, is a useful research compound. Its molecular formula is C11H8F3N and its molecular weight is 211.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Methyl-2-(trifluoromethyl)quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Methyl-2-(trifluoromethyl)quinoline including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号

176722-74-0

分子式

C11H8F3N

分子量

211.18 g/mol

IUPAC名

7-methyl-2-(trifluoromethyl)quinoline

InChI

InChI=1S/C11H8F3N/c1-7-2-3-8-4-5-10(11(12,13)14)15-9(8)6-7/h2-6H,1H3

InChIキー

PHLJKUAHHBRYOG-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)C=CC(=N2)C(F)(F)F

正規SMILES

CC1=CC2=C(C=C1)C=CC(=N2)C(F)(F)F

同義語

7-METHYL-2-TRIFLUOROMETHYLQUINOLINE

製品の起源

United States
Foundational & Exploratory

Physicochemical properties of 7-Methyl-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 7-Methyl-2-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and bioavailability.[1] This guide provides a comprehensive overview of the physicochemical properties of 7-Methyl-2-(trifluoromethyl)quinoline, a specific derivative with potential applications in drug discovery and materials science. While experimental data for this exact isomer is limited, this document synthesizes available information on closely related compounds to provide a robust predictive and practical guide for researchers.

Molecular Structure and Identifiers

A clear understanding of the molecule's basic identity is the foundation for all further research.

Chemical Structure:

Caption: Molecular structure and key identifiers for 7-Methyl-2-(trifluoromethyl)quinoline.

Physicochemical Properties: A Comparative Analysis

Property7-Methyl-2-(trifluoromethyl)quinoline (Predicted)7-(Trifluoromethyl)quinoline2-(Trifluoromethyl)quinoline4-Methyl-2-(trifluoromethyl)quinoline7-Methylquinoline
Melting Point (°C) 50 - 6560 - 69[3]58 - 62[4]55[5]39[6]
Boiling Point (°C) Not availableNot availableNot availableNot available250 - 257[6]
Solubility Predicted to be soluble in common organic solvents (e.g., DMSO, Chloroform, Methanol) and sparingly soluble in water.Solid[7]Solid[4]Not availableSlightly soluble in cold water, dissolves in hot water and most organic solvents.[8]
pKa Predicted to be weakly basic due to the nitrogen atom in the quinoline ring.Not availableNot availableNot availableStrong basic compound.[9]
Appearance Predicted to be a white to off-white solid.Pale cream to cream crystals or powder.[3]Solid.[4]Not availableColorless to pale yellow liquid.[2]

Spectroscopic Analysis

Spectroscopic analysis is critical for the structural confirmation and purity assessment of the compound. Below are the predicted spectral characteristics based on data from analogous structures.[1][10][11][12][13][14]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The trifluoromethyl group will likely cause splitting of adjacent proton signals.

  • Aromatic Protons (H-3, H-4, H-5, H-6, H-8): Expected in the range of δ 7.5-8.5 ppm. The specific coupling patterns will depend on the substitution pattern.

  • Methyl Protons (7-CH₃): A singlet is expected around δ 2.5 ppm.

¹³C NMR Spectroscopy

The carbon NMR will provide information on the carbon framework of the molecule.

  • Aromatic Carbons: Signals are expected in the range of δ 120-150 ppm.

  • Methyl Carbon (7-CH₃): A signal is anticipated around δ 20-25 ppm.

  • Trifluoromethyl Carbon (-CF₃): A quartet is expected due to coupling with the fluorine atoms.

¹⁹F NMR Spectroscopy

The fluorine NMR is a key technique for confirming the presence and environment of the trifluoromethyl group. A single sharp singlet is expected in the typical range for a -CF₃ group on an aromatic ring.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • C-H stretching (aromatic and methyl): ~3000-3100 cm⁻¹ and ~2850-2960 cm⁻¹

  • C=C and C=N stretching (aromatic rings): ~1500-1620 cm⁻¹

  • C-F stretching: Strong absorptions in the range of 1100-1350 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) is expected at m/z = 211.18.

Synthesis and Purification

A plausible synthetic route for 7-Methyl-2-(trifluoromethyl)quinoline is a [5+1] cyclization reaction.[15] This approach is efficient and utilizes readily available starting materials.

Proposed Synthetic Workflow

G cluster_0 Synthesis cluster_1 Purification Start 2-amino-4-methylstyrene Reaction [5+1] Cyclization (Catalyst- and additive-free) Start->Reaction Reagent Trifluoroacetic acid (TFA) Reagent->Reaction Product Crude 7-Methyl-2-(trifluoromethyl)quinoline Reaction->Product Purification Column Chromatography (Silica Gel) Product->Purification FinalProduct Pure 7-Methyl-2-(trifluoromethyl)quinoline Purification->FinalProduct

Caption: Proposed synthetic and purification workflow for 7-Methyl-2-(trifluoromethyl)quinoline.

Step-by-Step Synthesis Protocol
  • Reaction Setup: In a sealed reaction vessel, combine 2-amino-4-methylstyrene (1 equivalent) and trifluoroacetic acid (2-3 equivalents).

  • Heating: Heat the reaction mixture at 120-140°C for 12-24 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent.

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for determining the purity and confirming the identity of 7-Methyl-2-(trifluoromethyl)quinoline.

GC-MS Analytical Workflow

G cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Analysis Sample Dissolve sample in a suitable solvent (e.g., Toluene) Filter Filter through a 0.45µm PTFE syringe filter Sample->Filter Injection Inject into GC-MS system Filter->Injection Separation Separation on a capillary column Injection->Separation Detection Mass Spectrometry Detection (EI mode) Separation->Detection Chromatogram Analyze chromatogram for purity Detection->Chromatogram MassSpectrum Compare mass spectrum with expected fragmentation Detection->MassSpectrum

Caption: Workflow for the GC-MS analysis of 7-Methyl-2-(trifluoromethyl)quinoline.

Detailed GC-MS Protocol
  • Instrumentation: A standard gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: Start at a suitable temperature (e.g., 80°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C).

  • Injector: Split/splitless injector at a temperature of 250°C.

  • MS Detector: Electron ionization (EI) mode at 70 eV, with a scan range of m/z 50-500.

Applications and Research Interest

Quinoline derivatives are of significant interest in drug discovery due to their diverse biological activities. The presence of the 7-methyl and 2-trifluoromethyl substituents on the quinoline core suggests potential applications as:

  • Anticancer Agents: Many quinoline derivatives exhibit anticancer properties.[1]

  • Antimalarial Drugs: The quinoline scaffold is central to many antimalarial drugs.

  • Kinase Inhibitors: The trifluoromethyl group is a common feature in kinase inhibitors.[1]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 7-Methyl-2-(trifluoromethyl)quinoline is not widely available, the safety precautions for similar quinoline derivatives should be followed.[7][16][17][18]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.

  • Handling: Handle in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

  • Hazards: May cause skin, eye, and respiratory irritation. May be harmful if swallowed or in contact with skin.

References

A comprehensive list of references is provided for further reading and verification of the information presented in this guide.

  • Eur. J. Org. Chem. 2008, 2008, 5537-5540.
  • Electronic Supporting Information for "Visible-Light-Induced Aerobic Oxidative C-H Amin
  • Sigma-Aldrich.
  • ScienceLab.com.
  • PubChem. 7-(Trifluoromethyl)quinoline. Available at: [Link].

  • J&K Scientific. 2-Methyl-7-(trifluoromethyl)quinoline. Available at: [Link].

  • CAS Common Chemistry. 7-Methylquinoline. Available at: [Link].

  • Benchchem. Application Notes and Protocols: 3,4-Dichloro-7-(trifluoromethyl)quinoline in Organic Synthesis.
  • Angene Chemical.
  • Fisher Scientific.
  • DergiPark. INVESTIGATION OF SOME PROPERTIES OF 4-AMINO-2-METHYL-7 (TRIFLUOROMETHYL) QUINOLINE MOLECULE BY EXPERIMENTAL AND THEORETICAL SPEC.
  • PMC. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds.
  • ResearchGate. 1 H (a) and 13 C (b) NMR spectra of...
  • Chemical Synthesis Database. 4-methyl-2-(trifluoromethyl)quinoline.
  • Google Patents.
  • Beilstein Journals.
  • Beilstein Archives.
  • IJFMR.
  • Chemical Synthesis Database. 2-propyl-7-(trifluoromethyl)quinoline.
  • NIST WebBook. Quinoline, 7-methyl-. Available at: [Link].

  • Thermo Fisher Scientific. 7-(Trifluoromethyl)quinoline, 97%.
  • PENTA.
  • Organic Chemistry Portal. Metal-Free Synthesis of 2-Fluoroalkylated Quinolines Using Polyfluoroalkanoic Acids as Direct Fluorine Sources.
  • ResearchGate. (PDF) Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline.
  • Wikipedia. Quinoline. Available at: [Link].

  • National Institute of Standards and Technology. Quinoline - the NIST WebBook.
  • PhytoBank. Showing 7-methyl quinoline (PHY0119488).
  • ResearchGate. Scheme 11 Calculated values of pKa(THF)
  • Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar.
  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Deriv

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The Therapeutic Potential of 7-Methyl-2-(trifluoromethyl)quinoline Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold as a Privileged Core in Modern Drug Discovery

The quinoline nucleus, a bicyclic aromatic heterocycle composed of a fused benzene and pyridine ring, stands as one of the most significant and versatile scaffolds in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a foundational template for a vast array of pharmacologically active compounds, earning it the designation of a "privileged structure."[2][3] Quinoline derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimalarial, anti-inflammatory, antimicrobial, and antiviral effects.[2][3]

This guide focuses on a specific and highly promising class of derivatives: those substituted with a methyl group at the 7-position and a trifluoromethyl (CF3) group at the 2-position. The strategic placement of these functional groups is not arbitrary. The trifluoromethyl group is a bioisostere of the methyl group but possesses profoundly different electronic properties; it is strongly electron-withdrawing and significantly increases lipophilicity. In drug design, the inclusion of a -CF3 group is a well-established strategy to enhance metabolic stability, improve cell membrane permeability, and increase binding affinity to target proteins.[4][5] Concurrently, the 7-methyl group can modulate the molecule's steric and electronic profile, fine-tuning its interaction with biological targets to improve potency and selectivity.[6] This technical guide provides an in-depth analysis of the synthesis, mechanisms of action, and therapeutic applications of 7-methyl-2-(trifluoromethyl)quinoline derivatives, offering field-proven insights and detailed protocols for researchers and drug development professionals.

PART 1: Synthesis and Chemical Landscape

The synthesis of the quinoline core can be achieved through several classic named reactions, including the Skraup, Doebner-von Miller, and Combes syntheses.[7] The Combes synthesis is particularly effective for generating 2,4-disubstituted quinolines and can be adapted for our target scaffold.

Generalized Protocol: Combes Synthesis for 7-Methyl-2-(trifluoromethyl)quinoline Core

This protocol describes a generalized, two-step approach. The causality behind this choice is its reliability and adaptability. The initial condensation forms a β-aminoenone intermediate, which is then cyclized under acidic conditions—a robust and well-documented transformation.

Step 1: Condensation of m-Toluidine with Trifluoroacetylacetone

  • To a solution of 4-methylaniline (m-toluidine) (1.0 eq) in ethanol, add 1,1,1-trifluoro-2,4-pentanedione (trifluoroacetylacetone) (1.1 eq).

  • Add a catalytic amount of a weak acid, such as acetic acid, to facilitate the reaction.

  • Stir the mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure to yield the crude enamine intermediate. This intermediate is often used in the next step without further purification.

Step 2: Acid-Catalyzed Cyclization

  • Add the crude intermediate from Step 1 slowly to a pre-heated, strong dehydrating acid such as concentrated sulfuric acid or polyphosphoric acid (PPA) at 100-120°C.

  • Maintain the temperature and stir for 1-2 hours. The strong acid protonates the carbonyl, facilitating an intramolecular electrophilic aromatic substitution to close the ring, followed by dehydration to form the aromatic quinoline system.

  • After cooling, carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated base (e.g., NaOH or NH4OH) to precipitate the product.

  • Filter the solid precipitate, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or column chromatography to obtain the 7-methyl-2-(trifluoromethyl)quinoline core.

cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization & Aromatization m-Toluidine m-Toluidine Enamine_Intermediate Enamine_Intermediate m-Toluidine->Enamine_Intermediate Ethanol, Acetic Acid (cat.) Trifluoroacetylacetone Trifluoroacetylacetone Trifluoroacetylacetone->Enamine_Intermediate Final_Product 7-Methyl-2-(trifluoromethyl)quinoline Enamine_Intermediate->Final_Product H2SO4, Heat Neutralization Purification

Caption: Workflow for the Combes synthesis of the target quinoline core.

PART 2: Therapeutic Applications and Mechanisms of Action

Anticancer Potential: Targeting Aberrant Cell Signaling

Quinoline derivatives are a cornerstone of modern oncology, with many acting as potent inhibitors of key enzymes involved in cancer progression.[8][9] Derivatives featuring the trifluoromethyl group have shown particular promise, often targeting receptor tyrosine kinases (RTKs) that are overexpressed or hyperactivated in various cancers.[4]

Mechanism of Action: Tyrosine Kinase Inhibition Many cancers are driven by uncontrolled cell proliferation signals transmitted through pathways like the Epidermal Growth Factor Receptor (EGFR) pathway. 7-Methyl-2-(trifluoromethyl)quinoline derivatives are structurally suited to act as ATP-competitive inhibitors in the kinase domain of EGFR. The quinoline core mimics the adenine ring of ATP, while various side chains can form specific interactions within the binding pocket, blocking the receptor's autophosphorylation and halting downstream pro-survival signals (e.g., through the PI3K/Akt/mTOR pathway).[10] The -CF3 group can enhance binding pocket occupancy and metabolic resistance, leading to sustained inhibition.

cluster_pathway EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR P P EGFR->P PI3K PI3K P->PI3K Akt Akt PI3K->Akt Downstream Signaling mTOR mTOR Akt->mTOR Downstream Signaling Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Downstream Signaling Inhibitor 7-Methyl-2-(trifluoromethyl) quinoline Derivative Inhibitor->EGFR Inhibits ATP Binding & Phosphorylation

Caption: Inhibition of the EGFR signaling pathway by a quinoline derivative.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the cytotoxic activity of structurally related quinoline derivatives against various human cancer cell lines.

Compound Class/DerivativeCancer Cell LineActivity (IC50)Reference
Quinoline-Chalcone Hybrid 12eMGC-803 (Gastric)1.38 µM[11]
Quinoline-Chalcone Hybrid 12eHCT-116 (Colon)5.34 µM[11]
Quinoline-Chalcone Hybrid 6HL60 (Leukemia)0.59 µM[11]
4-(Pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinolineHL-60 (Leukemia)19.88 µg/mL[8]
7-(Trifluoromethyl)-4-aminoquinoline DerivativeVariousPotent Antiproliferative[8]
Antimalarial Activity: A Legacy of Heme Detoxification Inhibition

Quinolines, such as quinine and chloroquine, are historically among the most important antimalarial drugs.[1][3] Their primary theater of operation is the acidic digestive vacuole of the Plasmodium falciparum parasite.

Mechanism of Action: Disruption of Hemozoin Formation Inside an infected red blood cell, the parasite digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin. 4-aminoquinoline derivatives are weak bases that become protonated and trapped within the acidic digestive vacuole. Here, they cap the growing hemozoin crystal, preventing further polymerization.[3] The resulting buildup of free heme induces oxidative stress and lyses the parasite's membranes, leading to its death. The presence of a trifluoromethyl group, particularly at the 2-position, has been linked to activity against chloroquine-resistant strains of malaria.[3]

cluster_vacuole Parasite Digestive Vacuole (Acidic) Hemoglobin Hemoglobin Heme Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin Crystal (Non-toxic) Heme->Hemozoin Polymerization Toxicity Oxidative Stress & Parasite Death Heme->Toxicity Accumulation Inhibitor Quinoline Derivative Inhibitor->Hemozoin Blocks Polymerization

Caption: Mechanism of antimalarial action via heme detoxification inhibition.

Anti-inflammatory and Antimicrobial Potential

The versatility of the quinoline scaffold extends to anti-inflammatory and antimicrobial applications.

  • Anti-inflammatory Activity: Certain quinoline derivatives can suppress the production of pro-inflammatory mediators. For example, they have been shown to inhibit the lipopolysaccharide (LPS)-induced production of tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) in macrophages, key cytokines in the inflammatory cascade.[12][13] This is often mediated by inhibiting the NF-κB signaling pathway.[13]

  • Antimicrobial Activity: Fluoroquinolones are a major class of antibiotics. The core quinoline structure is crucial for their mechanism, which involves inhibiting bacterial DNA gyrase and topoisomerase IV.[1] These enzymes are essential for DNA replication, repair, and recombination, and their inhibition is bactericidal. Derivatives containing trifluoromethyl groups have also demonstrated potent antibacterial and antifungal activities.[14][15]

Quantitative Data: Anti-inflammatory & Antimicrobial Activity

Compound ClassTarget/OrganismActivity (MIC/IC50)Reference
Quinoline-Triazole HybridVarious Bacteria & FungiMIC as low as 6.25 µg/mL[14]
Quinolidene-Rhodanine ConjugateM. tuberculosis (dormant)IC50 = 2.2 µg/mL[16]
Quinoline-Azetidinone ScaffoldInflammation (Rat Model)Significant Edema Reduction[17]
Cyclopenta-anthracene QuinolineInflammation (Mouse Model)68.28% Inhibition[18]

PART 3: Essential Experimental Protocols

The protocols described below are self-validating systems. Each includes controls (untreated, vehicle, positive) to ensure that the observed effects are due to the test compound and that the assay is performing within expected parameters.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

Principle: This colorimetric assay measures cell viability. Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 7-methyl-2-(trifluoromethyl)quinoline derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for vehicle control (e.g., 0.1% DMSO) and untreated control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Seed 1. Seed Cells (96-well plate, 24h) Treat 2. Add Compound Dilutions (Vehicle/Untreated Controls) Seed->Treat Incubate 3. Incubate (48-72h) Treat->Incubate MTT 4. Add MTT Reagent (Incubate 4h) Incubate->MTT Solubilize 5. Solubilize Formazan (DMSO) MTT->Solubilize Read 6. Read Absorbance (570 nm) Solubilize->Read Analyze 7. Calculate IC50 Read->Analyze

Caption: Standard workflow for the MTT cytotoxicity assay.

Protocol 2: SYBR Green I-based Antimalarial Assay

Principle: This fluorescence-based assay quantifies parasite proliferation. The SYBR Green I dye intercalates with double-stranded DNA. Upon lysis of the red blood cells and parasites, the dye binds to parasitic DNA, and the resulting fluorescence is proportional to the number of parasites.

Methodology:

  • Parasite Culture: Maintain a culture of P. falciparum (e.g., 3D7 or K1 strain) in human red blood cells at 2% hematocrit. Synchronize the culture to the ring stage.

  • Assay Setup: In a 96-well plate, add serial dilutions of the quinoline derivatives. Add the synchronized parasite culture to each well. Include wells for a positive control (e.g., chloroquine) and a negative control (uninfected red blood cells).

  • Incubation: Incubate the plate for 72 hours under microaerophilic conditions (5% O2, 5% CO2, 90% N2).

  • Lysis and Staining: Add a lysis buffer containing SYBR Green I dye to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 1 hour to allow for cell lysis and DNA staining.

  • Data Acquisition: Measure fluorescence using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

  • Analysis: Determine the IC50 value by plotting the percentage of growth inhibition against the compound concentration.[10]

PART 4: Future Perspectives and Conclusion

The 7-methyl-2-(trifluoromethyl)quinoline scaffold represents a highly promising and versatile platform for the development of new therapeutic agents. The accumulated evidence strongly supports its potential in oncology, malariology, and beyond. The trifluoromethyl group consistently imparts favorable pharmacokinetic properties, while the methyl group provides a handle for fine-tuning selectivity and potency.[4][8]

Future research should focus on several key areas:

  • Lead Optimization: Synthesizing and screening a focused library of analogs to further refine the structure-activity relationship (SAR) and improve target selectivity.

  • Mechanism Deconvolution: Moving beyond phenotypic screening to identify the precise molecular targets and elucidate downstream effects using techniques like proteomics and transcriptomics.

  • ADMET Profiling: Conducting comprehensive in vitro and in vivo studies to assess the absorption, distribution, metabolism, excretion, and toxicity profiles of lead candidates.

  • Combination Therapies: Investigating the synergistic potential of these derivatives with existing drugs to enhance efficacy and overcome resistance mechanisms.

References

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  • Structure−Activity Relationship of Newly Synthesized Quinoline Derivatives for Reversal of Multidrug Resistance in Cancer.
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  • Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube.
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  • SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Connect Journals.
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  • Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications.
  • Synthesis and antimicrobial activities of novel quinoline derivatives carrying 1,2,4-triazole moiety. PubMed.
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  • Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. SCIRP.
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The Trifluoromethyl Group: A Keystone for Enhancing the Bioactivity of 7-Methylquinoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold and the Transformative Power of Fluorine Chemistry

The 7-methylquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide range of biological activities, including anticancer and antimalarial properties.[1][2] The strategic modification of this core is a cornerstone of drug discovery, aiming to enhance potency, selectivity, and pharmacokinetic profiles. Among the vast arsenal of chemical modifications, the introduction of a trifluoromethyl (-CF3) group stands out as a powerful strategy.[3][4] This guide provides a comprehensive overview of the multifaceted role of the trifluoromethyl group in modulating the bioactivity of 7-methylquinoline derivatives, offering insights into its impact on physicochemical properties, metabolic stability, and target engagement.

The trifluoromethyl group, often used as a bioisostere for a methyl or chloro group, imparts a unique combination of properties that can dramatically alter a molecule's biological behavior.[5] Its strong electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability make it a valuable tool for medicinal chemists.[6][7] Understanding the causal relationships behind these effects is paramount for the rational design of novel 7-methylquinoline-based therapeutics.

I. Physicochemical Impact of the Trifluoromethyl Group on the 7-Methylquinoline Core

The introduction of a -CF3 group to the 7-methylquinoline scaffold instigates a cascade of changes in its fundamental physicochemical properties. These alterations are not merely additive but often result in a synergistic enhancement of drug-like characteristics.

A. Lipophilicity and Membrane Permeability: A Double-Edged Sword

The -CF3 group significantly increases the lipophilicity of a molecule, a critical factor for cell membrane permeability and oral bioavailability.[8][9] This is quantified by the Hansch-Fujita π constant, where the -CF3 group has a value of +0.88, indicating a substantial contribution to lipophilicity.[10] For the 7-methylquinoline core, this enhanced lipophilicity can facilitate its passage across biological membranes to reach intracellular targets.[6] However, excessive lipophilicity can lead to poor aqueous solubility and increased off-target toxicity, necessitating a balanced approach in molecular design.[8][11]

B. Electronic Modulation: Fine-Tuning Reactivity and Target Interactions

The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the three fluorine atoms.[5][10] When appended to the 7-methylquinoline ring, it can significantly alter the electron density of the aromatic system.[6][12] This electronic perturbation can influence the pKa of nearby functional groups, modulating their ionization state at physiological pH and thereby affecting drug-receptor interactions.[13] The electron-withdrawing nature of the -CF3 group can also enhance the acidity of adjacent protons, a property that can be exploited in certain enzymatic reactions.[10]

C. Metabolic Stability: Blocking Pathways of Degradation

One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability.[9][14] The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[6][10] This makes the -CF3 group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are major players in drug degradation.[14] By replacing a metabolically labile methyl group with a -CF3 group, a primary metabolic hotspot can be blocked, leading to a longer drug half-life and improved pharmacokinetic profile.[5][14]

II. Modulation of Bioactivity: The Trifluoromethyl Advantage in Action

The physicochemical modifications induced by the trifluoromethyl group translate into tangible effects on the biological activity of 7-methylquinoline derivatives.

A. Enhancing Anticancer Potency

Quinoline derivatives have been extensively investigated as anticancer agents, targeting various cellular pathways, including tyrosine kinases and DNA intercalation.[9][15] The introduction of a trifluoromethyl group can amplify this activity through several mechanisms:

  • Improved Target Binding: The -CF3 group can engage in favorable multipolar interactions with the protein backbone of target enzymes.[16] Its steric bulk, comparable to an isopropyl group, can also promote hydrophobic interactions within the binding pocket, leading to increased affinity and selectivity.[10][17]

  • Increased Cellular Uptake: Enhanced lipophilicity can lead to better penetration of cancer cell membranes, increasing the intracellular concentration of the drug.[7]

  • Inhibition of Drug Efflux: The altered electronic properties of the molecule may reduce its recognition by efflux pumps, a common mechanism of drug resistance in cancer cells.

A study on 4-amino, 7-substituted-quinoline derivatives demonstrated that compounds bearing a 7-(trifluoromethyl) group exhibited significant antiproliferative activity against the MCF-7 breast cancer cell line.[15]

B. Combating Drug-Resistant Malaria

Quinoline-based drugs like chloroquine have been mainstays in antimalarial therapy, but their efficacy is threatened by widespread drug resistance. Trifluoromethylated quinoline derivatives have emerged as a promising strategy to overcome this challenge.[2][9] The enhanced metabolic stability and altered physicochemical properties of these compounds can help them evade resistance mechanisms and maintain potency against resistant strains of Plasmodium falciparum.[9]

III. Experimental Protocols and Data Presentation

To empirically validate the impact of trifluoromethylation on the bioactivity of 7-methylquinoline derivatives, a series of well-defined experimental protocols are essential.

A. In Vitro Cytotoxicity Assay: The MTT Method

This protocol outlines a standard procedure to assess the cytotoxic effects of novel trifluoromethylated 7-methylquinoline derivatives on cancer cell lines.

Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).

Methodology:

  • Cell Culture: Maintain the desired cancer cell line (e.g., MCF-7) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the trifluoromethylated 7-methylquinoline derivatives in the culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value by plotting a dose-response curve.

B. In Vitro Microsomal Stability Assay

This assay assesses the metabolic stability of a compound by measuring its rate of degradation in the presence of liver microsomes.[14]

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a test compound.

Methodology:

  • Reagent Preparation: Prepare working solutions of the test compound, a positive control (a compound with known metabolic instability), and liver microsomes (e.g., human or rat). Prepare an NADPH regenerating system.

  • Incubation: In a 96-well plate, pre-incubate the liver microsomes and the test compound at 37°C.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile).

  • Sample Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression represents the elimination rate constant (k). Calculate the half-life (t1/2 = 0.693/k) and intrinsic clearance.

Data Summary: Comparative Physicochemical and Metabolic Properties

The following table summarizes the expected impact of introducing a trifluoromethyl group to a 7-methylquinoline scaffold in place of a methyl group.

Parameter7-Methylquinoline (with -CH3)7-Methylquinoline (with -CF3)Rationale for Change
Lipophilicity (logP) LowerHigherThe -CF3 group is more lipophilic than the -CH3 group.[10]
Metabolic Stability (t1/2) ShorterLongerThe C-F bond is significantly stronger and more resistant to enzymatic cleavage than the C-H bond.[6][14]
Number of Metabolites Generally higherSignificantly reducedBlocking a primary site of metabolism limits the formation of downstream metabolites.[14]
Intrinsic Clearance (CLint) HigherLowerReduced rate of metabolism leads to slower clearance.[14]
Acidity of adjacent C-H LowerHigherThe strong electron-withdrawing nature of the -CF3 group increases the acidity of neighboring protons.[10]

IV. Visualizing Key Concepts and Workflows

Diagrams are indispensable tools for illustrating complex scientific concepts and experimental procedures.

A. The Impact of Trifluoromethylation on Drug Properties

G cluster_0 Introduction of -CF3 Group cluster_1 Physicochemical Changes cluster_2 Pharmacokinetic & Pharmacodynamic Consequences CF3 Trifluoromethyl (-CF3) Group Lipophilicity Increased Lipophilicity CF3->Lipophilicity Electronic Electron-Withdrawing Effect CF3->Electronic Stability Increased Metabolic Stability CF3->Stability Permeability Enhanced Membrane Permeability Lipophilicity->Permeability Binding Altered Target Binding Electronic->Binding HalfLife Longer Half-Life Stability->HalfLife Bioactivity Improved Bioactivity Permeability->Bioactivity Binding->Bioactivity HalfLife->Bioactivity

Caption: Impact of -CF3 group on drug properties.

B. Experimental Workflow for In Vitro Cytotoxicity Assay (MTT)

G Start Start CellSeeding Seed Cancer Cells in 96-well Plate Start->CellSeeding Incubate1 Incubate 24h CellSeeding->Incubate1 AddCompound Add Trifluoromethylated 7-Methylquinoline Derivatives Incubate1->AddCompound Incubate2 Incubate 48-72h AddCompound->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 2-4h AddMTT->Incubate3 AddSolubilizer Add Solubilizing Agent (e.g., DMSO) Incubate3->AddSolubilizer ReadAbsorbance Measure Absorbance at 570 nm AddSolubilizer->ReadAbsorbance AnalyzeData Calculate IC50 ReadAbsorbance->AnalyzeData End End AnalyzeData->End

Sources

7-Methyl-2-(trifluoromethyl)quinoline: Structural Profiling and Synthetic Architecture

[1][2]

Executive Summary

In the realm of medicinal chemistry, the quinoline scaffold remains a privileged structure, serving as the backbone for antimalarial, anticancer, and antiviral therapeutics. 7-Methyl-2-(trifluoromethyl)quinoline represents a strategically substituted derivative where the lipophilic trifluoromethyl group (

This technical guide provides a rigorous analysis of this molecule, detailing its structural parameters, synthetic pathways with a focus on regioselectivity, and its utility as a high-value intermediate in drug discovery.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The introduction of a trifluoromethyl group significantly alters the electronic landscape of the quinoline ring, enhancing metabolic stability by blocking the C2 position—a common site for oxidative metabolism—while increasing lipophilicity for improved membrane permeability.

Table 1: Molecular Specifications
PropertyDataNotes
IUPAC Name 7-Methyl-2-(trifluoromethyl)quinoline
Molecular Formula

Molecular Weight 211.18 g/mol Calculated (C: 12.01, H: 1.01, N: 14.01, F: 19.[1][2]00)
Exact Mass 211.0612 DaMonoisotopic
SMILES CC1=CC2=C(C=C1)N=C(C=C2)C(F)(F)F
InChI Key Derivative-specificAnalogous to 2-CF3-quinoline class
LogP (Predicted) ~3.8 - 4.2High lipophilicity due to

+ Methyl
H-Bond Acceptors 1 (Quinoline Nitrogen)Weakened by electron-withdrawing

H-Bond Donors 0
Structural Analysis[1][2]
  • Electronic Effect: The

    
     group at C2 is strongly electron-withdrawing (inductive effect, 
    
    
    ), which reduces the basicity of the quinoline nitrogen (
    
    
    drops significantly compared to quinoline's 4.9). This reduction in basicity can decrease off-target binding to acidic proteins.[1][2]
  • Steric Effect: The C7-Methyl group provides a steric handle that can improve selectivity for hydrophobic pockets in kinase active sites or receptor ligand-binding domains.[1][2]

Synthetic Methodologies

Synthesizing 7-Methyl-2-(trifluoromethyl)quinoline requires overcoming the regioselectivity challenge inherent in substituted aniline cyclizations.[1][2] Two primary routes are recommended: the Modified Combes Synthesis (cyclization) and Late-Stage Radical Trifluoromethylation .

Route A: Modified Combes Quinoline Synthesis

This classical approach involves the condensation of m-toluidine with a fluorinated 1,3-dicarbonyl equivalent.[1][2]

  • Challenge: m-Toluidine (3-methylaniline) has two ortho positions available for cyclization, leading to a mixture of 7-methyl (para to methyl) and 5-methyl (ortho to methyl) isomers.[1][2]

  • Solution: The 7-methyl isomer is typically favored sterically, but separation via column chromatography is required.[1]

Route B: Minisci Radical Trifluoromethylation

A modern, regioselective approach involves the direct innate C-H trifluoromethylation of commercially available 7-methylquinoline.[1]

  • Mechanism: Nucleophilic radical attack. The nucleophilic

    
     radical preferentially attacks the most electron-deficient position of the protonated heterocycle, which is C2.
    
  • Reagents: Sodium triflinate (Langlois reagent), TBHP (oxidant), and catalytic metal (Cu or Fe).

Visualization: Synthetic Pathways[1][2]

SynthesisPathwaysStart1m-Toluidine(3-Methylaniline)Inter1EnaminoneIntermediateStart1->Inter1CondensationReagent14,4,4-Trifluorobutane-1,3-dione(Acid Catalyst)Reagent1->Inter1MixtureIsomeric Mixture(Cyclization)Inter1->MixtureCombes Cyclization(H2SO4/PPA)Target7-Methyl-2-(trifluoromethyl)quinoline(Target)Mixture->TargetChromatography(Major Product)Isomer5-Methyl Isomer(By-product)Mixture->IsomerMinor ProductStart27-MethylquinolineStart2->TargetMinisci Reaction(Radical Substitution at C2)Reagent2CF3-SO2-Na(Langlois Reagent)TBHP, Cu(cat)Reagent2->Target

Figure 1: Dual synthetic strategies. Route A (Combes) requires isomer separation. Route B (Minisci) offers direct C2-functionalization of the pre-formed quinoline core.[1][2]

Experimental Protocols

Protocol 1: Synthesis via Minisci Reaction (Recommended)

Objective: Direct C2-trifluoromethylation of 7-methylquinoline.[1][2]

  • Preparation: In a sealable reaction tube, dissolve 7-methylquinoline (1.0 equiv, 1 mmol) in a mixture of DCM/Water (2:1 ratio).

  • Reagent Addition: Add Sodium triflinate (

    
    , 3.0 equiv) as the radical source.
    
  • Catalysis: Add Copper(II) triflate (

    
    , 0.1 equiv) or a similar redox catalyst.
    
  • Initiation: Slowly add tert-Butyl hydroperoxide (TBHP) (70% aq., 5.0 equiv) dropwise at 0°C.

  • Reaction: Seal the tube and stir vigorously at room temperature for 12–24 hours. The reaction proceeds via the generation of

    
     radicals which attack the protonated quinoline species.
    
  • Work-up: Quench with saturated

    
    . Extract with Dichloromethane (
    
    
    ). Dry organic layer over
    
    
    .[3][4][5]
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the product.

    • Note: The

      
       group is highly non-polar; the product will elute significantly faster than the starting material.
      
Protocol 2: Analytical Verification

Self-Validating Check:

  • 1H NMR (

    
    ):  Look for the disappearance of the C2-proton signal (usually a doublet near 
    
    
    8.8 ppm in parent quinoline). The C7-methyl group will appear as a singlet around
    
    
    2.5 ppm.[1][2]
  • 19F NMR: Essential for confirmation. Expect a singlet around

    
     -67 ppm (characteristic of 
    
    
    ).[1][2]

Medicinal Chemistry Applications

The 7-Methyl-2-(trifluoromethyl)quinoline scaffold is not merely a chemical curiosity but a functional pharmacophore.[1][2]

  • Bioisosterism: The 7-methyl group acts as a lipophilic bioisostere for chlorine or methoxy groups found in drugs like Chloroquine or Mefloquine.

  • Metabolic Blocking: The 2-

    
     group blocks the C2 position from oxidation by aldehyde oxidase (AOX) and cytochrome P450s, extending the half-life (
    
    
    ) of the molecule in vivo.
  • Kinase Inhibition: Substituted quinolines are frequent scaffolds in Type II kinase inhibitors. The 2-

    
     group can occupy hydrophobic pockets (e.g., the specificity pocket in p38 MAP kinase), while the 7-methyl group can induce a twist in the molecule or fill small hydrophobic voids.
    

References

  • Synthesis of 2-(Trifluoromethyl)

    • Title: Practical Synthesis of 2-Trifluoromethylquinolines via Radical Trifluoromethylation.[1][2]

    • Source: Journal of Organic Chemistry.

    • URL:[Link] (Generalized citation for Minisci reaction on heterocycles).

  • Regioselectivity in Quinoline Synthesis

    • Title: The Skraup and Combes Quinoline Syntheses: Mechanistic Insights and Regiochemical Control.
    • Source: Chemical Reviews.
    • URL:[Link] (Foundational text on m-aniline cyclization issues).[2]

  • Fluorine in Medicinal Chemistry

    • Title: Fluorine in Medicinal Chemistry.
    • Source: Journal of Medicinal Chemistry.[6]

    • URL:[Link] (Reference for metabolic stability claims of CF3).

  • General Quinoline Properties

    • Title: PubChem Compound Summary for 7-(Trifluoromethyl)quinoline (Analogous Structure).
    • Source: N
    • URL:[Link][2]

Metabolic Stability of 7-Methyl-2-(trifluoromethyl)quinoline: A Technical Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the metabolic stability profile of 7-Methyl-2-(trifluoromethyl)quinoline , a privileged scaffold in medicinal chemistry often utilized for its kinase inhibitory potential and antimalarial properties.

The compound presents a classic duality in Structure-Metabolism Relationships (SMR):

  • Stabilizing Feature: The 2-trifluoromethyl (

    
    )  group acts as a potent metabolic blocker, reducing electron density on the heterocyclic ring and hindering oxidative attack at the C2 position.
    
  • Metabolic Liability: The 7-methyl (

    
    )  group represents a significant "soft spot," highly susceptible to Cytochrome P450 (CYP)-mediated benzylic oxidation.
    

This guide provides a comprehensive analysis of the compound's predicted metabolic fate, detailed protocols for experimental validation (Microsomal Stability Assay), and medicinal chemistry strategies for lead optimization.

Structural Analysis & Predicted Metabolic Fate

Electronic and Steric Effects

The metabolic stability of this scaffold is governed by the interplay between the electron-withdrawing


 group and the electron-donating methyl group.
  • 2-Trifluoromethyl (

    
    ):  This group exerts a strong inductive effect (-I), significantly lowering the 
    
    
    
    of the quinoline nitrogen. This reduction in basicity suppresses N-oxidation , a common clearance pathway for quinolines. Furthermore, the C-F bond strength (approx. 116 kcal/mol) renders the C2 position metabolically inert.
  • 7-Methyl (

    
    ):  Located on the benzenoid ring, this group is electronically activated. It is the primary site for benzylic hydroxylation , likely mediated by CYP3A4 or CYP2D6.
    
Predicted Metabolic Pathways

Based on established quinoline metabolism principles, the following biotransformations are predicted:

  • Primary Pathway (Major): Benzylic hydroxylation at C7, forming the alcohol, which may further oxidize to the carboxylic acid.

  • Secondary Pathway (Minor): N-oxidation at the quinoline nitrogen (suppressed by

    
    ).
    
  • Tertiary Pathway (Minor): Aromatic hydroxylation at the C5 or C8 positions, though the deactivated ring system makes this less favorable than in unsubstituted quinolines.

Pathway Visualization

The following diagram illustrates the predicted metabolic hierarchy.

MetabolicPathways Parent Parent Compound 7-Methyl-2-(trifluoromethyl)quinoline Metabolite1 Metabolite M1 (Major) 7-Hydroxymethyl derivative (Benzylic Oxidation) Parent->Metabolite1 CYP3A4/2D6 [O] Metabolite3 Metabolite M3 (Minor) Quinoline N-oxide (Suppressed by CF3) Parent->Metabolite3 CYP2A6/3A4 [O] Metabolite2 Metabolite M2 (Intermediate) 7-Carboxylic Acid (Further Oxidation) Metabolite1->Metabolite2 ADH/ALDH [O]

Caption: Predicted metabolic cascade showing the high-risk benzylic oxidation pathway (M1) versus the suppressed N-oxidation pathway (M3).

Experimental Protocol: Microsomal Stability Assay

To empirically determine the intrinsic clearance (


) and half-life (

), a Human Liver Microsome (HLM) stability assay is required. This protocol ensures data integrity through specific control measures.
Materials & Reagents
  • Test Compound: 7-Methyl-2-(trifluoromethyl)quinoline (10 mM DMSO stock).

  • Matrix: Pooled Human Liver Microsomes (20 mg/mL protein concentration).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM

    
    ).
    
  • Quench Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Step-by-Step Workflow
StepActionCritical Control (Why?)
1. Pre-Incubation Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4). Spike test compound to final conc. of 1

M. Pre-incubate at 37°C for 5 min.
Ensures temperature equilibrium and non-specific binding saturation before reaction start.
2. Initiation Add NADPH regenerating system to initiate the reaction.The reaction must be strictly time-controlled; NADPH is the limiting factor.
3. Sampling Aliquot 50

L samples at T=0, 5, 15, 30, and 60 minutes.
Multiple time points are essential to calculate the slope of depletion (

).
4. Quenching Immediately transfer aliquots into 150

L ice-cold ACN with Internal Standard. Vortex vigorously.
Stops enzymatic activity instantly and precipitates proteins to protect the LC column.
5. Processing Centrifuge at 4,000 rpm for 20 min at 4°C. Collect supernatant.Removes precipitated proteins to prevent LC-MS clogging.
6. Analysis Analyze via LC-MS/MS (MRM mode). Monitor parent depletion.MRM (Multiple Reaction Monitoring) provides the highest sensitivity for low-concentration samples.
Data Calculation

Calculate the in vitro intrinsic clearance (


) using the depletion rate constant (

):




Interpretation:

  • High Stability:

    
    
    
  • Moderate Stability:

    
    
    
  • Low Stability:

    
     (Likely requires optimization)
    

Metabolite Identification (MetID) Strategy

Once instability is confirmed, identifying the exact "soft spot" is crucial for the next design cycle.

Mass Spectrometry Setup
  • Instrument: Q-TOF or Orbitrap (High Resolution Mass Spectrometry).

  • Scan Mode: Data-Dependent Acquisition (DDA) with dynamic exclusion.

  • Polarity: Positive Ion Mode (

    
    ). Quinolines ionize well due to the basic nitrogen.
    
Diagnostic Fragmentation

The fragmentation pattern of 7-Methyl-2-(trifluoromethyl)quinoline (


, MW ~223) will reveal the site of metabolism:
  • Parent Ion: m/z 224

    
    .
    
  • Target Metabolite (

    
    ):  m/z 240.
    
    • Scenario A (Benzylic -OH): Loss of

      
       (-18 Da) from the fragment is common for benzylic alcohols.
      
    • Scenario B (N-Oxide): Characteristic loss of oxygen (-16 Da) or "M-16" fragment.

    • Scenario C (Ring -OH): Stable phenol-like fragments; no easy water loss.

Recommendation: If the


 metabolite shows a dominant water loss in 

, the 7-methyl group is confirmed as the primary liability.

Optimization Strategies (Lead Design)

If the 7-methyl group proves too labile, employ these medicinal chemistry strategies to block metabolism while retaining potency.

Deuteration (The "Heavy Atom" Effect)

Replace the C7-methyl hydrogens with deuterium (


).
  • Mechanism: The C-D bond is stronger than the C-H bond (Primary Kinetic Isotope Effect). This can reduce the rate of CYP-mediated hydrogen abstraction by 5-10 fold.

  • Pros: Minimal change to steric/electronic properties.

Fluorine Walk / Substitution

Replace the 7-methyl group with a Chlorine or Trifluoromethyl group.

  • Mechanism: Halogens block oxidation completely at that position.

  • Risk: May alter solubility and binding affinity significantly.[1]

Cyclization

Convert the 7-methyl into a Cyclopropyl group.

  • Mechanism: Cyclopropyl rings are often more metabolically stable than methyl/ethyl chains due to different hybridization and steric bulk, though they can still be oxidized.

Logic Flow for Optimization

OptimizationLogic Start High Clearance Detected (> 45 uL/min/mg) CheckSite Is the 7-Methyl the primary site? Start->CheckSite Yes Yes (Benzylic Oxidation) CheckSite->Yes No No (Aromatic/N-Oxidation) CheckSite->No Strat1 Strategy 1: Deuteration (-CD3) Retains sterics, slows rate Yes->Strat1 Strat2 Strategy 2: Bioisostere (-Cl, -CN) Blocks site, alters electronics Yes->Strat2 Strat3 Strategy 3: Steric Shielding Add ortho-substituent No->Strat3

Caption: Decision tree for medicinal chemistry optimization based on MetID results.

References

  • PubChem. (2025).[2] 7-(Trifluoromethyl)quinoline Compound Summary. National Library of Medicine. [Link]

  • Journal of Medicinal Chemistry. (2012). Comparative study of the affinity and metabolism of type I and type II binding quinoline carboxamide analogs by cytochrome P450 3A4. [Link]

  • International Journal of Chemical Studies. (2024). Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. [Link]

  • Beilstein Journal of Organic Chemistry. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. [Link]

Sources

An In-depth Technical Guide to the Lipophilicity and LogP of 7-Methyl-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction: The Critical Role of Lipophilicity in Drug Design

In the intricate process of drug discovery, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges, a significant portion of which are related to the molecule's physicochemical properties.[1][2] Among these, lipophilicity stands out as a paramount determinant of a drug's pharmacokinetic and pharmacodynamic behavior.[][4] It governs a molecule's ability to traverse biological membranes, influences its distribution throughout the body, impacts its metabolic fate, and can even dictate its affinity for its therapeutic target.[1][]

Lipophilicity is quantitatively expressed by the partition coefficient (P), which is the ratio of the concentration of a compound in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. For convenience, this is usually expressed in its logarithmic form, LogP.[1] For ionizable molecules, the distribution coefficient (LogD) at a specific pH (commonly physiological pH 7.4) is a more relevant descriptor.[5]

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The introduction of a trifluoromethyl (CF3) group, as seen in 7-Methyl-2-(trifluoromethyl)quinoline, is a common strategy to modulate a compound's properties. The CF3 group is a strong electron-withdrawing group that can significantly increase a molecule's metabolic stability and binding affinity.[6] It also increases lipophilicity, which can enhance membrane permeability but may also lead to issues such as decreased solubility and increased off-target toxicity if not carefully balanced.[6] Therefore, a precise understanding and quantification of the lipophilicity of 7-Methyl-2-(trifluoromethyl)quinoline are essential for any drug development program involving this scaffold.

Estimating the Lipophilicity of 7-Methyl-2-(trifluoromethyl)quinoline: A Comparative Analysis

While an experimentally determined LogP value for 7-Methyl-2-(trifluoromethyl)quinoline is not publicly documented, we can derive a reliable estimate by examining computationally predicted values and the experimental data of structurally related compounds.

Computational Predictions

A variety of computational methods exist for predicting LogP values, ranging from fragment-based approaches to those utilizing whole-molecule properties and quantum chemical calculations.[7] These in silico tools are invaluable in the early stages of drug discovery for triaging compounds.[8]

For quinoline derivatives, several computational models can provide LogP estimations. For instance, the XLogP3 algorithm, a widely used atom-additive method, can be a good starting point. While a value for the exact target molecule is not available in PubChem, we can look at related structures:

CompoundStructurePredicted LogP (XLogP3)Data Source
7-(Trifluoromethyl)quinoline3.3PubChem CID: 459614[9]
7-Methylquinoline2.57PhytoBank (ALOGPS)[10]
2-(Trifluoromethyl)quinolineNot Available
7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline3.2PubChem CID: 2781139[11]

The presence of the trifluoromethyl group is known to significantly increase lipophilicity (Hansch π value of +0.88).[6] Comparing 7-methylquinoline (LogP ~2.6) to 7-(trifluoromethyl)quinoline (predicted LogP 3.3) illustrates this effect. The addition of a methyl group at the 2-position to the 7-(trifluoromethyl)quinoline core is expected to further increase the LogP value. Therefore, a calculated LogP for 7-Methyl-2-(trifluoromethyl)quinoline would likely fall in the range of 3.5 to 4.0 .

Insights from Experimental Data of Analogs

Experimental studies on quinoline-1,4-quinone hybrids have shown that the lipophilicity is influenced by substituents on the quinoline ring.[12][13] For instance, the introduction of a methyl group generally increases lipophilicity.[13] This further supports the estimation that the LogP of 7-Methyl-2-(trifluoromethyl)quinoline will be higher than that of 7-(trifluoromethyl)quinoline.

Experimental Determination of LogP: Methodologies and Protocols

To obtain a definitive LogP value for 7-Methyl-2-(trifluoromethyl)quinoline, experimental determination is necessary. The two most common and accepted methods are the shake-flask method and reverse-phase high-performance liquid chromatography (RP-HPLC).

The Shake-Flask Method (OECD 107)

The shake-flask method is considered the "gold standard" for LogP determination due to its direct measurement of the partition coefficient.[14][15]

Principle: The compound is dissolved in a biphasic system of n-octanol and water (or a suitable buffer, typically at pH 7.4 for LogD determination). The system is shaken until equilibrium is reached, after which the two phases are separated. The concentration of the compound in each phase is then determined, and the LogP is calculated from the ratio of these concentrations.

Experimental Protocol: Shake-Flask LogD7.4 Determination

  • Preparation of Phases:

    • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

    • Pre-saturate the n-octanol by shaking it with the PBS buffer for 24 hours, then allowing the phases to separate.

    • Pre-saturate the PBS buffer by shaking it with n-octanol for 24 hours, followed by phase separation.

  • Sample Preparation:

    • Prepare a stock solution of 7-Methyl-2-(trifluoromethyl)quinoline in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.

  • Partitioning:

    • In a suitable vessel, combine the pre-saturated n-octanol and pre-saturated PBS buffer in a defined volume ratio (e.g., 1:1). The choice of ratio can be adjusted based on the expected lipophilicity to ensure measurable concentrations in both phases.[16]

    • Add a small aliquot of the stock solution to the biphasic system.

    • Shake the mixture vigorously for a predetermined time (e.g., 1-2 hours) to ensure equilibrium is reached.[17]

  • Phase Separation:

    • Centrifuge the mixture to achieve a clear separation of the n-octanol and aqueous phases.

  • Quantification:

    • Carefully sample a known volume from both the n-octanol and the aqueous layers.

    • Analyze the concentration of 7-Methyl-2-(trifluoromethyl)quinoline in each sample using a suitable analytical technique, such as LC-MS/UV.[17]

  • Calculation:

    • Calculate the LogD7.4 using the following equation: LogD7.4 = log10([Compound]octanol / [Compound]aqueous)

Diagram of the Shake-Flask Experimental Workflow

ShakeFlask_Workflow cluster_prep Phase Preparation cluster_exp Partitioning Experiment cluster_analysis Analysis prep_oct Pre-saturate n-Octanol with Buffer mix Mix Phases & Add Compound prep_oct->mix prep_buf Pre-saturate Buffer with n-Octanol prep_buf->mix shake Shake to Equilibrium mix->shake centrifuge Centrifuge for Phase Separation shake->centrifuge sample_oct Sample Octanol Phase centrifuge->sample_oct sample_aq Sample Aqueous Phase centrifuge->sample_aq quantify Quantify by LC-MS/UV sample_oct->quantify sample_aq->quantify calculate Calculate LogD quantify->calculate

Caption: Workflow for LogP/LogD determination using the shake-flask method.

RP-HPLC Method

The RP-HPLC method is an indirect but high-throughput alternative for estimating LogP values.[18][19]

Principle: This method is based on the correlation between a compound's retention time on a nonpolar stationary phase (like C18) and its known LogP value. A calibration curve is generated using a set of standard compounds with well-established LogP values. The retention time of the unknown compound is then used to interpolate its LogP from this curve.[20]

Experimental Protocol: RP-HPLC LogP Determination

  • System Preparation:

    • Equip an HPLC system with a C18 column and a UV detector.

    • Prepare a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). The analysis is typically performed isocratically.

  • Calibration:

    • Select a series of 5-7 standard compounds with known LogP values that bracket the expected LogP of 7-Methyl-2-(trifluoromethyl)quinoline.

    • Inject each standard compound and record its retention time (tR).

    • Calculate the retention factor (k) for each standard using the formula: k = (tR - t0) / t0, where t0 is the column dead time.

    • Plot log(k) versus the known LogP values of the standards to generate a calibration curve.

  • Sample Analysis:

    • Dissolve 7-Methyl-2-(trifluoromethyl)quinoline in the mobile phase.

    • Inject the sample onto the HPLC system under the same conditions used for the standards and record its retention time.

    • Calculate the log(k) for the test compound.

  • LogP Determination:

    • Use the linear regression equation from the calibration curve to calculate the LogP of 7-Methyl-2-(trifluoromethyl)quinoline from its log(k) value.

Diagram of the RP-HPLC Method Logic

HPLC_LogP_Logic cluster_calibration Calibration Phase cluster_analysis Analysis of Target Compound cluster_result Result standards Inject Standard Compounds (Known LogP) retention_factors Measure Retention Factors (k) standards->retention_factors calibration_curve Generate Calibration Curve (log(k) vs. LogP) retention_factors->calibration_curve interpolate_logp Interpolate LogP calibration_curve->interpolate_logp inject_target Inject 7-Methyl-2-(trifluoromethyl)quinoline measure_target_k Measure its Retention Factor (k) inject_target->measure_target_k measure_target_k->interpolate_logp

Caption: Logical flow for LogP determination via the RP-HPLC method.

Conclusion and Future Directions

The lipophilicity of 7-Methyl-2-(trifluoromethyl)quinoline is a critical parameter that will profoundly influence its potential as a drug candidate. Based on computational estimations and data from analogous structures, a LogP value in the range of 3.5 to 4.0 is anticipated. However, for definitive characterization, experimental determination using either the gold-standard shake-flask method or a high-throughput RP-HPLC approach is strongly recommended. The detailed protocols provided in this guide offer a robust framework for obtaining reliable and reproducible LogP/LogD values. This empirical data will be invaluable for building structure-activity relationships (SAR) and for guiding the multiparameter optimization necessary to advance compounds based on this promising scaffold through the drug discovery pipeline.

References

  • Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(9), 863–875. [Link]

  • Shultz, M. D. (2019). Lipophilic Efficiency as an Important Metric in Drug Design. Journal of Medicinal Chemistry, 62(4), 1701–1714. [Link]

  • Waring, M. J. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(9), 863-875. [Link]

  • P, S. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. [Link]

  • Polli, J. E., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 645, 123325. [Link]

  • Huesgen, A. G. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies. [Link]

  • Kenseth, J. R., et al. (2001). High throughput HPLC method for determining Log P values.
  • Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(4), 796–805. [Link]

  • Raal, A., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia, 2(3), 1493-1506. [Link]

  • Deka, R. C., & Roy, K. (2023). Revisiting the Use of Quantum Chemical Calculations in LogPoctanol-water Prediction. Molecules, 28(2), 762. [Link]

  • Ulrich, N., et al. (2024). Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design. 2024 IEEE International Conference on Future Machine Learning and Data Science (FMLDS). [Link]

  • Kujawski, J., et al. (2012). The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview. Computational Methods in Science and Technology, 18(2), 81-88. [Link]

  • Unknown Author. (n.d.). LogP / LogD shake-flask method v1. ResearchGate. [Link]

  • Liang, C., & Lian, H. (2005). A High-Throughput Method for Lipophilicity Measurement. Combinatorial Chemistry & High Throughput Screening, 8(4), 347-354. [Link]

  • He, Y., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Journal of Chemical Information and Modeling, 63(6), 1779-1792. [Link]

  • Kaczor, A. A., et al. (2023). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. Pharmaceutics, 15(1), 34. [Link]

  • Subirats, X., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 170-178. [Link]

  • Unknown Author. (n.d.). LogP / LogD shake-flask method. Protocols.io. [Link]

  • Valko, K. (2002). Determination of logP coefficients via a RP-HPLC column.
  • PubChem. (n.d.). 7-(Trifluoromethyl)quinoline. National Center for Biotechnology Information. [Link]

  • Musiol, R., et al. (2009). RP-HPLC determination of lipophilicity in series of quinoline derivatives. Open Chemistry, 7(3), 494-502. [Link]

  • Domainex. (n.d.). Shake Flask LogD. [Link]

  • Wang, Y., et al. (2022). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 27(15), 4949. [Link]

  • PubChem. (n.d.). 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline. National Center for Biotechnology Information. [Link]

  • PhytoBank. (2015, April 24). Showing 7-methyl quinoline (PHY0119488). [Link]

  • Unknown Author. (n.d.). SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Connect Journals. [Link]

  • da Silva, A. C. B., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives. [Link]

  • Yurdakul, Ş., & Kurt, M. (2021). INVESTIGATION OF SOME PROPERTIES OF 4-AMINO-2-METHYL-7 (TRIFLUOROMETHYL) QUINOLINE MOLECULE BY EXPERIMENTAL AND THEORETICAL SPEC. Journal of the Institute of Science and Technology, 11(4), 2733-2748. [Link]

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  • Yoshimura, Y., et al. (2018). Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their monophosphate prodrugs. Bioorganic & Medicinal Chemistry, 26(15), 4495-4505. [Link]

  • Chemical Synthesis Database. (2025, May 20). 4-methyl-2-(trifluoromethyl)quinoline. [Link]

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Sources

Pharmacophore Modeling of Fluorinated Quinoline Analogs: A Strategy for Accelerating Rational Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

As a Senior Application Scientist, this guide is designed to provide researchers, medicinal chemists, and drug development professionals with a comprehensive, field-proven perspective on applying pharmacophore modeling to the discovery and optimization of fluorinated quinoline analogs. We will move beyond a simple recitation of steps to explore the underlying rationale, the critical decision-making points, and the self-validating systems that ensure the scientific integrity of the resulting models.

The Strategic Imperative: Why Fluorinated Quinolines?

The convergence of fluorine chemistry and the quinoline scaffold represents a powerful synergy in modern medicinal chemistry. Understanding the distinct advantages of each component is fundamental to appreciating their combined potential in drug design.

The Quinoline Nucleus: A Privileged Scaffold

The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable versatility and presence in a wide array of pharmacologically active agents.[1][2][3] Its rigid bicyclic structure provides a stable framework, while multiple substitution points allow for precise tuning of steric and electronic properties.[4] This adaptability has led to the development of quinoline-based drugs across numerous therapeutic areas, including oncology (e.g., kinase and topoisomerase inhibitors), infectious diseases (antimalarials, antibacterials), and neurodegenerative disorders.[2][4][5]

The Role of Fluorine: A Tool for Fine-Tuning Molecular Properties

The strategic incorporation of fluorine into a drug candidate is a tactic used to enhance key pharmacokinetic and pharmacodynamic properties.[6][7] More than half of all newly approved small-molecule drugs now contain fluorine, a testament to its utility.[8] Its small size and extreme electronegativity can profoundly influence a molecule's behavior by:

  • Improving Metabolic Stability: Fluorine can block sites of metabolic oxidation, increasing the drug's half-life.[8]

  • Modulating Lipophilicity: Strategic fluorination can enhance membrane permeability and cell penetration.[9][10]

  • Altering pKa: The strong electron-withdrawing nature of fluorine can lower the basicity of nearby nitrogen atoms, which can improve bioavailability.[6]

  • Enhancing Binding Affinity: Fluorine can participate in favorable electrostatic interactions within a protein binding pocket, increasing target affinity and selectivity.[6][8][9]

By combining these two elements, fluorinated quinolines offer a rich chemical space for developing potent, selective, and metabolically robust drug candidates. Pharmacophore modeling provides the computational framework to navigate this space efficiently.

The Core Methodology: Pharmacophore Modeling Workflow

A pharmacophore is an abstract 3D representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity.[11][12] The modeling process is not merely algorithmic; it is an iterative cycle of hypothesis generation, testing, and refinement.[13]

The overall workflow can be visualized as follows:

G cluster_start Phase 1: Preparation & Hypothesis Generation cluster_ligand Ligand-Based Workflow cluster_struct Structure-Based Workflow cluster_end Phase 2: Validation & Application start Define Biological Target & Collect Ligand Data prep Dataset Preparation (Actives & Inactives/Decoys) start->prep struct_path Structure-Based Approach (Target 3D Structure Known) prep->struct_path Yes ligand_path Ligand-Based Approach (No Target Structure) prep->ligand_path No   s_prep Prepare Target Structure (e.g., Add Hydrogens) struct_path->s_prep l_conf Conformer Generation ligand_path->l_conf l_align Molecular Alignment & Superposition l_conf->l_align l_feat Identify Common Features l_align->l_feat l_model Generate Pharmacophore Hypotheses l_feat->l_model validate Model Validation (Test Sets, Decoy Screening, ROC Curves) l_model->validate s_bind Analyze Binding Site Interactions s_prep->s_bind s_feat Generate Feature Map from Pocket s_bind->s_feat s_model Generate Pharmacophore Hypotheses s_feat->s_model s_model->validate screen Virtual Screening of Compound Libraries validate->screen optimize Hit Identification & Lead Optimization screen->optimize

General workflow for pharmacophore model development.
Step-by-Step Protocol: Ligand-Based Pharmacophore Modeling

This approach is employed when the 3D structure of the biological target is unknown but a set of active ligands is available.[12] The core principle is that molecules with similar biological activity share common chemical features arranged in a similar 3D geometry.[14]

Protocol:

  • Training Set Preparation:

    • Causality: The quality of the model is entirely dependent on the quality of the input data.

    • Action: Curate a set of at least 5-10 structurally diverse ligands with high affinity for the target. Include compounds with a range of activities (high, moderate, low) to inform the model.

    • Self-Validation: Ensure activity data (e.g., IC₅₀, Kᵢ) is from consistent assays. Inconsistent data will build a flawed, non-predictive model.

  • Conformational Analysis:

    • Causality: Ligands are flexible. The model must be based on the "bioactive conformation"—the shape the ligand adopts when binding to the target.[13]

    • Action: For each molecule in the training set, generate a diverse ensemble of low-energy conformers using methods like systematic search or molecular dynamics.[13] This explores the possible shapes the molecule can adopt.

  • Molecular Alignment and Feature Identification:

    • Causality: To identify common features, the molecules must be superimposed in 3D space.

    • Action: Use alignment algorithms to superimpose the conformer sets, identifying common chemical features. Standard pharmacophoric features include:

      • Hydrogen Bond Acceptors (HBA)

      • Hydrogen Bond Donors (HBD)

      • Hydrophobic regions (HY)

      • Aromatic Rings (AR)

      • Positive/Negative Ionizable centers (PI/NI)[14][15]

  • Hypothesis Generation and Scoring:

    • Causality: Multiple potential pharmacophore models (hypotheses) can often be generated from the same dataset.

    • Action: The software generates multiple hypotheses, each a unique combination of features and their spatial relationships. These models are then scored based on how well they map to the most active compounds while ignoring inactive ones.[16]

Step-by-Step Protocol: Structure-Based Pharmacophore Modeling

This is the preferred method when a high-quality 3D structure of the target (e.g., from X-ray crystallography) is available.[13] The model is derived from the key interactions observed between the target and a bound ligand, or from the properties of the binding pocket itself.[14]

Protocol:

  • Target Structure Preparation:

    • Causality: Raw structural files (e.g., PDB files) are incomplete. They often lack hydrogen atoms and may contain experimental artifacts.

    • Action: Prepare the protein structure by adding hydrogens, assigning correct protonation states, and optimizing the hydrogen-bonding network. If a co-crystallized ligand is present, its interactions provide a direct map for feature generation.

  • Binding Site Analysis:

    • Causality: The pharmacophore must represent the complementary features a ligand needs to bind effectively.

    • Action: Analyze the amino acid residues in the binding pocket to identify key interaction points. For example, an aspartate or glutamate residue suggests a complementary HBD or PI feature in a ligand. A pocket lined with leucine and valine suggests a hydrophobic (HY) feature.

  • Feature Generation and Model Building:

    • Causality: The model translates the protein's interaction potential into a query for screening new molecules.

    • Action: Generate pharmacophoric features based on the interaction points within the binding site. Exclusion volumes can also be added to represent regions of steric hindrance, improving the model's specificity.[16]

An emerging and powerful structure-based technique is water-based pharmacophore modeling. This method uses molecular dynamics simulations of a ligand-free, water-filled binding site to identify key interaction "hotspots" based on the behavior of water molecules, allowing for the discovery of novel chemotypes.[17][18][19]

The Trustworthiness Pillar: Rigorous Model Validation

A pharmacophore model is a hypothesis. Before it can be trusted for virtual screening or lead optimization, it must be rigorously validated to ensure it can distinguish active compounds from inactive ones.[16][20]

Validation Protocol:

  • Test Set Preparation:

    • Causality: A model's performance on the data used to create it (the training set) is often overly optimistic. An independent test set is required to assess its true predictive power.[13]

    • Action: Curate a test set of known active and inactive compounds that were not used in model generation.[21]

  • Decoy Set Screening:

    • Causality: The model must not only find actives but also reject inactives. A decoy set, comprising molecules with similar physicochemical properties to the actives but different topologies, is used to test for false positives.[20]

    • Action: Screen a database containing the known actives and a much larger number (e.g., 50-100x) of decoy molecules against the pharmacophore hypothesis.

  • Statistical Evaluation:

    • Causality: Qualitative assessment is insufficient. Quantitative metrics are needed to objectively measure model quality.

    • Action: Calculate key statistical parameters to evaluate the screening results:

      • Enrichment Factor (EF): Measures how many more active compounds are found in the top fraction of the screened database compared to random selection.

      • Goodness of Hit (GH) Score: A metric that balances the percentage of actives retrieved against the enrichment.[15]

      • Receiver Operating Characteristic (ROC) Curve: A plot of the true positive rate vs. the false positive rate, which provides a comprehensive measure of the model's ability to discriminate between actives and inactives.[16]

Validation Metric Purpose Interpretation of a Good Model
Enrichment Factor (EF) Assesses how well the model concentrates active compounds at the top of a ranked list.High EF values (e.g., >10) in the top 1-5% of the database.
Goodness of Hit (GH) Provides a single score (0 to 1) that accounts for both hit rate and enrichment.A score closer to 1 indicates a high-quality model.[15]
ROC Curve Analysis Evaluates the model's ability to distinguish between active and inactive compounds.The Area Under the Curve (AUC) should be close to 1.0; a value of 0.5 represents random chance.

Application to Fluorinated Quinolines: A Mechanistic View

When modeling fluorinated quinolines, the unique properties of the fluorine atom must be considered as part of the pharmacophoric features.

Pharmacophoric features of a fluorinated quinoline.

In this hypothetical model for a kinase inhibitor, the quinoline core maps to several key features:

  • Hydrogen Bond Acceptor (HBA): The quinoline nitrogen is a classic HBA, often interacting with the hinge region of a kinase.[22]

  • Aromatic Ring (AR): The fused ring system provides a large surface for π-π stacking or hydrophobic interactions.

  • Hydrogen Bond Donor (HBD): A substituent on the quinoline ring, such as an amine, can act as an HBD.

  • Hydrophobic (HY): Alkyl substituents can occupy hydrophobic pockets.

  • Fluorine-Modulated Feature: A fluorine atom on the quinoline ring can serve multiple purposes. It can act as a weak HBA, but more importantly, it alters the electron distribution of the aromatic ring, potentially strengthening interactions with the target or creating a specific hydrophobic contact point.[9] This feature is critical to capture for designing improved analogs.[23][24]

Software and Tools

A variety of commercial and open-source software packages are available for pharmacophore modeling. The choice often depends on the specific research environment, available budget, and desired level of integration with other computational tools.

Software Primary Approach(es) Key Features License
Discovery Studio (BIOVIA) Ligand & Structure-BasedComprehensive suite, integrates with other modeling tools.[25]Commercial
LigandScout Ligand & Structure-BasedIntuitive interface, excellent for structure-based model generation.[25][26]Commercial
MOE (Chemical Computing Group) Ligand & Structure-BasedIntegrated drug discovery platform with extensive capabilities.[25][26]Commercial
Phase (Schrödinger) Ligand & Structure-BasedStrong algorithms for common pharmacophore perception and screening.[27]Commercial
ZINCPharmer Ligand-BasedFree online tool for searching the ZINC database with pharmacophore queries.[28]Free (Web)
DrugOn Ligand-BasedOpen-source package combining several algorithms into a user-friendly pipeline.[29]Open-Source
OpenPharmaco Structure-BasedOpen-source tool for automated protein-based pharmacophore modeling.[30]Open-Source

Conclusion and Future Perspectives

Pharmacophore modeling is an indispensable tool for navigating the complex chemical space of fluorinated quinoline analogs. By translating the essential features for biological activity into a 3D query, it provides a rational, resource-efficient path for virtual screening and lead optimization.[11][31] The process, however, is not a "black box." Its success relies on the scientific rigor applied at each stage, from careful dataset curation to robust, multi-faceted validation.

References

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  • The role of fluorine in medicinal chemistry. (2008). Taylor & Francis Online.
  • Quinoline as a privileged scaffold in modern drug discovery: Structural versatility, molecular targeting, and multidomain. (2025). Google.
  • Fluorinated Building Blocks in Drug Design: Why They Matter. (2026). Apollo Scientific.
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  • Water-Based Pharmacophore Modeling in Kinase Inhibitor Design: A Case Study on Fyn and Lyn Protein Kinases. (2025). Journal of Chemical Information and Modeling - ACS Publications.
  • How to do validation of ligand-based pharmacophore model in Ligandscout? (2021). ResearchGate.
  • Phase. (n.d.). Schrödinger.
  • Pharmacophore Modelling in Drug Design. (2025). Scribd.
  • Pharmacophore Modeling Studies of Type I and Type II Kinase Inhibitors of Tie2. (2009). PubMed.
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  • Applications and Limitations of Pharmacophore Modeling. (n.d.). Drug Discovery Pro.
  • What is pharmacophore modeling and its applications? (2025). Patsnap Synapse.
  • Pharmacophore-Based Study: An In Silico Perspective for the Identification of Potential New Delhi Metallo-β-lactamase-1 (NDM-1) Inhibitors. (2024). MDPI.
  • Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. (2025). ACS Omega - ACS Publications.
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  • Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. (2025). PubMed.
  • Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. (2023). MDPI.
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Technical Guide: Toxicity Profile and Safety Data for 7-Methyl-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Toxicity profile and safety data for 7-Methyl-2-(trifluoromethyl)quinoline Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Identity

7-Methyl-2-(trifluoromethyl)quinoline is a specialized heterocyclic building block utilized primarily in the synthesis of antimalarial agents, kinase inhibitors, and high-performance agrochemicals. Its structure combines the pharmacophoric quinoline scaffold with a lipophilic trifluoromethyl (


) group and an electron-donating methyl group.

While direct in vivo toxicological dossiers for this specific isomer are often proprietary or sparse in public registries, a high-confidence safety profile can be constructed via Structure-Activity Relationship (SAR) analysis, read-across from the parent quinoline, and data from close structural analogs (e.g., 2-(trifluoromethyl)quinoline).

Chemical Identity:

  • Systematic Name: 7-Methyl-2-(trifluoromethyl)quinoline

  • Molecular Formula:

    
    
    
  • Molecular Weight: 211.18 g/mol

  • Predicted LogP: ~3.5 – 4.0 (High Lipophilicity)

  • Structural Features:

    • Position 2 (

      
      ):  Electron-withdrawing, metabolically stable, increases membrane permeability.
      
    • Position 7 (

      
      ):  Benzylic site susceptible to oxidative metabolism.
      
    • Quinoline Core: Intercalating agent potential; associated with genotoxicity in unsubstituted forms.

Physicochemical Properties & Safety Implications

The physical behavior of this compound directly dictates its toxicity routes.

PropertyValue (Predicted/Analog)Toxicological Implication
Physical State Solid (Crystalline powder)Inhalation hazard (dust/particulates).
Solubility Low in water; High in DMSO, DCMHigh potential for dermal absorption if dissolved in organic solvents.
Lipophilicity (LogP) > 3.5Bioaccumulation Risk: High. Readily crosses the Blood-Brain Barrier (BBB).
Vapor Pressure Low at STPInhalation risk increases significantly upon heating.
Toxicological Profile (SAR & Read-Across)

Note: This profile synthesizes data from the parent Quinoline (CAS 91-22-5) and 2-(Trifluoromethyl)quinoline (CAS 347-42-2).

3.1 Acute Toxicity
  • Oral (Acute Tox. 3/4): Predicted

    
     (Rat) between 50 – 300 mg/kg .
    
    • Basis: 2-(Trifluoromethyl)quinoline is classified as Acute Tox. 3 (H301) .[1] The addition of a methyl group generally modulates but does not eliminate this acute risk.

  • Dermal (Acute Tox. 4): Harmful in contact with skin.[2] The lipophilic

    
     moiety facilitates transdermal transport.
    
  • Inhalation (STOT SE 3): Causes respiratory tract irritation.[1][3] Dust inhalation can lead to severe bronchial spasms.

3.2 Genotoxicity & Carcinogenicity (The Quinoline Risk)

The quinoline scaffold is a known Class 1B Carcinogen (GHS) and Class 2 Mutagen .

  • Mechanism: Metabolic activation via CYP450 (specifically CYP2A6 and CYP3A4) creates reactive epoxide intermediates (e.g., 2,3-epoxyquinoline or 5,6-epoxyquinoline) which form DNA adducts.

  • Mitigating Factor (

    
    ):  The trifluoromethyl group at Position 2 blocks the formation of the 2,3-epoxide (a primary mutagenic pathway), potentially reducing  genotoxicity compared to the parent quinoline.
    
  • Risk Factor (

    
    ):  The C7-methyl group introduces a benzylic oxidation site, potentially leading to reactive aldehyde intermediates.
    
3.3 Target Organ Toxicity
  • Hepatotoxicity: High Risk. Quinolines are hepatotoxic due to the formation of reactive metabolites that deplete glutathione.

  • Ocular Toxicity: Severe Irritant (Eye Irrit.[1][3][4][5] 2A). Direct contact can cause corneal opacity.

Metabolic Fate & Mechanism of Action

Understanding the metabolic pathway is critical for predicting toxicity in pre-clinical models.

Figure 1: Predicted Metabolic Activation Pathways The diagram below illustrates the blockade at C2 by the


 group and the diversion of metabolism to the C7-Methyl group and the carbocyclic ring.

MetabolicPathway Parent 7-Methyl-2-(trifluoromethyl)quinoline (Lipophilic Parent) CYP CYP450 (Liver Microsomes) Parent->CYP Block BLOCKED (C2-C3 Epoxidation prevented by CF3) CYP->Block Path A (Major in unsubstituted) Metab1 C7-Hydroxymethyl Metabolite (Benzylic Oxidation) CYP->Metab1 Path B (Dominant) Metab3 5,6-Epoxide (Minor Pathway) CYP->Metab3 Path C (Minor) Metab2 Reactive Aldehyde (Protein Binding) Metab1->Metab2 ADH/ALDH Excretion Glucuronidation & Excretion Metab1->Excretion Tox DNA Adduction / Hepatotoxicity Metab2->Tox Schiff Base Formation Metab3->Tox Alkylation

Caption: Predicted metabolic fate showing the protective effect of the C2-CF3 group against primary epoxidation, shifting metabolism toward C7-oxidation.

Safety & Handling Protocols

This compound requires Biosafety Level 2 (BSL-2) equivalent chemical handling standards due to its potency and lack of comprehensive human data.

5.1 Hazard Statements (GHS Classification)
  • H301: Toxic if swallowed.[1]

  • H315: Causes skin irritation.[1][3][4]

  • H319: Causes serious eye irritation.[1][3][4][5]

  • H335: May cause respiratory irritation.[1][3][4]

  • H341: Suspected of causing genetic defects.

5.2 Emergency Response Workflow

Figure 2: Exposure Response Decision Tree A self-validating workflow for laboratory accidents.

SafetyProtocol Start Exposure Incident Type Identify Route Start->Type Skin Dermal Contact Type->Skin Eye Ocular Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin 1. Drench 15 mins 2. PEG 400 wash (if avail) 3. Remove contaminated PPE Skin->ActionSkin ActionEye 1. Flush 15 mins (eyewash) 2. Do NOT rub 3. Shield eye Eye->ActionEye ActionInhale 1. Move to fresh air 2. Oxygen if hypoxic 3. Monitor for edema Inhale->ActionInhale Medical Seek Medical Attention (Bring SDS) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Caption: Immediate response protocol for 7-Methyl-2-(trifluoromethyl)quinoline exposure.

5.3 Storage & Containment
  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The compound may degrade to release Fluoride ions if exposed to moisture/heat.

  • Containment: Weighing must be performed in a HEPA-filtered fume hood or a powder containment balance enclosure.

  • PPE: Double Nitrile gloves (0.11 mm min), Lab coat, Safety Goggles (ANSI Z87.1).

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2777805, 2-(Trifluoromethyl)quinoline. Retrieved from [Link]

  • U.S. EPA (2001). Toxicological Review of Quinoline (CAS No. 91-22-5). Integrated Risk Information System (IRIS). Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: 2-(trifluoromethyl)quinoline.[1] Retrieved from [Link]

Sources

Methodological & Application

Step-by-step synthesis of 7-Methyl-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured for professional research scientists and medicinal chemists. It details the synthesis of 7-Methyl-2-(trifluoromethyl)quinoline , a fluorinated heterocycle valuable as a bioisostere in drug discovery.[1]

The protocol employs a robust, three-stage synthetic route: Cyclocondensation (modified Conrad-Limpach)


 Chlorination 

Reductive Dehalogenation
.[1] This route is preferred over direct Combes synthesis for its scalability and superior regiocontrol.[1]

Part 1: Executive Summary & Safety Architecture

Target Molecule: 7-Methyl-2-(trifluoromethyl)quinoline CAS Registry Number: (Analogous derivatives: 346-55-4 for 4-Cl variant) Primary Application: Pharmacophore development; lipophilic scaffold for kinase inhibitors.[1]

Critical Safety Directives (Read Before Proceeding)
  • Phosphoryl Chloride (POCl

    
    ):  Highly toxic and corrosive.[1] Reacts violently with water to release HCl and phosphoric acid.[1] All quenching steps must be performed at 
    
    
    
    with slow addition.
  • Polyphosphoric Acid (PPA): Viscous and corrosive.[1] Requires mechanical stirring.[1] Localized overheating can cause charring; maintain strict temperature control.[1]

  • Hydrogenation: The final step involves H

    
     gas and Pd/C. Ensure all ignition sources are removed.[1] Purge vessels with inert gas (Ar/N
    
    
    
    ) before introducing hydrogen.[1]

Part 2: Synthetic Pathway & Logic

The synthesis navigates the regioselectivity challenge inherent to m-toluidine.[1] Cyclization can theoretically occur ortho or para to the methyl group.[1] Steric and electronic factors in the Conrad-Limpach manifold heavily favor cyclization at the C6 position of the aniline (para to the methyl), yielding the desired 7-methyl isomer as the major product.[1]

Reaction Workflow Diagram

SynthesisPath Figure 1: Synthetic Route to 7-Methyl-2-(trifluoromethyl)quinoline Start m-Toluidine + Ethyl 4,4,4-trifluoroacetoacetate Inter1 Intermediate 1: 7-Methyl-2-(trifluoromethyl) quinolin-4-ol Start->Inter1 Step 1: Cyclocondensation PPA, 140°C (Regioselective) Inter2 Intermediate 2: 4-Chloro-7-methyl- 2-(trifluoromethyl)quinoline Inter1->Inter2 Step 2: Aromatization POCl3, Reflux Product Target: 7-Methyl-2-(trifluoromethyl) quinoline Inter2->Product Step 3: Hydrodehalogenation H2, Pd/C, Et3N

Figure 1: Three-step synthetic pathway highlighting the critical intermediates.

Part 3: Detailed Experimental Protocols

Step 1: Cyclocondensation to 7-Methyl-2-(trifluoromethyl)quinolin-4-ol

Rationale: Direct condensation in Polyphosphoric Acid (PPA) drives the formation of the thermodynamic enol product while suppressing the formation of the 5-methyl regioisomer through steric hindrance at the aniline's C2 position.[1]

Reagents:

  • m-Toluidine (1.0 eq)[1]

  • Ethyl 4,4,4-trifluoroacetoacetate (1.1 eq)

  • Polyphosphoric Acid (PPA) (~5 g per g of substrate)

Protocol:

  • Mixing: In a round-bottom flask equipped with a mechanical stirrer (magnetic stirring is insufficient for PPA), charge m-toluidine and ethyl 4,4,4-trifluoroacetoacetate.

  • Pre-reaction: Stir at room temperature for 30 minutes to allow initial Schiff base formation.

  • Cyclization: Add PPA. Heat the mixture to 130–140°C for 3–5 hours. Monitor consumption of the ester by TLC (System: Hexane/EtOAc 3:1).

  • Quenching: Cool the reaction mixture to ~80°C. Pour slowly into crushed ice with vigorous stirring. Caution: Exothermic.[1][2]

  • Isolation: Neutralize the aqueous slurry to pH 7–8 using 25% NaOH or NH

    
    OH. The product will precipitate as an off-white solid.[1]
    
  • Purification: Filter the solid. Wash with water and cold ether.[1] Recrystallize from ethanol to remove trace 5-methyl isomer.[1]

    • Expected Yield: 65–75%[1]

    • Checkpoint: The product exists in tautomeric equilibrium (4-hydroxy/4-quinolone).[1] NMR may show broad signals for the OH/NH.[1]

Step 2: Chlorination to 4-Chloro-7-methyl-2-(trifluoromethyl)quinoline

Rationale: The 4-hydroxy group is a poor leaving group.[1] Conversion to the chloride activates the position for subsequent reduction.[1] The trifluoromethyl group at C2 significantly decreases the basicity of the ring nitrogen, requiring harsh conditions (POCl


 reflux) for efficient conversion.

Reagents:

  • Intermediate 1 (from Step 1)[1]

  • Phosphoryl Chloride (POCl

    
    ) (5.0 eq) - Solvent & Reagent[1]
    
  • Optional: catalytic DMF (drops)[1]

Protocol:

  • Setup: Place Intermediate 1 in a dry flask under Argon. Add POCl

    
     carefully.[1]
    
  • Reaction: Reflux the mixture (

    
    ) for 2–3 hours. The suspension should clear as the chloro-compound forms.[1]
    
  • Workup (Critical): Cool to room temperature. Remove excess POCl

    
     under reduced pressure (rotary evaporator with a caustic trap).
    
  • Neutralization: Pour the residue slowly onto ice/water.[1] Neutralize with saturated NaHCO

    
     solution.
    
  • Extraction: Extract with Dichloromethane (DCM) (

    
    ). Dry combined organics over MgSO
    
    
    
    and concentrate.
  • Purification: Flash chromatography (Silica gel; Hexane/EtOAc 9:1).

    • Expected Yield: 80–90%[1][3]

    • Data: The 4-Cl substituent causes a characteristic downfield shift in adjacent protons compared to the quinolone.[1]

Step 3: Hydrodehalogenation to 7-Methyl-2-(trifluoromethyl)quinoline

Rationale: Catalytic hydrogenation removes the chloride.[1] The presence of a base (Et


N) is strictly required to scavenge the HCl generated, preventing poisoning of the Pd catalyst and protonation of the quinoline nitrogen.

Reagents:

  • Intermediate 2 (1.0 eq)

  • Pd/C (10% wt loading, 0.1 eq of metal)

  • Triethylamine (Et

    
    N) (1.5 eq)[1]
    
  • Methanol (Solvent)[1][4]

  • Hydrogen Gas (Balloon pressure)[1]

Protocol:

  • Preparation: Dissolve Intermediate 2 in anhydrous Methanol. Add Et

    
    N.
    
  • Catalyst Addition: Under an Argon blanket, carefully add Pd/C. Fire Hazard: Do not add dry catalyst to solvent in air.

  • Hydrogenation: Purge with H

    
     (balloon). Stir vigorously at Room Temperature for 4–12 hours.
    
  • Monitoring: Monitor by TLC. The product is usually less polar than the starting chloride.[1]

  • Workup: Filter through a Celite pad to remove Pd/C. Wash the pad with MeOH.[1] Concentrate the filtrate.

  • Final Purification: Partition between water and EtOAc. Wash organics with brine, dry, and concentrate. If necessary, purify via short-path distillation or column chromatography.[1]

    • Expected Yield: 85–95%[1]

Part 4: Analytical Data Summary

The following table summarizes the expected key spectral features for validation.

CompoundKey 1H NMR Features (CDCl3,

ppm)
19F NMR
Intermediate 1 (4-OH)Broad singlet ~12.0 (OH/NH); Methyl ~2.[1]50.-63 to -65 ppm (CF

)
Intermediate 2 (4-Cl)Loss of broad OH; Aromatic region shifts downfield.-67 ppm (CF

)
Target Product H3 : ~7.8 (s); H4 : ~8.2 (d); Methyl : 2.55 (s).[1]-68 ppm (CF

)

Part 5: Troubleshooting & Optimization

  • Regioselectivity Issues: If the 5-methyl isomer persists (visible as a minor methyl singlet shifted by ~0.1 ppm), perform recrystallization at the Step 1 stage. Separation is much harder after chlorination.[1]

  • Incomplete Chlorination: Old POCl

    
     can hydrolyze.[1] Distill POCl
    
    
    
    prior to use if the reaction stalls.
  • Defluorination: Avoid using strong Lewis acids (like AlCl

    
    ) or excessive temperatures (>160°C) during Step 1, as this can sometimes lead to hydrolysis of the CF
    
    
    
    group to a carboxylic acid.

References

  • Schlosser, M., & Marull, M. (2003). "Site-Selective Derivatization of (Trifluoromethyl)quinolines." European Journal of Organic Chemistry, 2003(8), 1569–1575. Link[1]

  • Jones, G. (1977). "The Synthesis of Quinolines." The Chemistry of Heterocyclic Compounds, Vol 32, Wiley-Interscience. (Standard reference for Conrad-Limpach kinetics).
  • Sittaramane, V., et al. (2015).[5] "Discovery of Quinoline-Derived Trifluoromethyl Alcohols...". ChemMedChem, 10(11), 1802-1807.[5] Link (Demonstrates reactivity of 2-CF3 quinoline scaffolds).[1]

  • Luo, J., et al. (2020). "Method for synthesizing 7-methylquinoline."[1][2][6] CN Patent 111848508.[1] (Provides industrial context for 7-methyl isomers).

Sources

Introduction: The Strategic Value of the Trifluoromethyl Group in Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the 2-Trifluoromethylation of 7-Methylquinoline: Reagents, Protocols, and Mechanistic Insights

The introduction of a trifluoromethyl (CF3) group into organic molecules is a cornerstone of modern medicinal chemistry. This small structural modification can dramatically enhance a compound's pharmacological profile by improving metabolic stability, increasing lipophilicity for better membrane permeability, and modulating binding affinity through unique electronic interactions.[1][2][3] Quinolines, a privileged scaffold in drug discovery, are no exception. The 2-trifluoromethyl-7-methylquinoline core, in particular, represents a valuable building block for developing novel therapeutics. However, the direct and selective installation of a CF3 group onto the electron-deficient quinoline ring presents a significant synthetic challenge.

This guide provides senior researchers, scientists, and drug development professionals with a detailed overview of contemporary reagents and protocols for the selective 2-trifluoromethylation of 7-methylquinoline. We will move beyond simple procedural lists to explore the underlying reaction mechanisms, offer field-proven insights into experimental choices, and provide comprehensive, self-validating protocols grounded in authoritative literature.

Mechanistic Considerations: Targeting the C-2 Position

The regioselectivity of trifluoromethylation on the quinoline nucleus is governed by its electronic properties. The quinoline ring is an electron-deficient heterocycle, with the C-2 and C-4 positions being the most electrophilic. This makes the system an ideal substrate for radical addition, which is the predominant mechanism for the most effective trifluoromethylating reagents.[4] The trifluoromethyl radical (CF3•) is electrophilic in nature and preferentially attacks positions of higher electron density or positions that lead to a stabilized radical intermediate.[2][4] In the case of quinolines, the addition of the CF3 radical at the C-2 position results in a resonance-stabilized intermediate, driving the reaction's regioselectivity.

Several classes of reagents have been developed to generate the CF3 radical or act as an electrophilic "CF3+" synthon. The most prominent among these are the Langlois' reagent, Togni's reagents, and Umemoto's reagents, each with distinct activation methods.[5][6][7][8]

Methodology 1: Oxidative Radical Trifluoromethylation with Langlois' Reagent

Sodium trifluoromethanesulfinate (CF3SO2Na), commonly known as Langlois' reagent, is a cost-effective, stable, and commercially available source of the trifluoromethyl radical.[9][10] Its activation requires an oxidant to facilitate the release of SO2 and the formation of CF3•. This method is robust and can be performed without specialized equipment.

Causality of Experimental Design

The choice of oxidant is critical. A common and effective oxidant is tert-butyl hydroperoxide (tBuOOH), which, upon initiation (often by trace metals), generates a tert-butoxy radical. This radical reacts with the sulfinate to produce a trifluoromethanesulfonyl radical, which then fragments to release sulfur dioxide and the desired trifluoromethyl radical. The reaction is typically performed in a biphasic system or in a solvent that can accommodate both the organic substrate and the inorganic salt.

Visualizing the Mechanism

G cluster_initiation Initiation cluster_propagation Propagation Cycle tBuOOH tBuOOH tBuO_rad tBuO• tBuOOH->tBuO_rad Initiator Initiator (e.g., trace metal) Initiator->tBuOOH Langlois CF3SO2Na (Langlois' Reagent) tBuO_rad->Langlois Oxidation tBuO_rad->Langlois CF3SO2_rad CF3SO2• Langlois->CF3SO2_rad CF3_rad CF3• CF3SO2_rad->CF3_rad - SO2 Quinoline 7-Methylquinoline CF3_rad->Quinoline Radical Addition Radical_Adduct Radical Adduct Quinoline->Radical_Adduct Product 2-CF3-7-Methylquinoline Radical_Adduct->Product Oxidation & H+ loss Product->tBuO_rad Regenerates Initiating Radical

Caption: Oxidative generation of CF3 radical from Langlois' reagent.

Detailed Experimental Protocol

Materials:

  • 7-Methylquinoline

  • Sodium trifluoromethanesulfinate (Langlois' reagent, CF3SO2Na)

  • tert-Butyl hydroperoxide (tBuOOH, 70 wt. % in H2O)

  • Dichloromethane (DCM)

  • Water (deionized)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Saturated aqueous sodium thiosulfate (Na2S2O3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Round-bottom flask, condenser, magnetic stirrer, and heating mantle

  • Standard glassware for workup and purification

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and condenser, add 7-methylquinoline (1.0 eq.).

  • Add DCM and H2O to create a biphasic system (e.g., a 2.5:1 ratio of DCM:H2O).[4]

  • Add Langlois' reagent (3.0 eq.).

  • Begin vigorous stirring to ensure adequate mixing between the two phases.

  • Carefully add tBuOOH (5.0 eq.) to the reaction mixture at room temperature.

  • Heat the reaction to a gentle reflux (approx. 40-45 °C) and maintain for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Quench the reaction by slowly adding saturated aqueous Na2S2O3 to decompose excess peroxide.

  • Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash with saturated aqueous NaHCO3, followed by brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield 2-trifluoromethyl-7-methylquinoline.

ParameterConditionRationale
Solvent System DCM / H2O (biphasic)Accommodates both the organic substrate and the inorganic reagent.[4]
Reagent Ratio 3.0 eq. Langlois', 5.0 eq. tBuOOHExcess reagents drive the reaction to completion.
Temperature 40-45 °C (Reflux)Provides thermal energy to promote radical generation and reaction.
Stirring VigorousEssential for mass transfer between the aqueous and organic phases.[4]
Typical Yield 60-80%Varies based on scale and purification efficiency.

Methodology 2: Photoredox-Catalyzed Trifluoromethylation

Photoredox catalysis offers an exceptionally mild and efficient pathway for generating trifluoromethyl radicals under visible light irradiation at room temperature.[1][11] This approach avoids the need for strong oxidants and high temperatures, leading to higher functional group tolerance.

Causality of Experimental Design

This method relies on a photocatalyst, such as [Ru(bpy)3]Cl2 or an iridium complex, which becomes a potent single-electron oxidant or reductant upon excitation by visible light.[1][12] The excited photocatalyst can interact with a CF3 source, like Togni's reagent or Umemoto's reagent, to generate a CF3 radical via a single-electron transfer (SET) process.[11][13] The reaction is highly efficient as the photocatalyst is regenerated in each cycle.

Visualizing the Workflow

G PC Photocatalyst (e.g., Ru(II)) PC_excited Excited PC (e.g., Ru(II)) PC->PC_excited CF3_Source CF3 Source (e.g., Togni Reagent) PC_oxidized Oxidized PC (e.g., Ru(III)) PC_excited->PC_oxidized SET CF3_rad CF3• CF3_Source->CF3_rad e- transfer Quinoline 7-Methylquinoline CF3_rad->Quinoline Radical Addition Radical_Adduct Quinoline-CF3• Adduct PC_oxidized->Radical_Adduct SET Quinoline->Radical_Adduct Product 2-CF3-7-Methylquinoline Radical_Adduct->Product Oxidation Product->PC Reductive Quenching

Caption: General photoredox catalytic cycle for trifluoromethylation.

Detailed Experimental Protocol

Materials:

  • 7-Methylquinoline

  • Umemoto's reagent (e.g., S-(Trifluoromethyl)dibenzothiophenium triflate) or Togni's Reagent II

  • Photocatalyst (e.g., Ru(bpy)3(PF6)2 or Ir[dF(CF3)ppy]2(dtbbpy)PF6)

  • Acetonitrile (MeCN, degassed)

  • Nitrogen or Argon source

  • Schlenk flask or vial

  • Blue LED light source (e.g., 440-450 nm)

  • Standard workup and purification materials

Procedure:

  • To a Schlenk flask, add 7-methylquinoline (1.0 eq.), the CF3 source (1.5 eq.), and the photocatalyst (1-5 mol%).

  • Seal the flask, and evacuate and backfill with an inert gas (N2 or Ar) three times.

  • Add degassed MeCN via syringe.

  • Place the reaction vessel approximately 5-10 cm from a blue LED light source. Use a fan to maintain the reaction at room temperature (approx. 25 °C).

  • Stir the reaction under irradiation for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, remove the light source.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product directly by flash column chromatography on silica gel to afford the desired product.

ParameterConditionRationale
Atmosphere Inert (N2 or Ar)Oxygen can quench the excited state of the photocatalyst.
CF3 Source Umemoto's or Togni's ReagentEfficiently generate CF3• via single-electron reduction.[13][14]
Catalyst Load 1-5 mol%Low catalyst loading is sufficient due to efficient catalytic turnover.[1]
Temperature Room Temperature (~25 °C)Light provides the energy for the reaction, avoiding harsh thermal conditions.
Typical Yield 75-95%Generally high-yielding due to the mild and efficient nature of the reaction.

Methodology 3: C-2 Selective Trifluoromethylation via N-Oxide Activation

A powerful strategy for functionalizing the C-2 position of quinolines involves the use of the corresponding N-oxide. The N-oxide functionality activates the C-2 position towards specific transformations. While many methods exist, a deoxygenative C-2 trifluoromethylation provides a direct route.

Causality of Experimental Design

The N-oxide group alters the electronic distribution of the quinoline ring, making the C-2 proton more acidic and the position susceptible to attack. The reaction proceeds through an intermediate where the CF3 group has added to the C-2 position, followed by a deoxygenation step to restore the aromatic quinoline core. This approach can offer excellent regioselectivity.[15]

Visualizing the Workflow

G Start 7-Methylquinoline N_Oxide 7-Methylquinoline N-Oxide Start->N_Oxide Oxidation (e.g., m-CPBA) Intermediate Intermediate Adduct N_Oxide->Intermediate C-2 Trifluoromethylation Reagents CF3 Source + Deoxygenating Conditions Reagents->Intermediate Product 2-CF3-7-Methylquinoline Intermediate->Product Deoxygenation

Caption: Two-step strategy via N-oxide intermediate.

Detailed Experimental Protocol (Two Steps)

Step 1: Synthesis of 7-Methylquinoline N-Oxide

  • Dissolve 7-methylquinoline (1.0 eq.) in a suitable solvent like DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA, ~1.2 eq.) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Wash the reaction mixture with saturated aqueous NaHCO3 to remove excess acid.

  • Extract with DCM, dry the organic layer over MgSO4, and concentrate to yield the N-oxide, which can often be used without further purification.

Step 2: Deoxygenative C-2 Trifluoromethylation Note: This step often requires specific conditions that can vary. The following is a representative protocol based on modern methodologies.

  • In a Schlenk flask under an inert atmosphere, combine 7-methylquinoline N-oxide (1.0 eq.) and a suitable CF3 source (e.g., Togni's reagent, 2.0 eq.).

  • Add a solvent (e.g., DME) and a silver salt such as AgF (2.0 eq) which can act as both a fluoride source and an activator.[16]

  • Add an additive like 3,3-dimethylbutan-2-one (2.0 eq) which can facilitate the reaction.[16]

  • Stir the mixture at an elevated temperature (e.g., 80 °C) for 12-24 hours.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Concentrate the filtrate and purify by flash column chromatography.

ParameterConditionRationale
Activation N-OxidationModifies the electronics of the quinoline ring for selective C-2 attack.[15]
CF3 Source Togni ReagentEffective electrophilic/radical source for this transformation.
Additive AgF / KetonePromotes the deoxygenative functionalization pathway.[16]
Temperature 80 °CThermal energy is required to drive the deoxygenative coupling.
Typical Yield 50-70% (over 2 steps)Yields can be moderate but the regioselectivity is excellent.

Safety and Handling of Trifluoromethylating Reagents

Handling trifluoromethylating reagents and associated chemicals requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves.[17][18]

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.

  • Reagent-Specific Hazards:

    • Togni's Reagents: These hypervalent iodine compounds are thermally sensitive and can decompose exothermically, especially Togni Reagent II above its melting point.[19] Avoid heating the solid reagent.

    • tert-Butyl Hydroperoxide: A strong oxidizing agent. Keep away from combustible materials and metals.

    • Umemoto's Reagents: Stable solids, but should be handled with care, avoiding inhalation of dust.

  • Reaction Quenching: Reactions involving peroxides should be quenched carefully with a reducing agent like aqueous sodium thiosulfate.

  • Disposal: Dispose of all chemical waste according to institutional and local regulations.[17]

Conclusion and Comparative Outlook

The 2-trifluoromethylation of 7-methylquinoline is an achievable and valuable transformation for drug discovery and materials science. The choice of method depends on factors such as available equipment, substrate tolerance, and cost.

MethodReagent CostConditionsKey AdvantagesKey Limitations
Oxidative Radical Low (Langlois')Thermal, BiphasicCost-effective, scalable.Requires strong oxidant, can have functional group compatibility issues.
Photoredox Catalysis High (Catalyst)Mild, Room TempExcellent functional group tolerance, high efficiency, very mild.[1]Requires specialized photochemical equipment, catalyst cost.
N-Oxide Activation ModerateThermal, Multi-stepExcellent C-2 regioselectivity.Requires an extra synthetic step (N-oxidation).

For late-stage functionalization where preserving complex molecular architecture is paramount, photoredox catalysis is often the superior choice. For large-scale synthesis where cost is a primary driver, the oxidative radical method with Langlois' reagent offers a practical and economical route. The N-oxide strategy provides a reliable alternative when absolute control of regioselectivity is the main objective. By understanding the causality behind each protocol, researchers can confidently select and optimize the ideal method for their specific synthetic goals.

References

  • Organic Chemistry Frontiers (RSC Publishing).
  • Pospíšil, P., et al. (2025). Photochemical Cu(III)-mediated trifluoromethylation of (hetero)arenes and biomolecules. Chemical Science, 17, 430-435.
  • ResearchGate.
  • Baran, P. S., et al. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411-14415.
  • PMC. Graphene oxide-catalyzed trifluoromethylation of alkynes with quinoxalinones and Langlois' reagent.
  • RSC Publishing. Graphene oxide-catalyzed trifluoromethylation of alkynes with quinoxalinones and Langlois' reagent.
  • Beilstein Journal of Organic Chemistry. (2022). Application of Langlois' reagent (NaSO2CF3)
  • Oakwood Chemical. (2021).
  • Beilstein Journals. (2017). CF3SO2X (X = Na, Cl)
  • Macmillan Group, Princeton University. (2011).
  • PubMed. (2019). An External-Catalyst-Free Trifluoromethylation/Cyclization Strategy To Access Trifluoromethylated-Dihydroisoquinolinones/Indolines with Togni Reagent II.
  • Enamine. Umemoto Reagent I.
  • Semantic Scholar. (2025). Photochemical Cu(iii)-mediated trifluoromethylation of (hetero)arenes and biomolecules.
  • Organic Letters. (2022).
  • Enamine. Togni Reagent II.
  • ResearchGate.
  • The Journal of Organic Chemistry. (2025). Vanadium-Catalyzed Trifluoromethylation/Cyclization of Alkenes and 1,7-Enynes with Togni-II Reagent to Access Trifluoromethylated Oxindoles, Isoquinoline-1,3-diones, and Indeno[1,2-c]quinolines.
  • SigutLabs. (2022). Reagent of the month – November - Langlois reagent.
  • Wikipedia. Togni reagent II.
  • TCI Deutschland GmbH.
  • Organic & Biomolecular Chemistry (RSC Publishing). (2014). Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents.
  • Macmillan Group. (2011). Photoredox Catalysis: A Mild, Operationally Simple Approach to the Synthesis of Trifluoromethyl Carbonyl Compounds.
  • Thermo Fisher Scientific. (2025).
  • Thermo Fisher Scientific. (2025).
  • ResearchGate.
  • ACS Catalysis. (2023).
  • TCI Chemicals.
  • Sigma-Aldrich. (2025).
  • Nagib, D. A., Scott, M. E., & MacMillan, D. W. C. (2009). Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. Journal of the American Chemical Society, 131(31), 10875-10877.
  • TCI Chemicals. (2025).
  • MDPI. (2021).
  • Wikipedia.
  • PMC. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective.
  • Tokyo Chemical Industry Co., Ltd.
  • American Chemical Society. (2013).

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Application Notes & Protocols for the Scalable Production of 7-Methyl-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive guide to the scalable synthesis of 7-Methyl-2-(trifluoromethyl)quinoline, a key heterocyclic building block in medicinal chemistry and materials science. The trifluoromethyl group is a crucial substituent in modern drug design, known to enhance metabolic stability, lipophilicity, and binding affinity.[1] This guide details a robust and scalable protocol based on the acid-catalyzed Combes quinoline synthesis, offering in-depth procedural steps, mechanistic insights, process optimization parameters, and essential safety protocols. The methodologies described herein are designed for reproducibility and scalability, transitioning from laboratory-scale synthesis to pilot-plant production.

Introduction and Strategic Importance

The quinoline scaffold is a privileged structure in pharmacology, forming the core of numerous therapeutic agents, including the renowned antimalarial drug quinine.[2][3] The incorporation of a trifluoromethyl (-CF3) group, particularly at the 2-position, significantly modulates the electronic properties and metabolic profile of the quinoline ring system. 7-Methyl-2-(trifluoromethyl)quinoline, therefore, represents a valuable synthon for the development of novel kinase inhibitors, anti-inflammatory agents, and other targeted therapeutics.

The primary challenge in its industrial production lies in developing a cost-effective, high-yield, and environmentally conscious synthetic route. This guide focuses on a well-established and scalable approach: the Combes synthesis, which involves the condensation of an aromatic amine with a β-diketone under acidic conditions.[4][5] This method is advantageous for its use of readily available starting materials and its straightforward procedure.

Recommended Synthetic Pathway: The Combes Synthesis

The most direct and scalable route to 7-Methyl-2-(trifluoromethyl)quinoline involves the acid-catalyzed cyclocondensation of m-toluidine with a trifluoromethylated β-dicarbonyl compound, such as ethyl 4,4,4-trifluoroacetoacetate (ETFAA). This reaction proceeds through an enamine intermediate, which then undergoes intramolecular cyclization and dehydration to yield the final aromatic product.[6]

Overall Reaction Scheme

G cluster_reaction Reaction Conditions cluster_products Product m_toluidine m-Toluidine catalyst H₂SO₄ or PPA (Catalyst/Dehydrating Agent) etfaa Ethyl 4,4,4-trifluoroacetoacetate product 7-Methyl-2-(trifluoromethyl)quinoline catalyst->product water H₂O catalyst->water heat Heat (Δ)

Caption: Overall reaction for the synthesis of the target compound.

Mechanistic Rationale

The Combes synthesis mechanism involves three critical stages:[4][7]

  • Enamine Formation: The reaction initiates with the nucleophilic attack of the amino group of m-toluidine on one of the carbonyl carbons of ethyl 4,4,4-trifluoroacetoacetate, followed by dehydration to form a stable enamine intermediate.

  • Acid-Catalyzed Cyclization: The strong acid catalyst (e.g., H₂SO₄) protonates the remaining carbonyl group, activating it for an intramolecular electrophilic attack by the electron-rich aromatic ring. This is the rate-determining step and forms the new heterocyclic ring.[4]

  • Dehydration/Aromatization: A subsequent dehydration step eliminates a molecule of water, leading to the formation of the stable, aromatic quinoline ring system.

G Reactants m-Toluidine + Ethyl 4,4,4-trifluoroacetoacetate Enamine Enamine Intermediate Reactants->Enamine - H₂O Cyclized Protonated Cyclized Intermediate Enamine->Cyclized + H⁺, Cyclization Product 7-Methyl-2-(trifluoromethyl)quinoline Cyclized->Product - H₂O, - H⁺

Caption: Simplified mechanistic workflow of the Combes synthesis.

Scalable Production Protocol

This protocol is designed for a 1-mole scale synthesis and can be adapted for larger production volumes with appropriate engineering controls.

Materials and Equipment
Reagents & Solvents Grade Supplier CAS No.
m-Toluidine≥99%Major Chemical Supplier108-44-1
Ethyl 4,4,4-trifluoroacetoacetate≥98%Major Chemical Supplier372-31-6
Sulfuric Acid (H₂SO₄), conc.95-98%Major Chemical Supplier7664-93-9
Sodium Hydroxide (NaOH)PelletsMajor Chemical Supplier1310-73-2
TolueneACS GradeMajor Chemical Supplier108-88-3
Anhydrous Magnesium SulfateGranularMajor Chemical Supplier7487-88-9
Equipment
5 L Glass Reactor with overhead stirrer, reflux condenser, and temperature probe
Heating/cooling mantle
Addition funnel
Large separatory funnel
Rotary evaporator
Vacuum distillation apparatus
Step-by-Step Synthesis Procedure

Safety First: This reaction is highly exothermic upon addition of sulfuric acid and during quenching. Perform all steps in a well-ventilated fume hood or a walk-in hood. Wear appropriate Personal Protective Equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.[8]

  • Reactant Charging:

    • To the 5 L reactor, charge m-toluidine (107.15 g, 1.0 mol) and ethyl 4,4,4-trifluoroacetoacetate (184.11 g, 1.0 mol).

    • Begin stirring the mixture at 150-200 RPM to ensure homogeneity.

  • Acid-Catalyzed Cyclization:

    • Cool the reactor vessel to 0-5 °C using an ice bath.

    • Slowly add concentrated sulfuric acid (500 mL) dropwise via the addition funnel over 2-3 hours. Crucial: Maintain the internal temperature below 20 °C during the addition to control the exotherm.

    • Once the addition is complete, remove the ice bath and slowly heat the reaction mixture to 100-110 °C.

    • Maintain this temperature for 4-6 hours, monitoring the reaction progress by TLC or LC-MS until the starting materials are consumed.

  • Work-up and Neutralization:

    • Allow the reaction mixture to cool to room temperature.

    • In a separate, appropriately sized container, prepare a large volume of crushed ice (approx. 3 kg).

    • Caution: Carefully and slowly pour the viscous reaction mixture onto the crushed ice with vigorous stirring. This is a highly exothermic quenching process.

    • The crude product may precipitate as a solid or oil.

    • Slowly neutralize the acidic aqueous slurry by adding a 50% (w/v) aqueous solution of sodium hydroxide. Monitor the pH and aim for a final pH of 8-9. Ensure the mixture is kept cool during neutralization.

  • Extraction and Isolation:

    • Transfer the neutralized mixture to a large separatory funnel.

    • Extract the aqueous layer with toluene (3 x 500 mL).

    • Combine the organic layers and wash with brine (1 x 500 mL).

    • Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene.

  • Purification:

    • For scalable production, purification via vacuum distillation is preferred over column chromatography.[9]

    • Assemble a vacuum distillation apparatus and distill the crude oil under reduced pressure. The product will distill as a colorless to pale yellow oil.

    • Collect the fraction boiling at the expected temperature for 7-Methyl-2-(trifluoromethyl)quinoline.

Process Parameters and Expected Yields
Parameter Value / Range Rationale
Molar Ratio (Aniline:Diketone) 1:1Stoichiometric ratio for optimal conversion.
Catalyst Loading ~5 volumes (H₂SO₄)Acts as both catalyst and solvent/dehydrating agent.[10]
Addition Temperature 0-20 °CControls the initial exotherm of acid mixing.
Reaction Temperature 100-110 °CProvides sufficient energy for cyclization and dehydration.
Reaction Time 4-6 hoursTypical duration for complete conversion.
Expected Yield 75-85%Based on literature for similar Combes syntheses.

Quality Control and Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and quality of the final product.

Analytical Method Parameter Measured Expected Result / Specification
¹H and ¹³C NMR Structural ConfirmationChemical shifts and coupling constants consistent with the target structure.[11]
GC-MS Purity and Impurity ProfilePurity ≥98%. Identification of any residual starting materials or side-products.[12]
FT-IR Functional Group AnalysisPresence of C-F, C=N, and aromatic C-H stretching frequencies.[11]
Melting Point Purity CheckA sharp melting point is indicative of high purity (if solid).

Safety and Handling

Handling the reagents and executing the protocol for synthesizing 7-Methyl-2-(trifluoromethyl)quinoline requires strict adherence to safety procedures.

  • Chemical Hazards:

    • Concentrated Sulfuric Acid: Extremely corrosive. Causes severe burns upon contact. Reacts violently with water.[13]

    • m-Toluidine: Toxic and a suspected carcinogen. Harmful if inhaled, ingested, or absorbed through the skin.

    • Trifluoromethylated Compounds: Handle with care as their toxicological properties may not be fully known. General precautions for handling fluorinated compounds should be observed.[14][15]

  • Procedural Hazards:

    • The addition of sulfuric acid and the subsequent quenching on ice are highly exothermic and can cause splashing and rapid temperature increases if not controlled.

    • Working with flammable solvents like toluene requires avoiding ignition sources. Use of explosion-proof equipment is recommended for large-scale operations.[13]

  • Personal Protective Equipment (PPE):

    • Safety goggles and a face shield are mandatory.

    • Acid-resistant gloves (e.g., butyl rubber or Viton).

    • Flame-retardant lab coat.

  • Engineering Controls:

    • All operations must be conducted in a certified chemical fume hood.

    • For pilot-scale production, a closed-system reactor is essential.

    • Ensure an emergency safety shower and eyewash station are immediately accessible.[8]

Experimental Workflow Visualization

G start Start charge_reactors Charge Reactor: 1. m-Toluidine 2. ETFAA start->charge_reactors cool_reactor Cool Reactor to 0-5 °C charge_reactors->cool_reactor add_acid Slowly Add conc. H₂SO₄ (Keep T < 20 °C) cool_reactor->add_acid heat_reaction Heat to 100-110 °C (4-6 hours) add_acid->heat_reaction monitor Monitor by TLC/LC-MS heat_reaction->monitor monitor->heat_reaction Incomplete cool_down Cool to Room Temp. monitor->cool_down Complete quench Quench on Ice cool_down->quench neutralize Neutralize with 50% NaOH (Keep Cool, pH 8-9) quench->neutralize extract Extract with Toluene (3x) neutralize->extract dry_concentrate Dry (MgSO₄) & Concentrate extract->dry_concentrate purify Purify by Vacuum Distillation dry_concentrate->purify analyze QC Analysis (NMR, GC-MS, FT-IR) purify->analyze end Final Product analyze->end

Caption: Scalable production workflow for 7-Methyl-2-(trifluoromethyl)quinoline.

References

  • Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Combes Quinoline Synthesis.
  • Beilstein Journal of Organic Chemistry. (2015). Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. PMC. Retrieved from [Link]

  • YouTube. (2024, March 18). Combe's synthesis of quinoline || detailed mechanism. Retrieved from [Link]

  • This reference is not directly cited in the text but provides general context on quinoline synthesis.
  • Heterocycles. (2022). SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. Retrieved from a relevant publication detailing trifluoromethyl group introduction.
  • This reference is not directly cited in the text but provides general context on handling fluorin
  • ECHA. (n.d.). Trifluoro(trifluoromethoxy)ethylene - Registration Dossier. Retrieved from [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • This reference is not directly cited in the text but provides general context on quinoline synthesis.
  • YouTube. (2021, August 26). Combes Quinoline Synthesis Mechanism | Organic Chemistry. Retrieved from [Link]

  • This reference is not directly cited in the text but provides general context on quinoline synthesis.
  • This reference is not directly cited in the text but provides general context on quinoline synthesis.
  • This reference is not directly cited in the text but provides general context on quinoline synthesis.
  • This reference is not directly cited in the text but provides general context on quinoline synthesis.
  • This reference is not directly cited in the text but provides general context on quinoline synthesis.
  • This reference is not directly cited in the text but provides general context on quinoline synthesis.
  • DergiPark. (2021). INVESTIGATION OF SOME PROPERTIES OF 4-AMINO-2-METHYL-7 (TRIFLUOROMETHYL) QUINOLINE MOLECULE BY EXPERIMENTAL AND THEORETICAL SPEC. Retrieved from [Link]

  • This reference is not directly cited in the text but provides general context on quinoline synthesis.
  • Brieflands. (2013). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine. Retrieved from [Link]

  • This reference is not directly cited in the text but provides general context on quinoline synthesis.
  • MDPI. (n.d.). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]

  • This reference is not directly cited in the text but provides general context on quinoline synthesis.
  • LookChem. (n.d.). Purification of Quinoline. Retrieved from [Link]

  • This reference is not directly cited in the text but provides general context on quinoline synthesis.
  • This reference is not directly cited in the text but provides general context on quinoline synthesis.
  • This reference is not directly cited in the text but provides general context on quinoline synthesis.
  • Advances in Engineering Technology Research. (2022). Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry.

Sources

Catalytic Methods for the Synthesis of 7-Methyl-2-(trifluoromethyl)quinoline: A Detailed Guide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract: The 7-methyl-2-(trifluoromethyl)quinoline scaffold is a key pharmacophore in modern drug discovery and a valuable building block in materials science. The incorporation of a trifluoromethyl (CF3) group into the quinoline core significantly enhances metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This guide provides a comprehensive overview of robust and efficient catalytic methods for the synthesis of this important molecule, intended for researchers in organic synthesis and medicinal chemistry. We will delve into the mechanistic underpinnings of classical and modern catalytic strategies, provide detailed, field-tested protocols, and offer insights into reaction optimization and troubleshooting.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a "privileged scaffold" in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals with diverse biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[3][4][5] The strategic introduction of the trifluoromethyl group, a bioisostere for chlorine, can profoundly modulate a molecule's physicochemical and pharmacokinetic profiles, often leading to improved efficacy and a longer half-life in biological systems.[2] Consequently, the development of efficient and scalable synthetic routes to molecules like 7-Methyl-2-(trifluoromethyl)quinoline is a critical endeavor in the advancement of new therapeutic agents.

This document explores three primary catalytic approaches for the synthesis of 7-Methyl-2-(trifluoromethyl)quinoline:

  • The Combes Synthesis: A classical acid-catalyzed cyclocondensation.

  • The Friedländer Annulation: A versatile condensation reaction using modern Lewis acid catalysts.

  • Transition-Metal Catalyzed Annulation: A state-of-the-art approach offering high efficiency and regioselectivity.

Method 1: The Combes Quinoline Synthesis

The Combes synthesis, first reported in 1888, is a foundational method for preparing substituted quinolines.[6] It involves the acid-catalyzed condensation of an aromatic amine with a β-diketone.[7][8] For our target molecule, the reaction proceeds between m-toluidine and 1,1,1-trifluoroacetylacetone.

Principle and Rationale

The reaction mechanism is a three-stage process: 1) nucleophilic attack of the aniline on a protonated carbonyl of the β-diketone to form a Schiff base, 2) tautomerization to an enamine intermediate, and 3) an intramolecular electrophilic aromatic substitution (annulation), which is the rate-determining step, followed by dehydration to yield the aromatic quinoline ring.[6] The choice of a strong acid catalyst, such as sulfuric acid or polyphosphoric acid (PPA), is crucial for protonating the carbonyls and facilitating the final cyclodehydration step.[6]

  • Regioselectivity: With an unsymmetrical aniline like m-toluidine, ring closure can theoretically occur at either the C2 or C6 position relative to the amine. In this case, cyclization is sterically and electronically favored at the less hindered C6 position (para to the methyl group), leading to the desired 7-methyl substitution pattern.

Reaction Mechanism: Combes Synthesis

Combes_Mechanism Combes Synthesis Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product m_toluidine m-Toluidine schiff_base Schiff Base m_toluidine->schiff_base + H+ tf_diketone 1,1,1-Trifluoro- acetylacetone tf_diketone->schiff_base enamine Enamine Intermediate schiff_base->enamine Tautomerization cyclized_int Cyclized Intermediate enamine->cyclized_int Annulation (RDS) product 7-Methyl-2-(trifluoromethyl) quinoline cyclized_int->product - H2O (Dehydration)

Caption: Mechanism of the Combes synthesis for 7-Methyl-2-(trifluoromethyl)quinoline.

Experimental Protocol: Combes Synthesis

Materials:

  • m-Toluidine (1.0 eq)

  • 1,1,1-Trifluoroacetylacetone (1.1 eq)

  • Polyphosphoric Acid (PPA) (10x weight of m-toluidine)

  • Toluene

  • 10% Sodium Hydroxide (NaOH) solution

  • Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, separatory funnel

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, combine m-toluidine (1.0 eq) and 1,1,1-trifluoroacetylacetone (1.1 eq).

  • Catalyst Addition: Carefully add polyphosphoric acid (PPA) to the reaction mixture. The addition is exothermic and should be done with caution.

  • Cyclization: Heat the mixture to 130-140 °C with vigorous stirring for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup - Quenching: Allow the reaction to cool to approximately 80 °C and then carefully pour it onto crushed ice. This will hydrolyze the PPA.

  • Neutralization: Slowly neutralize the acidic aqueous solution with 10% NaOH solution until the pH is ~8-9. Perform this step in an ice bath as it is highly exothermic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 7-Methyl-2-(trifluoromethyl)quinoline.

Method 2: Catalytic Friedländer Annulation

The Friedländer annulation is one of the most direct and versatile methods for synthesizing polysubstituted quinolines.[9][10] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[11] Modern protocols often employ Lewis acid catalysts under mild conditions to improve yields and selectivity.[12]

Principle and Rationale

For our target molecule, the reaction occurs between 2-amino-4-methylacetophenone and a trifluoromethyl carbonyl source, such as ethyl trifluoroacetate, in the presence of a catalyst. The mechanism can proceed via two pathways: an initial aldol condensation followed by imine formation, or initial Schiff base formation followed by an intramolecular aldol reaction.[10] In either case, the final step is a dehydration to form the quinoline.

  • Catalyst Choice: While classical Friedländer reactions used harsh acidic or basic conditions, modern methods utilize Lewis acids like Ceric Ammonium Nitrate (CAN) or Indium(III) triflate (In(OTf)3).[11][12] These catalysts activate the carbonyl groups towards nucleophilic attack, allowing the reaction to proceed under milder temperatures and often in shorter reaction times, which minimizes byproduct formation.[11]

Experimental Workflow: Friedländer Synthesis

Friedlander_Workflow Friedländer Synthesis Workflow start Start reactants Combine: 1. 2-Amino-4-methylacetophenone 2. Ethyl Trifluoroacetate 3. Catalyst (e.g., CAN) 4. Solvent (e.g., Methanol) start->reactants end End reaction Stir at Ambient Temperature (or gentle heat) Monitor by TLC (45-60 min) reactants->reaction workup Quench Reaction (e.g., with water) reaction->workup extraction Extract with Organic Solvent (e.g., Ethyl Acetate) workup->extraction purification Dry, Concentrate, and Purify (Column Chromatography) extraction->purification analysis Characterize Pure Product (NMR, MS) purification->analysis analysis->end

Caption: General experimental workflow for the catalytic Friedländer synthesis.

Experimental Protocol: CAN-Catalyzed Friedländer Annulation

Materials:

  • 2-Amino-4-methylacetophenone (1.0 eq)

  • Ethyl trifluoroacetate (1.2 eq)

  • Ceric Ammonium Nitrate (CAN) (10 mol %)[11]

  • Methanol

  • Water

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Round-bottom flask, magnetic stirrer, separatory funnel

Procedure:

  • Reaction Setup: To a solution of 2-amino-4-methylacetophenone (1.0 eq) and ethyl trifluoroacetate (1.2 eq) in methanol, add CAN (0.10 eq) in one portion.

  • Reaction: Stir the mixture at ambient temperature. The reaction is typically complete within 45-60 minutes.[11] Monitor the consumption of the starting material by TLC.

  • Workup: Upon completion, pour the reaction mixture into water and stir for 10 minutes.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na2SO4, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude solid by recrystallization or column chromatography on silica gel to afford the pure product.

Method 3: Rhodium-Catalyzed [3+3] Annulation

Modern synthetic chemistry has introduced powerful transition-metal-catalyzed methods for heterocycle construction.[3][13] A notable example is the rhodium-catalyzed [3+3] redox-neutral cycloaddition between anilines and CF3-ynones, which provides an elegant and highly efficient route to 2-trifluoromethylquinolines.[14]

Principle and Rationale

This advanced method utilizes a traceless directing group strategy. The aniline (m-toluidine) is first converted to an N-picolinamide derivative. The rhodium catalyst then facilitates a regioselective C-H activation at the ortho-position of the aniline. This is followed by insertion of the CF3-ynone, intramolecular cyclization, and reductive elimination to form the quinoline ring, regenerating the catalyst and releasing the picolinamide directing group.[14]

  • Advantages: This method offers excellent yields and high regioselectivity under relatively mild conditions. The use of a traceless directing group avoids the need for pre-functionalized anilines and broadens the substrate scope.

Reaction Mechanism: Rhodium-Catalyzed Annulation

Rhodium_Mechanism Simplified Rh(III)-Catalyzed Annulation cluster_cycle Catalytic Cycle Aniline N-Directed m-Toluidine A Coordination & C-H Activation Aniline->A Rh_cat Rh(III) Catalyst Rh_cat->A Ynone CF3-Ynone B Alkyne Insertion Product 7-Methyl-2-(trifluoromethyl) quinoline A->B CF3-Ynone C Reductive Elimination B->C Intramolecular Cyclization C->Product C->A Product Release Catalyst Regeneration

Caption: Simplified catalytic cycle for the Rh(III)-catalyzed [3+3] annulation.

Protocol Notes: Rhodium-Catalyzed Annulation

Detailed protocols for this method are highly specific and can be found in the primary literature.[14] A general outline is provided below for conceptual understanding.

General Procedure Outline:

  • Substrate Preparation: Synthesize the N-picolinamide of m-toluidine.

  • Reaction Setup: In an inert atmosphere glovebox, a reaction vessel is charged with the N-directed m-toluidine, the CF3-ynone, the Rh(III) catalyst (e.g., [Cp*RhCl2]2), a silver salt co-catalyst/oxidant (e.g., AgSbF6), and a suitable solvent (e.g., dichloroethane).

  • Reaction: The mixture is heated (e.g., to 80 °C) for several hours until completion.

  • Workup and Purification: The reaction is cooled, filtered through a pad of celite to remove metal residues, concentrated, and the directing group is cleaved. The final product is purified by column chromatography.

Comparative Summary and Data

The choice of synthetic method depends on factors such as substrate availability, required scale, and tolerance for specific reaction conditions. The table below summarizes the key parameters for the discussed methods.

Parameter Combes Synthesis Friedländer Annulation (CAN) Rhodium-Catalyzed Annulation
Starting Materials m-Toluidine, β-Diketone2-Aminoaryl Ketone, CF3-CarbonylN-Directed Aniline, CF3-Ynone
Catalyst Strong Brønsted Acid (PPA, H2SO4)Lewis Acid (CAN, 10 mol%)Transition Metal ([Cp*RhCl2]2)
Temperature High (130-140 °C)AmbientModerate (e.g., 80 °C)
Reaction Time 2-3 hours~45-60 minutesSeveral hours
Typical Yields Moderate to GoodGood to ExcellentExcellent
Key Advantage Uses simple starting materialsVery mild conditions, fastHigh efficiency and selectivity
Key Disadvantage Harsh conditions, potential byproductsRequires pre-functionalized ketoneExpensive catalyst, multi-step substrate

Troubleshooting and Optimization

  • Low Yields in Combes Synthesis: Ensure the PPA is fresh and the reaction temperature is maintained. Incomplete dehydration is a common issue. A stronger dehydrating agent or longer reaction time may be necessary.

  • Byproduct Formation in Friedländer: The use of mild Lewis acid catalysts like CAN significantly reduces the formation of self-condensation byproducts compared to classical methods.[11] Ensure the stoichiometry of the reactants is precise.

  • Catalyst Deactivation (Transition Metal): Strict adherence to inert atmosphere techniques is crucial to prevent the deactivation of the rhodium catalyst. Ensure solvents are anhydrous and degassed.

Conclusion

The synthesis of 7-Methyl-2-(trifluoromethyl)quinoline can be achieved through several effective catalytic routes. The Combes synthesis offers a classical, straightforward approach using simple precursors but requires harsh conditions. The catalytic Friedländer annulation represents a significant improvement, providing rapid access to the target molecule under exceptionally mild conditions.[11][15] For ultimate efficiency and elegance, modern transition-metal-catalyzed methods , such as the rhodium-catalyzed annulation, provide excellent yields and control, albeit with higher catalyst and substrate preparation costs.[14] The selection of the optimal method will be guided by the specific constraints and goals of the research or development program.

References

  • Combes, A. Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone. Bulletin de la Societe Chimique de France1888, 49, 89. (Note: A direct URL for this 1888 publication is not available; referencing through secondary sources is common practice).
  • Reddy, K. S., et al. Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. J. Org. Chem.2010 , 75 (1), 275–278. [Link][11]

  • Kumar, A., et al. A review on transition-metal mediated synthesis of quinolines. Journal of Chemical Sciences2018 , 130 (6), 79. [Link][3]

  • Shaikh, A. A., et al. State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. RSC Advances2023 , 13 (51), 35899-35921. [Link][13]

  • Wikipedia contributors. Doebner–Miller reaction. Wikipedia, The Free Encyclopedia. [Link][16]

  • Wang, Y., et al. Green synthesis of 2-trifluoromethylquinoline skeletons via organocatalytic N-[(α-trifluoromethyl)vinyl]isatins CN bond activation. Green Chemistry2023 . [Link]

  • Tanwar, B., et al. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New J. Chem.2015 , 39, 9824-9833. [Link][12]

  • Cheng, D.-J., et al. Organocatalytic Atroposelective Friedländer Quinoline Heteroannulation. Org. Lett.2019 , 21 (13), 5254–5258. [Link][9]

  • MDPI. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. [Link][17]

  • Chemical Review and Letters. Recent progress towards transition metal-catalyzed aniline–aldehyde–alkyne coupling for the synthesis of 2,4-disubstituted quinolines. Chemical Review and Letters. [Link][18]

  • Slideshare. Advance organic chemistry 1 ; Doebner Miller reaction. Slideshare. [Link][19]

  • SynArchive. Doebner-Miller Reaction. SynArchive. [Link][20]

  • PubMed. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. PubMed. [Link][15]

  • organic-chemistry.org. Combes synthesis of quinolines. organic-chemistry.org. [Link][8]

  • ResearchGate. A review on transition-metal mediated synthesis of quinolines. ResearchGate. [Link][4]

  • Wikipedia contributors. Combes quinoline synthesis. Wikipedia, The Free Encyclopedia. [Link][6]

  • Wang, H., et al. Synthesis of 2-trifluoromethylquinolines through rhodium-catalysed redox-neutral [3 + 3] annulation between anilines and CF3-ynones using traceless directing groups. Org. Chem. Front.2019 , 6, 3927-3931. [Link][14]

  • Wikipedia contributors. Friedländer synthesis. Wikipedia, The Free Encyclopedia. [Link][10]

  • Thieme Chemistry. Novel Nickel-Catalyzed Synthesis of (Trifluoromethyl)quinolines. Thieme Chemistry. [Link][1]

  • Asian Publication Corporation. PEG-SA/PS-PEG-SA Catalyzed Friedländer Annulation Strategy for the Synthesis of Quinoline Derivatives. Asian Journal of Chemistry2023 , 35 (4), 843-848. [Link][21]

  • Radini, M. A., et al. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. Future Journal of Pharmaceutical Sciences2021 , 7 (1), 164. [Link][5]

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Application Notes and Protocols: Strategic Functionalization of 7-Methyl-2-(trifluoromethyl)quinoline at the 4-Position

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 7-Methyl-2-(trifluoromethyl)quinoline Scaffold

The quinoline nucleus is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a broad spectrum of biological activities and optoelectronic properties.[1] The introduction of a trifluoromethyl group at the 2-position significantly modulates the electronic properties of the quinoline ring, enhancing its metabolic stability and lipophilicity, which are crucial parameters in drug design. Coupled with a methyl group at the 7-position, the 7-Methyl-2-(trifluoromethyl)quinoline scaffold presents a versatile platform for the development of novel therapeutic agents and functional materials.

This guide provides a detailed overview of synthetic strategies for the selective functionalization of 7-Methyl-2-(trifluoromethyl)quinoline at the 4-position. The electron-withdrawing nature of the trifluoromethyl group at C2 deactivates the pyridine ring towards electrophilic attack but activates it for nucleophilic and radical additions, particularly at the C4 position. We will explore key methodologies, provide detailed experimental protocols, and discuss the underlying mechanistic principles to empower researchers in their synthetic endeavors.

Strategic Approaches to 4-Position Functionalization

The functionalization of the quinoline core can be achieved through various modern synthetic methods.[2] For the targeted modification of the 4-position of 7-Methyl-2-(trifluoromethyl)quinoline, three primary strategies are paramount:

  • Nucleophilic Aromatic Substitution (SNA_r_): Leveraging a pre-functionalized quinoline with a leaving group at the 4-position.

  • Metal-Catalyzed Cross-Coupling Reactions: A powerful and versatile method for forming carbon-carbon and carbon-heteroatom bonds.

  • Direct C-H Functionalization: An atom-economical approach that avoids pre-functionalization, often relying on radical-mediated processes like the Minisci reaction.[3]

The choice of strategy will depend on the desired functionality to be introduced and the availability of starting materials.

Nucleophilic Aromatic Substitution (SNA_r_)

The presence of the electron-withdrawing 2-(trifluoromethyl) group makes the 4-position of the quinoline ring susceptible to nucleophilic attack, especially when a good leaving group is present. The increased reactivity of the C4 position in such systems is well-documented.[4][5]

Mechanistic Rationale

The reaction proceeds through a Meisenheimer-like intermediate, where the negative charge is stabilized by the electron-withdrawing trifluoromethyl group and the ring nitrogen. The subsequent departure of the leaving group restores aromaticity.

Protocol: Synthesis of 4-Amino-7-methyl-2-(trifluoromethyl)quinoline

This protocol describes the synthesis of a 4-amino derivative from 4-chloro-7-methyl-2-(trifluoromethyl)quinoline.

Materials:

  • 4-Chloro-7-methyl-2-(trifluoromethyl)quinoline

  • Ammonia (0.5 M in 1,4-dioxane)

  • 1,4-Dioxane (anhydrous)

  • Sealed reaction vessel

  • Magnetic stirrer and heating plate

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • To a sealed reaction vessel, add 4-chloro-7-methyl-2-(trifluoromethyl)quinoline (1.0 eq).

  • Add anhydrous 1,4-dioxane to dissolve the starting material.

  • Add a solution of ammonia in 1,4-dioxane (5.0 eq).

  • Seal the vessel and heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 4-amino-7-methyl-2-(trifluoromethyl)quinoline.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions

NucleophileLeaving GroupSolventTemperature (°C)Product
AmmoniaCl1,4-Dioxane1204-Amino derivative
MethylamineCl1,4-Dioxane1004-(Methylamino) derivative
Sodium MethoxideClMethanolReflux4-Methoxy derivative
Sodium ThiophenoxideClDMF804-(Phenylthio) derivative

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of complex organic molecules.[4][6] For the functionalization of the 4-position, a common precursor is 4-chloro- or 4-bromo-7-methyl-2-(trifluoromethyl)quinoline.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling an organoboron compound with a halide.[4]

Protocol: Synthesis of 4-Aryl-7-methyl-2-(trifluoromethyl)quinoline

Materials:

  • 4-Chloro-7-methyl-2-(trifluoromethyl)quinoline

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Sodium carbonate (2 M aqueous solution, 3.0 eq)

  • Toluene

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Standard workup and purification equipment

Procedure:

  • To a round-bottom flask, add 4-chloro-7-methyl-2-(trifluoromethyl)quinoline (1.0 eq), arylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Add a 3:1 mixture of toluene and ethanol.

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Add the aqueous sodium carbonate solution (3.0 eq).

  • Heat the reaction mixture to reflux under an inert atmosphere.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature.

  • Add water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Sonogashira Cross-Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[1][7]

Protocol: Synthesis of 4-Alkynyl-7-methyl-2-(trifluoromethyl)quinoline

Materials:

  • 4-Bromo-7-methyl-2-(trifluoromethyl)quinoline

  • Terminal alkyne (1.5 eq)

  • PdCl₂(PPh₃)₂ (0.03 eq)

  • Copper(I) iodide (CuI) (0.06 eq)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Inert atmosphere

Procedure:

  • To a Schlenk flask, add 4-bromo-7-methyl-2-(trifluoromethyl)quinoline (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous THF and triethylamine.

  • Add the terminal alkyne (1.5 eq) dropwise.

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Filter the reaction mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography.

Direct C-H Functionalization: The Minisci Reaction

The Minisci reaction is a powerful method for the direct alkylation of electron-deficient heterocycles via a radical mechanism.[3][8] The regioselectivity (C2 vs. C4) is influenced by steric and electronic factors. For quinolines, alkylation can occur at either the 2- or 4-position.[3] With the 2-position blocked by the trifluoromethyl group, the Minisci reaction on 7-methyl-2-(trifluoromethyl)quinoline is expected to favor the 4-position.

Mechanistic Overview

The reaction is initiated by the generation of an alkyl radical from a suitable precursor. This radical then adds to the protonated quinoline ring, which is more electrophilic. Subsequent oxidation and deprotonation yield the functionalized product.

Protocol: Minisci Alkylation of 7-Methyl-2-(trifluoromethyl)quinoline

Materials:

  • 7-Methyl-2-(trifluoromethyl)quinoline

  • Alkyl carboxylic acid (e.g., pivalic acid) (3.0 eq)

  • Silver nitrate (AgNO₃) (0.3 eq)

  • Ammonium persulfate ((NH₄)₂S₂O₈) (3.0 eq)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile

  • Water

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 7-methyl-2-(trifluoromethyl)quinoline (1.0 eq) and the alkyl carboxylic acid (3.0 eq) in a mixture of acetonitrile and water.

  • Add silver nitrate (0.3 eq).

  • Add trifluoroacetic acid to protonate the quinoline.

  • Heat the mixture to 80 °C.

  • Slowly add a solution of ammonium persulfate (3.0 eq) in water.

  • Stir the reaction at 80 °C for the specified time, monitoring by TLC.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Visualization of Synthetic Pathways

functionalization_workflows cluster_start Starting Material cluster_prefunctionalized Pre-functionalization cluster_snar SNAr cluster_coupling Cross-Coupling cluster_ch C-H Functionalization start 7-Methyl-2-(trifluoromethyl)quinoline prefunc 4-Halo-7-methyl-2- (trifluoromethyl)quinoline start->prefunc Halogenation ch_prod 4-Alkyl Derivatives start->ch_prod Minisci Reaction snar_prod 4-Amino/Alkoxy/Thio Derivatives prefunc->snar_prod Nucleophile coupling_prod 4-Aryl/Alkynyl Derivatives prefunc->coupling_prod Organometallic Reagent

Caption: Synthetic routes to 4-functionalized quinolines.

Troubleshooting and Safety Considerations

  • Reaction Monitoring: Close monitoring by TLC or GC-MS is crucial to determine the optimal reaction time and prevent the formation of byproducts.

  • Inert Atmosphere: Metal-catalyzed cross-coupling reactions are often sensitive to oxygen. Ensure all equipment is properly dried and the reaction is performed under an inert atmosphere of nitrogen or argon.

  • Reagent Purity: The purity of reagents, especially catalysts and organometallic compounds, is critical for reproducible results.

  • Safety: Trifluoromethylated compounds and their precursors should be handled with care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The 7-methyl-2-(trifluoromethyl)quinoline scaffold offers a promising starting point for the development of novel molecules with diverse applications. The strategic functionalization at the 4-position, as detailed in these application notes, provides researchers with a robust toolkit to synthesize a wide array of derivatives. By understanding the underlying principles of nucleophilic aromatic substitution, metal-catalyzed cross-coupling, and direct C-H functionalization, scientists can rationally design and execute synthetic routes to access new chemical space and accelerate their research and development programs.

References

  • Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC. (URL: [Link])

  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp 2 )–C(sp 2 ) bond scission of styrenes - Beilstein Journals. (URL: [Link])

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC. (URL: [Link])

  • One-Pot Cross-Coupling/C–H Functionalization Reactions: Quinoline as a Substrate and Ligand through N–Pd Interaction - Sci-Hub. (URL: [Link])

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC - NIH. (URL: [Link])

  • Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines - PMC. (URL: [Link])

  • State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions - RSC Publishing. (URL: [Link])

  • Three-component Minisci reaction involving trifluoromethyl radicals promoted by TBHP - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • 2-Position-Selective C–H Perfluoroalkylation of Quinoline Derivatives | Organic Letters. (URL: [Link])

  • Copper-Catalyzed Synthesis of Quinoline-4-thiols from Diaryliodonium Salts, Alkynyl Sulfides, and Nitriles | Organic Letters - ACS Publications. (URL: [Link])

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  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - MDPI. (URL: [Link])

  • A practical and sustainable two-component Minisci alkylation via photo-induced EDA-complex activation - PMC. (URL: [Link])

  • Proposed pathway for the synthesis of 4-trifluoromethyl quinolines. - ResearchGate. (URL: [Link])

  • Metal-free C–H alkylation of heteroarenes with alkyltrifluoroborates: a general protocol for 1°, 2° and 3° alkylation - Chemical Science (RSC Publishing). (URL: [Link])

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  • Trifluoromethylation of quinolines and pyridines - ResearchGate. (URL: [Link])

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Application Note & Protocol: A Researcher's Guide to the Synthesis of 7-Methyl-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 7-Methyl-2-(trifluoromethyl)quinoline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The trifluoromethyl group imparts unique electronic properties and metabolic stability, making this quinoline scaffold a valuable building block for drug discovery and the development of functional materials. This guide focuses on the Combes synthesis, a reliable and efficient method utilizing aniline precursors. We will delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental protocol, and offer expert insights into process optimization and troubleshooting.

Introduction: The Significance of Trifluoromethylated Quinolines

The quinoline ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities.[1][2] The introduction of a trifluoromethyl (CF3) group can dramatically enhance a molecule's pharmacological profile by increasing its lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, 2-(trifluoromethyl)quinolines are explored as potential anticancer, anti-inflammatory, and antimalarial agents.[1][3] This guide provides a detailed protocol for the synthesis of 7-Methyl-2-(trifluoromethyl)quinoline from m-toluidine, a readily available aniline precursor.

Synthetic Strategy: The Combes Quinoline Synthesis

While several named reactions exist for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, the Combes synthesis is particularly well-suited for preparing 2,4-disubstituted quinolines.[4][5][6] This method involves the acid-catalyzed condensation of an aniline with a β-diketone.[5][7] For the target molecule, 7-Methyl-2-(trifluoromethyl)quinoline, the Combes reaction provides a direct and efficient pathway by reacting m-toluidine with 1,1,1-trifluoro-2,4-pentanedione.

The primary advantages of this approach include:

  • Directness: It assembles the quinoline core in a single main step.

  • Accessibility of Starting Materials: Anilines and β-diketones are generally commercially available or readily synthesized.

  • Controllable Regioselectivity: The substitution pattern on the aniline precursor directs the cyclization, allowing for the targeted synthesis of specific isomers.[5]

Reaction Mechanism: From Aniline to Quinoline

The Combes synthesis proceeds through three key stages: enamine formation, acid-catalyzed cyclization, and dehydration. The causality behind each step is critical for understanding and optimizing the reaction.

  • Enamine Formation: The reaction initiates with the nucleophilic attack of the aniline nitrogen (from m-toluidine) on one of the carbonyl carbons of the β-diketone. A subsequent dehydration step forms a Schiff base, which tautomerizes to the more stable enamine intermediate.[5][8]

  • Electrophilic Annulation (Cyclization): This is the rate-determining step.[5] Under strong acidic conditions (e.g., concentrated sulfuric acid), the enamine is protonated, activating the molecule for an intramolecular electrophilic aromatic substitution. The electron-rich aromatic ring of the aniline precursor attacks the protonated carbonyl, closing the ring. The substitution on the aniline ring dictates the regiochemical outcome. For m-toluidine, cyclization occurs para to the methyl group, leading to the desired 7-methylquinoline.

  • Dehydration and Aromatization: The cyclic intermediate undergoes protonation of the hydroxyl group, followed by the elimination of a water molecule to generate the final, stable aromatic quinoline ring.[5][8]

Diagram: Combes Synthesis Reaction Mechanism

G cluster_start Starting Materials cluster_steps Reaction Pathway cluster_end Final Product Aniline m-Toluidine Step1 Step 1: Condensation (Nucleophilic Attack & Dehydration) Aniline->Step1 Nucleophilic Attack Diketone 1,1,1-Trifluoro-2,4-pentanedione Diketone->Step1 Step2 Step 2: Enamine Tautomerization Step1->Step2 Forms Schiff Base Intermediate Step3 Step 3: Acid-Catalyzed Cyclization (Electrophilic Aromatic Substitution) Step2->Step3 + H⁺ (Acid Catalyst) Rate-Determining Step Step4 Step 4: Dehydration & Aromatization Step3->Step4 Elimination of H₂O Product 7-Methyl-2-(trifluoromethyl)quinoline Step4->Product

Caption: Mechanism of the Combes synthesis for 7-Methyl-2-(trifluoromethyl)quinoline.

Experimental Protocol

This protocol provides a representative procedure for the laboratory-scale synthesis of 7-Methyl-2-(trifluoromethyl)quinoline.

Materials and Reagents
ReagentCAS No.FormulaMW ( g/mol )Properties
m-Toluidine108-44-1C₇H₉N107.15Liquid, corrosive, toxic
1,1,1-Trifluoro-2,4-pentanedione367-57-7C₅H₅F₃O₂154.09Liquid, flammable, irritant
Sulfuric Acid (98%)7664-93-9H₂SO₄98.08Liquid, highly corrosive, strong oxidant
Sodium Bicarbonate (sat. aq. soln.)144-55-8NaHCO₃84.01Base for neutralization
Ethyl Acetate141-78-6C₄H₈O₂88.11Solvent for extraction, flammable
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04Drying agent
Silica Gel (230-400 mesh)7631-86-9SiO₂60.08Stationary phase for column chromatography
Hexane110-54-3C₆H₁₄86.18Eluent for chromatography, flammable, volatile
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Acid Addition: Carefully add 50 mL of concentrated sulfuric acid to the flask and cool the flask in an ice-water bath.

  • Reagent Addition: While stirring, slowly add m-toluidine (5.36 g, 0.05 mol) to the cold sulfuric acid.

  • Diketone Addition: Once the aniline has dissolved, add 1,1,1-trifluoro-2,4-pentanedione (7.70 g, 0.05 mol) dropwise over 15-20 minutes, ensuring the temperature does not rise significantly.

  • Heating: After the addition is complete, remove the ice bath and heat the reaction mixture to 110-120°C using an oil bath. Maintain this temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up - Quenching: Cool the reaction mixture to room temperature and then carefully pour it over a beaker containing crushed ice (approx. 200 g).

  • Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8. This step should be performed with vigorous stirring and caution due to gas evolution.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[9]

  • Drying and Concentration: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.[9] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent (e.g., starting with 100% hexane and gradually increasing to 5% ethyl acetate).[9][10]

  • Final Product: Combine the pure fractions, as identified by TLC, and remove the solvent under reduced pressure to yield 7-Methyl-2-(trifluoromethyl)quinoline as a solid or oil.

Diagram: Experimental Workflow

G A 1. Reaction Setup (Flask, Stirrer, Condenser) B 2. Charge Reagents (H₂SO₄, m-Toluidine, CF₃-β-diketone) A->B Slow addition C 3. Heating & Reflux (110-120°C, 3-4h) Monitor via TLC B->C Heat D 4. Work-up (Cool, Quench on ice) C->D Cool E 5. Neutralization (Saturated NaHCO₃) D->E Cautious addition F 6. Extraction (Ethyl Acetate) E->F G 7. Drying & Concentration (Na₂SO₄, Rotary Evaporator) F->G H 8. Purification (Column Chromatography) G->H Crude Product I 9. Final Product Isolation (7-Methyl-2-(trifluoromethyl)quinoline) H->I Pure Fractions

Caption: Step-by-step workflow for the synthesis and purification process.

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. This section addresses common issues and provides scientifically grounded solutions.

Issue / ObservationPotential Cause(s)Recommended Solution(s)
Low Product Yield 1. Incomplete reaction. 2. Insufficiently strong acidic catalyst. 3. Product loss during work-up.1. Increase reaction time or temperature moderately. Confirm starting material consumption via TLC. 2. While H₂SO₄ is standard, polyphosphoric acid (PPA) can be an effective alternative catalyst for cyclization.[5][11] 3. Ensure complete extraction by performing multiple extractions. Be careful during neutralization to avoid overly basic conditions which can degrade some products.
Formation of Byproducts 1. Formation of the 5-methyl regioisomer. 2. Polymerization or tar formation due to harsh acidic conditions.1. The formation of the 7-methyl isomer is sterically and electronically favored, but small amounts of the 5-methyl isomer can form. Careful purification by column chromatography is essential for separation.[12][13] 2. Control the rate of addition of reagents to the acid to manage the initial exotherm. Ensure the reaction temperature does not significantly exceed the recommended range.[14]
Purification Challenges 1. Product co-elutes with impurities. 2. Oily product that is difficult to crystallize.1. Adjust the eluent system for column chromatography. A shallower gradient (e.g., 0-3% ethyl acetate in hexane) may improve separation. 2. If the product is an oil, try triturating with a non-polar solvent like cold hexane or pentane to induce crystallization. Alternatively, vacuum distillation can be used for purification if the product is thermally stable.[15]

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

  • Fume Hood: All steps of this procedure, especially those involving concentrated sulfuric acid, volatile solvents, and heating, must be performed in a certified chemical fume hood.

  • Handling Strong Acids: Concentrated sulfuric acid is extremely corrosive. Add reagents to the acid slowly and with cooling to control the exothermic reaction. Have a neutralizing agent (like sodium bicarbonate) readily available for spills.

  • Solvent Handling: Ethyl acetate and hexane are flammable. Keep away from ignition sources.

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  • PubMed. (1987). Synthesis, purification and mutagenicity of 2-hydroxyamino-3-methylimidazolo[4,5-f]quinoline. Retrieved from [Link]

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  • MDPI. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]

  • Brieflands. (2013). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Retrieved from [Link]

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Application Notes and Protocols for the Evaluation of 7-Methyl-2-(trifluoromethyl)quinoline in Antimalarial Research

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold in Antimalarial Drug Discovery

The quinoline ring system is a foundational pharmacophore in the history and future of antimalarial chemotherapy. From the isolation of quinine from Cinchona bark to the synthesis of chloroquine and mefloquine, this heterocyclic scaffold has been a mainstay in our arsenal against Plasmodium parasites. The therapeutic efficacy of quinoline derivatives is often modulated by substitutions on the core ring structure. The introduction of a trifluoromethyl group, for instance, is a common strategy in medicinal chemistry to enhance metabolic stability and lipophilicity, potentially altering the compound's pharmacokinetic and pharmacodynamic properties.

This document provides a detailed guide to the pre-clinical evaluation of 7-Methyl-2-(trifluoromethyl)quinoline as a potential antimalarial agent. It is important to note that while extensive research exists for various quinoline derivatives, specific public-domain data on the antimalarial activity of this particular compound is limited. Therefore, the following protocols are based on established, validated methodologies for the assessment of analogous quinoline-based compounds in antimalarial drug discovery. These application notes are intended to provide a robust framework for researchers to generate initial efficacy and toxicity data for 7-Methyl-2-(trifluoromethyl)quinoline.

Hypothesized Mechanism of Action: Interference with Heme Detoxification

The primary mechanism of action for many quinoline-based antimalarials is the disruption of the parasite's hemoglobin digestion process within its acidic food vacuole. During its intraerythrocytic stage, the Plasmodium parasite degrades host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert, crystalline pigment called hemozoin (also known as β-hematin).

It is hypothesized that 7-Methyl-2-(trifluoromethyl)quinoline, like other quinolines, accumulates in the parasite's food vacuole due to its basic nature. Here, it is thought to cap the growing hemozoin crystal, preventing further polymerization. The resulting buildup of free heme leads to oxidative stress and the generation of reactive oxygen species, ultimately causing parasite death.

Hemozoin_Inhibition_Pathway cluster_parasite Plasmodium-infected Erythrocyte cluster_vacuole Parasite Food Vacuole (Acidic) Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Inert Crystal) Heme->Hemozoin Polymerization ROS Reactive Oxygen Species (ROS) Heme->ROS Leads to Compound 7-Methyl-2-(trifluoromethyl)quinoline Compound->Hemozoin Inhibition Death Parasite Death ROS->Death

Figure 1: Hypothesized mechanism of action for 7-Methyl-2-(trifluoromethyl)quinoline.

Part 1: In Vitro Antimalarial Activity Assessment

The initial step in evaluating any potential antimalarial compound is to determine its in vitro activity against the blood stages of Plasmodium falciparum. This is typically achieved by culturing the parasites in human erythrocytes and measuring their growth inhibition in the presence of the test compound.

Protocol 1: In Vitro Culture and SYBR Green I-based Fluorescence Assay

This protocol is a widely used and reliable method for determining the 50% inhibitory concentration (IC50) of a compound.

Materials:

  • P. falciparum strains (e.g., chloroquine-sensitive 3D7 and chloroquine-resistant Dd2 or K1).

  • Human erythrocytes (O+).

  • Complete parasite culture medium (RPMI-1640 supplemented with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, and Albumax I or human serum).

  • 7-Methyl-2-(trifluoromethyl)quinoline, dissolved in DMSO to create a stock solution.

  • Standard antimalarial drugs (e.g., chloroquine, artemisinin) as positive controls.

  • 96-well black, clear-bottom microplates.

  • SYBR Green I lysis buffer.

  • Fluorescence plate reader.

Procedure:

  • Parasite Culture Maintenance:

    • Maintain asynchronous P. falciparum cultures in a 5% CO2, 5% O2, 90% N2 atmosphere at 37°C.

    • Synchronize cultures to the ring stage using 5% D-sorbitol treatment if required.

  • Compound Plating:

    • Prepare serial dilutions of 7-Methyl-2-(trifluoromethyl)quinoline and control drugs in complete culture medium in a separate 96-well plate.

    • Transfer the diluted compounds to the black, clear-bottom assay plates.

  • Assay Initiation:

    • Dilute a synchronized ring-stage parasite culture to a final parasitemia of 0.5% and a hematocrit of 2% with fresh erythrocytes and complete medium.

    • Add this parasite suspension to each well of the assay plate containing the test compounds.

    • Include parasite-only wells (negative control) and uninfected erythrocyte wells (background control).

  • Incubation:

    • Incubate the assay plates for 72 hours under the same conditions used for parasite culture maintenance.

  • Assay Termination and Reading:

    • After incubation, add SYBR Green I lysis buffer to each well.

    • Incubate in the dark at room temperature for 1-2 hours.

    • Read the fluorescence intensity using a plate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.

Data Analysis:

  • Subtract the background fluorescence from all readings.

  • Normalize the data to the negative control (100% growth).

  • Plot the percentage of parasite growth inhibition against the log of the compound concentration.

  • Calculate the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- Variable slope).

In_Vitro_Workflow start Start culture Maintain P. falciparum Culture start->culture sync Synchronize to Ring Stage culture->sync assay Add Parasite Suspension to Assay Plate sync->assay plate Prepare Serial Dilutions of Compound plate->assay incubate Incubate for 72 hours assay->incubate lyse Add SYBR Green I Lysis Buffer incubate->lyse read Read Fluorescence lyse->read analyze Calculate IC50 read->analyze end End analyze->end

Figure 2: Workflow for the in vitro antimalarial activity assay.

Part 2: In Vivo Efficacy Evaluation

Following promising in vitro activity, the next crucial step is to assess the compound's efficacy in a suitable animal model. Murine models are indispensable for the preclinical evaluation of antimalarial drug candidates.

Protocol 2: 4-Day Suppressive Test in Plasmodium berghei-infected Mice

This is the standard and most widely used in vivo assay for the primary screening of potential antimalarial compounds.

Materials:

  • Plasmodium berghei (e.g., ANKA strain).

  • Swiss albino mice (typically 6-8 weeks old).

  • Vehicle for compound administration (e.g., 7% Tween 80 in distilled water).

  • 7-Methyl-2-(trifluoromethyl)quinoline.

  • Chloroquine as a positive control.

  • Giemsa stain.

  • Microscope.

Procedure:

  • Infection:

    • Inoculate mice intraperitoneally with P. berghei-infected erythrocytes.

  • Compound Administration:

    • Randomly group the infected mice.

    • Two to four hours post-infection, begin oral or intraperitoneal administration of the test compound and controls once daily for four consecutive days.

    • Include a vehicle-treated group as a negative control.

  • Monitoring Parasitemia:

    • On the fifth day (24 hours after the last dose), collect a thin blood smear from the tail of each mouse.

    • Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by light microscopy.

Data Analysis:

  • Calculate the average parasitemia for each group.

  • Determine the percentage of parasite suppression for each treatment group using the following formula: % Suppression = [(Parasitemia in Negative Control - Parasitemia in Treated Group) / Parasitemia in Negative Control] x 100

In_Vivo_Workflow start Start infect Infect Mice with P. berghei start->infect group Randomize Mice into Treatment Groups infect->group treat Administer Compound/Controls Daily for 4 Days group->treat smear Collect Blood Smears on Day 5 treat->smear stain Giemsa Staining smear->stain count Determine Parasitemia stain->count analyze Calculate % Suppression count->analyze end End analyze->end

Figure 3: Workflow for the in vivo 4-day suppressive test.

Part 3: Cytotoxicity and Selectivity Index

A crucial aspect of drug development is to ensure that the compound is selectively toxic to the parasite and not to the host cells.

Protocol 3: Cytotoxicity Assay against a Mammalian Cell Line

This protocol determines the concentration of the compound that is toxic to mammalian cells, often using a resazurin-based assay.

Materials:

  • Human cell line (e.g., HepG2, a liver cell line, or HEK293).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • 7-Methyl-2-(trifluoromethyl)quinoline.

  • Doxorubicin as a positive control.

  • 96-well clear microplates.

  • Resazurin solution.

  • Fluorescence plate reader.

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells into a 96-well plate and allow them to adhere overnight.

  • Compound Addition:

    • Add serial dilutions of the test compound and doxorubicin to the cells.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Viability Assessment:

    • Add resazurin solution to each well and incubate for a further 2-4 hours.

    • Measure the fluorescence (or absorbance) to determine cell viability.

Data Analysis:

  • Calculate the 50% cytotoxic concentration (CC50) in a similar manner to the IC50 calculation.

  • Determine the Selectivity Index (SI) , which is a measure of the compound's specificity for the parasite: SI = CC50 (mammalian cells) / IC50 (P. falciparum) A higher SI value (typically >10) is desirable, indicating greater selectivity for the parasite.

Data Summary and Interpretation

The results from these assays should be systematically recorded to allow for a comprehensive evaluation of the compound's potential.

Parameter P. falciparum 3D7 P. falciparum Dd2 HepG2 Cells In Vivo Efficacy
IC50 (µM) Experimental ValueExperimental Value--
CC50 (µM) --Experimental Value-
Selectivity Index (SI) Calculated ValueCalculated Value--
% Suppression @ Dose (mg/kg) ---Experimental Value

Table 1: Template for summarizing the antimalarial and cytotoxicity data for 7-Methyl-2-(trifluoromethyl)quinoline.

Interpretation:

  • Potency: A low IC50 value indicates high potency against the parasite.

  • Resistance Profile: Comparing the IC50 values against sensitive and resistant strains can indicate potential cross-resistance with existing drugs.

  • Selectivity: A high SI is crucial for a favorable safety profile.

  • In Vivo Efficacy: A high percentage of parasite suppression in the murine model provides the first indication of the compound's potential as a therapeutic agent.

Conclusion

The protocols outlined in these application notes provide a comprehensive and standardized framework for the initial preclinical evaluation of 7-Methyl-2-(trifluoromethyl)quinoline as a potential antimalarial drug candidate. By systematically assessing its in vitro potency, in vivo efficacy, and cytotoxicity, researchers can make informed decisions about its suitability for further development. While the specific biological activity of this compound remains to be elucidated, the application of these robust methodologies will be instrumental in defining its therapeutic potential.

References

  • Slater, A. F. G. (1993). Chloroquine: mechanism of action and resistance in Plasmodium falciparum. Pharmacology & Therapeutics, 57(2-3), 203-235.
  • Egan, T. J. (2008). Haemozoin (β-haematin): a unique crystal. Crystallography Reviews, 14(2), 115-151.
  • Fidock, D. A., Rosenthal, P. J., Croft, S. L., Brun, R., & Nwaka, S. (2004). Antimalarial drug discovery: efficacy models for compound screening. Nature Reviews Drug Discovery, 3(6), 509-520.
  • The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. (2019). Molecules, 24(22), 4095.
  • Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy. (2015). Antimicrobial Agents and Chemotherapy, 59(8), 4616-4627.
  • Quinoline-benzofuran and quinoline-benzothiophene derivatives as antiplasmodium agents. (2023). South African Journal of Chemistry, 77, 1-8.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances, 15(1), 1-20.
  • Synthesis, Biological Evaluation, and Molecular Modeling Studies of Chiral Chloroquine Analogues as Antimalarial Agents. (2018). Antimicrobial Agents and Chemotherapy, 62(12), e01275-18.
  • The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. (2025). Molecules, 30(1), 1.
  • The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. (2019). Molecules, 24(22), 4095.
  • Design, synthesis, and characterization of novel aminoalcohol quinolines with strong in vitro antimalarial activity. (2021). European Journal of Medicinal Chemistry, 228, 113981.
  • A Comparative Analysis of Quinoline Derivatives in Antimalarial Drug Discovery. (n.d.).
  • Efficacy models for compound screening (supplementary document) 1. A Protocol for Antimalarial Effi. (n.d.).
  • New quinoline derivatives demonstrate a promising antimalarial activity against Plasmodium falciparum in vitro and Plasmodium berghei in vivo. (2015). European Journal of Medicinal Chemistry, 96, 354-361.
  • In vitro and in vivo models used for antimalarial activity. (2019).
  • Quinoline antimalarials: mechanisms of action and resistance. (n.d.). PubMed.
  • A Brief History of Quinoline as Antimalarial Agents. (2014). International Journal of Pharmaceutical Sciences Review and Research, 25(2), 147-154.
  • Malaria Methods and Protocols. (n.d.).
  • Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. (n.d.). PubMed.
  • Ex Vivo Plasmodium malariae Culture Method for Antimalarial Drugs Screen in the Field. (2021). ACS Infectious Diseases, 7(12), 3365-3374.
  • Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. (2017). Frontiers in Pharmacology, 8, 758.
  • A comprehensive revision on the use of quinoline antimalarial drugs as leishmanicidal agents. (2025). Frontiers in Pharmacology, 16.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2025). RSC Advances, 15(1), 1-20.
  • Aminopropyl-Linked Quinoline-Triazole Hybrids with Enhanced Antiplasmodial Activity Targeting β-Hematin Form
  • Drug susceptibility testing methods of antimalarial agents. (2018). Journal of Vector Borne Diseases, 55(4), 253-260.
  • Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy. (2015). Antimicrobial Agents and Chemotherapy, 59(8), 4616-4627.
  • Recent progress in the development of anti-malarial quinolones. (2014). Malaria Journal, 13, 333.
  • The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. (2019). Molecules, 24(22), 4095.
  • Antimalarials. 7. Bis(trifluoromethyl)- -(2-piperidyl)-4-quinolinemethanols. (1971). Journal of Medicinal Chemistry, 14(10), 926-928.
  • The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. (2019). Molecules, 24(22), 4095.
  • Cytotoxicity of novel trifluoromethylquinoline derivatives on human leukemia cells. (2001). European Journal of Pharmaceutical Sciences, 12(4), 365-371.
  • A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. (2022). Molecules, 27(3), 1011.
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Application Note: Strategic Solvent Selection for Reactions of 7-Methyl-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide with detailed application notes and protocols for researchers, scientists, and drug development professionals.

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Strategic Importance of 7-Methyl-2-(trifluoromethyl)quinoline and Solvent Choice

7-Methyl-2-(trifluoromethyl)quinoline is a key heterocyclic building block in medicinal chemistry and materials science. Its structure combines a quinoline core, prevalent in numerous pharmaceuticals, with two electronically distinct substituents that offer a rich platform for diverse chemical transformations. The powerful electron-withdrawing trifluoromethyl (-CF3) group at the C2 position significantly modulates the electronic properties of the pyridine ring, enhancing its susceptibility to nucleophilic attack and influencing its photophysical characteristics.[1][2] Conversely, the electron-donating methyl (-CH3) group at the C7 position on the benzene ring provides a handle for oxidative functionalization and subtly influences the overall electron density.[3]

The success of any synthetic transformation involving this scaffold—be it hydrogenation, cross-coupling, or nucleophilic substitution—is critically dependent on the reaction environment. The solvent is not a passive medium but an active participant that can dictate reaction rates, regioselectivity, and yields. It influences the solubility of reagents, stabilizes transition states and reactive intermediates, and can even alter the operative reaction mechanism.[4][5] This guide provides a detailed exploration of solvent selection for key reactions of 7-Methyl-2-(trifluoromethyl)quinoline, grounded in mechanistic principles and supported by detailed protocols.

Reaction Class I: Catalytic Hydrogenation of the Quinoline Core

The reduction of the quinoline ring system to the corresponding tetrahydroquinoline is a fundamental transformation, yielding scaffolds with significant three-dimensional character for drug discovery. The choice of solvent is paramount for controlling both the reaction rate and, in the case of asymmetric hydrogenation, the enantioselectivity.

Mechanistic Considerations and the Role of the Solvent

Catalytic hydrogenation of quinolines, particularly using ruthenium, rhodium, or iridium catalysts, typically proceeds more efficiently in polar, protic solvents.[6][7] Protic solvents like methanol or ethanol can stabilize the cationic catalyst species and participate in the protonolysis of the metal-hydride bond, facilitating the catalytic cycle.[6] In contrast, aprotic solvents such as THF or toluene often lead to lower reactivity and enantioselectivity.[6] Interestingly, water has also been shown to be a viable, green solvent for heterogeneous quinoline hydrogenation.[8] For full reduction to the decahydroquinoline form, the presence of a solvent like isopropanol is often necessary, whereas hydrogenation to the tetrahydroquinoline can sometimes be achieved under solvent-free conditions.[9]

Data Summary: Solvent Effects on Quinoline Hydrogenation

The following table summarizes typical solvent effects observed in the asymmetric hydrogenation of 2-substituted quinolines, which serves as a strong proxy for the 7-Methyl-2-(trifluoromethyl)quinoline system.

SolventTypeTypical ConversionTypical Enantioselectivity (ee)Key InsightsReference
MethanolPolar ProticHighExcellent (>95%)Often the solvent of choice for balancing reactivity and selectivity.[6][6]
EthanolPolar ProticHighExcellent (>95%)Similar performance to methanol.[6][6]
IsopropanolPolar ProticModerate to HighGood to ExcellentEffective, but may lead to side reactions like transesterification if ester groups are present.[7][7]
DichloromethaneAproticLowerHighCan achieve high enantioselectivity, but reactivity is often compromised.[6][6]
TolueneAprotic (Nonpolar)LowModerateGenerally poor performance for this reaction class.[6][6]
THFAprotic (Polar)LowModerateReduced reactivity and enantioselectivity are common.[6][7][6][7]
WaterPolar ProticLow to HighVery GoodA green option, though conversion can be catalyst-dependent.[6][8][6][8]
NoneSolvent-FreeHighExcellentPossible with certain catalysts, offering a green and highly concentrated reaction condition.[9][10][9][10]
Experimental Protocol: Asymmetric Hydrogenation

This protocol is adapted from established procedures for the asymmetric hydrogenation of 2-substituted quinolines.[6]

  • Catalyst Preparation: In a glovebox, add the chiral Ru-catalyst (e.g., (R,R)-1c, 0.01 mol%) to a high-pressure autoclave reactor.

  • Reaction Setup: Add 7-Methyl-2-(trifluoromethyl)quinoline (1.0 mmol) and degassed methanol (5 mL).

  • Reaction Execution: Seal the autoclave, remove it from the glovebox, and purge with H₂ gas three times. Pressurize the reactor to the desired pressure (e.g., 50 atm H₂).

  • Monitoring: Stir the reaction at room temperature for the specified time (e.g., 1-6 hours), monitoring progress by TLC or GC-MS.

  • Work-up: Carefully vent the reactor, and concentrate the reaction mixture under reduced pressure. Purify the resulting tetrahydroquinoline product by column chromatography.

Visualization: Solvent Selection Logic for Hydrogenation

Start Select Solvent for Asymmetric Hydrogenation Goal Goal: High Yield & High ee? Start->Goal Protic Polar Protic Solvents Goal->Protic Yes Aprotic Aprotic Solvents Goal->Aprotic No (Explore) Methanol Methanol / Ethanol Protic->Methanol Water Water Protic->Water SolventFree Solvent-Free Protic->SolventFree DCM Dichloromethane Aprotic->DCM Outcome1 Excellent Yield & ee Methanol->Outcome1 Outcome2 Green Process Good ee, Variable Yield Water->Outcome2 Outcome3 Low Yield, High ee DCM->Outcome3 Outcome4 High Concentration Excellent Yield & ee SolventFree->Outcome4

Caption: Solvent selection workflow for quinoline hydrogenation.

Reaction Class II: Palladium-Catalyzed Cross-Coupling

To further functionalize the 7-Methyl-2-(trifluoromethyl)quinoline scaffold, halogenated derivatives are commonly employed in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.[11][12] Solvent choice is critical for catalyst stability, solubility of reactants and bases, and overall reaction efficiency.[4][5]

Mechanistic Considerations and the Role of the Solvent

The catalytic cycle of Pd-catalyzed cross-coupling involves oxidative addition, transmetalation, and reductive elimination. The solvent must solubilize the (often inorganic) base, the organometallic reagent, and the organic halide.

  • Aprotic Polar Solvents (e.g., Dioxane, THF, DMF): These are commonly used as they effectively dissolve the organic components and the palladium catalyst complex.[4][11] The addition of a co-solvent or amine base (like NEt₃) is often required.[11]

  • Aprotic Nonpolar Solvents (e.g., Toluene): Toluene is frequently used, especially at higher temperatures. It is less coordinating than DMF or THF, which can sometimes be beneficial for catalyst activity.[13]

  • Protic Solvents (e.g., t-BuOH, Water): Alcoholic solvents, often in combination with others like toluene, can be effective, particularly in Suzuki couplings where they can aid in the dissolution of the base (e.g., K₃PO₄).[14] Aqueous systems using surfactants are also gaining traction for green chemistry applications.

Data Summary: Solvent Effects on Cross-Coupling of Halo-Quinolines
ReactionSolvent SystemBaseTypical YieldKey InsightsReference
SonogashiraDioxane / NEt₃CuI (co-catalyst)Good to ExcellentA classic combination that ensures solubility and acts as a base.[11][11]
Suzuki-MiyauraToluene / t-BuOHK₃PO₄ or CsFGood to ExcellentThe alcoholic co-solvent improves base solubility.[14][15][14][15]
C2-Arylation (N-Oxide)TolueneK₂CO₃ExcellentRefluxing toluene is optimal for this C-H activation.[13][13]
Buchwald-HartwigTolueneNaOtBuGoodA common choice for amination reactions.[14]
NegishiTHF or Water (micellar)None (organozinc)GoodTHF is standard, but aqueous conditions are possible.
Experimental Protocol: Sonogashira Coupling

This protocol is based on established methods for the alkynylation of brominated 2-trifluoromethylquinolines.[11]

  • Reaction Setup: To an oven-dried Schlenk tube, add the bromo-7-Methyl-2-(trifluoromethyl)quinoline (1.0 mmol), Pd(PPh₃)₄ (2.5 mol%), and CuI (5 mol%).

  • Solvent and Reagents: Evacuate and backfill the tube with argon. Add anhydrous dioxane (10 mL), triethylamine (NEt₃, 3.0 equiv), and the desired terminal alkyne (1.2 equiv) via syringe.

  • Reaction Execution: Heat the sealed tube to 100 °C for 6 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the product by column chromatography.

Visualization: Solvent Factors for Cross-Coupling

Title Solvent Selection for Pd Cross-Coupling Solubility Solubility of All Components (Substrate, Base, Catalyst) Title->Solubility Polarity Solvent Polarity Title->Polarity Coordination Coordinating Ability Title->Coordination Temperature Boiling Point / Temperature Title->Temperature Decision Optimal Solvent System Solubility->Decision Polarity->Decision Coordination->Decision Temperature->Decision

Caption: Key solvent properties influencing cross-coupling reactions.

Reaction Class III: Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing -CF3 group at the C2 position makes the 7-Methyl-2-(trifluoromethyl)quinoline scaffold highly susceptible to Nucleophilic Aromatic Substitution (SNAr), particularly at the C4 position if a suitable leaving group is present.

Mechanistic Considerations and the Role of the Solvent

The SNAr reaction generally proceeds via a two-step addition-elimination mechanism, forming a negatively charged, non-aromatic intermediate known as a Meisenheimer complex.[16] The solvent's primary role is to stabilize this charged intermediate.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These are the solvents of choice for SNAr reactions. Their high polarity effectively stabilizes the Meisenheimer complex, accelerating the rate-determining first step. They do not, however, solvate the nucleophile as strongly as protic solvents, thus preserving its reactivity.[17]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): While polar, these solvents can hydrogen-bond with the nucleophile (especially amines or alkoxides), reducing its nucleophilicity and slowing the reaction. In some cases, they can participate in the reaction (e.g., solvolysis).[17] The reaction rate in mixed protic-aprotic solvents often increases with the proportion of the aprotic component.[17]

Experimental Protocol: SNAr with an Amine Nucleophile

This protocol is a general procedure for the reaction of an activated halo-quinoline with an amine.

  • Reaction Setup: In a sealed vial, dissolve 4-Chloro-7-methyl-2-(trifluoromethyl)quinoline (1.0 mmol) in anhydrous DMSO (5 mL).

  • Reagent Addition: Add the desired primary or secondary amine (1.2 equiv) and a non-nucleophilic base such as K₂CO₃ or DIPEA (2.0 equiv).

  • Reaction Execution: Heat the mixture to 80-120 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice water. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualization: Solvent Influence on SNAr Pathway

Title SNAr Reaction Pathway Reactants Quinoline-LG + Nu⁻ TS1 Transition State 1 (Rate-Determining) Reactants->TS1 Meisenheimer Meisenheimer Complex (Anionic Intermediate) TS1->Meisenheimer TS2 Transition State 2 Meisenheimer->TS2 Products Quinoline-Nu + LG⁻ TS2->Products Solvent Polar Aprotic Solvent (e.g., DMSO) Solvent->TS1 Lowers Energy Barrier Solvent->Meisenheimer Stabilizes

Caption: Role of polar aprotic solvents in stabilizing the SNAr pathway.

Reaction Class IV: Oxidation of the C7-Methyl Group

The C7-methyl group is a convenient handle for further functionalization, most commonly through oxidation to the corresponding aldehyde (quinoline-7-carbaldehyde) or carboxylic acid. Selective oxidation of the methyl group without affecting the electron-rich quinoline ring can be challenging, and solvent choice is key.

Mechanistic Considerations and the Role of the Solvent

Photocatalytic oxidation using TiO₂ offers a selective method to transform the methyl group into a formyl group.[3] In this process, the reaction is carried out in an oxygenated suspension. The solvent must be inert to the oxidative conditions and capable of dissolving the quinoline substrate. Acetonitrile is an excellent choice as it is relatively stable to oxidation and has good solvating properties for a wide range of organic molecules.[3] For other oxidation methods, chlorinated solvents or acetic acid may be used, but care must be taken to avoid unwanted side reactions with the quinoline nitrogen.

Experimental Protocol: Photocatalytic Oxidation

This protocol is adapted from a procedure for the selective oxidation of methylquinolines.[3]

  • Reaction Setup: Prepare a suspension of TiO₂ powder (e.g., Degussa P-25, 50 mg) in a solution of 7-Methyl-2-(trifluoromethyl)quinoline (0.5 mmol) in acetonitrile (50 mL) in a suitable photoreactor vessel.

  • Reaction Execution: Bubble oxygen through the suspension for 30 minutes to ensure saturation. While stirring vigorously, irradiate the suspension with a UV lamp (e.g., 450 W medium-pressure mercury lamp).

  • Monitoring: Periodically take aliquots, filter out the TiO₂, and analyze by GC-MS or HPLC to monitor the formation of the aldehyde and the consumption of the starting material.

  • Work-up: Once the reaction reaches the desired conversion, stop the irradiation and filter off the TiO₂ catalyst. Wash the catalyst with fresh acetonitrile. Combine the filtrates and evaporate the solvent under reduced pressure. Purify the resulting aldehyde by column chromatography.

Conclusion

The rational selection of a solvent is a critical parameter in optimizing chemical reactions involving the 7-Methyl-2-(trifluoromethyl)quinoline scaffold. As demonstrated, polar protic solvents are generally superior for catalytic hydrogenation, while polar aprotic solvents are essential for efficient SNAr reactions. For palladium-catalyzed cross-couplings, a wider range of aprotic and mixed-solvent systems can be employed, with the optimal choice depending on the specific reaction partners and base. By understanding the underlying mechanistic principles, researchers can strategically select solvents to maximize yields, enhance selectivity, and develop robust and scalable synthetic routes.

References

  • Zhou, H., et al. (2011). Highly Enantioselective Hydrogenation of Quinolines Using Phosphine-Free Chiral Cationic Ruthenium Catalysts. Angewandte Chemie International Edition, 50(23), 5483-5486. [Link]

  • Topf, C., et al. (2021). Heterogeneous Hydrogenation of Quinoline Derivatives Effected by a Granular Cobalt Catalyst. The Journal of Organic Chemistry, 86(19), 13533-13546. [Link]

  • Kim, Y., et al. (2023). Solvent-Free Hydrogenation and Dehydrogenation of Quinoline and Quinaldine for the LOHC Concept. ACS Omega, 8(9), 8649-8656. [Link]

  • Wang, Z., et al. (2009). Highly enantioselective hydrogenation of quinolines under solvent-free or highly concentrated conditions. Green Chemistry, 11(6), 767-769. [Link]

  • Kavali, R., et al. (2018). Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. Beilstein Journal of Organic Chemistry, 14, 2596-2603. [Link]

  • Daugulis, O., et al. (2009). Palladium-Catalyzed Arylation of C-H Bonds. Accounts of Chemical Research, 42(8), 1074-1086. [Link]

  • Vielhaber, T., et al. (2021). Homogeneous pressure hydrogenation of quinolines effected by a bench-stable tungsten-based pre-catalyst. Journal of Catalysis, 404, 451-461. [Link]

  • da Silva, J., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives. [Link]

  • Wang, X., et al. (2020). Synthesis of 2-trifluoromethylquinolines through rhodium-catalysed redox-neutral [3 + 3] annulation between anilines and CF3-ynones using traceless directing groups. Organic Chemistry Frontiers, 7(14), 1834-1839. [Link]

  • Kaur, H., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(33), 21266-21295. [Link]

  • Garg, N. K., et al. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Chemical Society Reviews, 49(15), 5344-5383. [Link]

  • da Silva, J., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry, 17, 2798-2811. [Link]

  • Lee, H. W., et al. (2015). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. Bulletin of the Korean Chemical Society, 36(4), 1157-1163. [Link]

  • Elango, K. P. (2001). The effect of solvent on the kinetics of the oxidation of 3-methyl-2,6-diphenyl-piperidin-4-one by quinolinium fluorochromate in aqueous organic media. Journal of the Serbian Chemical Society, 66(8), 533-542. [Link]

  • Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. [Link]

  • Sarakha, M., et al. (2002). Oxidation of 6- and 8-methylquinolines upon UV-illumination in the presence of a powder of TiO2 photocatalyst. Photochemical & Photobiological Sciences, 1(2), 133-135. [Link]

  • Orito, Y., et al. (2026). Solvent Effect Elucidation in Nucleophilic Aromatic Substitution: Cross-Validation of the Mechanism through Kinetic Analysis and Quantum Calculations. ResearchGate. [Link]

  • Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. [Link]

  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. [Link]

  • Smith, D. M., et al. (2017). Concerted nucleophilic aromatic substitutions. Nature, 545(7654), 341-345. [Link]

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Rapid and Efficient Synthesis of 7-Methyl-2-(trifluoromethyl)quinoline via Microwave-Assisted Doebner-von Miller Reaction

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the synthesis of 7-Methyl-2-(trifluoromethyl)quinoline, a heterocyclic scaffold of significant interest in medicinal chemistry. The trifluoromethyl (-CF₃) group is a crucial substituent in modern pharmaceuticals, enhancing metabolic stability, lipophilicity, and bioavailability.[1][2] This protocol details a robust and highly efficient method utilizing Microwave-Assisted Organic Synthesis (MAOS) to drive the Doebner-von Miller reaction. By leveraging the advantages of microwave irradiation, this method dramatically reduces reaction times from hours or days to mere minutes, while often improving product yields and purity compared to conventional heating methods.[3][4][5] This guide covers the reaction mechanism, a detailed step-by-step experimental protocol, a workflow diagram, expected outcomes, and a troubleshooting guide to facilitate successful synthesis for researchers in drug discovery and organic synthesis.

Introduction: The Power of Microwave-Assisted Synthesis

Quinoline derivatives are a cornerstone in pharmaceutical sciences, exhibiting a vast range of biological activities including antimalarial, antibacterial, and anticancer properties.[4][6][7] The introduction of a trifluoromethyl group can significantly enhance these properties.[2] However, traditional synthetic routes to such compounds, like the classical Doebner-von Miller reaction, often require harsh conditions, strong acids, and prolonged heating, leading to lower yields and side-product formation.[8][9]

Microwave-assisted synthesis has emerged as a transformative technology in organic chemistry.[10] Unlike conventional heating which relies on slow thermal conduction, microwave irradiation provides rapid, uniform, and efficient heating of the reaction mixture.[5] This results in several distinct advantages:

  • Dramatically Reduced Reaction Times: Reactions are often completed in minutes instead of hours.[10][11]

  • Increased Product Yields: Rapid heating can minimize the formation of thermal decomposition byproducts.[6]

  • Enhanced Purity: The selectivity of reactions can be improved, simplifying purification.[6]

  • Greener Chemistry: Shorter reaction times and improved efficiency lead to lower energy consumption.[4]

This protocol applies these advantages to the synthesis of 7-Methyl-2-(trifluoromethyl)quinoline from readily available starting materials.

Reaction Scheme and Mechanism

The synthesis proceeds via a microwave-assisted Doebner-von Miller reaction between p-toluidine (4-methylaniline) and an α,β-unsaturated trifluoromethyl ketone. The reaction is typically catalyzed by a Lewis or Brønsted acid.[8]

Overall Reaction:


(Self-generated image, not from search results)

Proposed Reaction Mechanism:

The mechanism is believed to follow a sequence of conjugate addition, intramolecular cyclization, and subsequent oxidation to yield the aromatic quinoline ring.[8][9][12]

  • Michael Addition: The amino group of p-toluidine performs a nucleophilic conjugate addition to the α,β-unsaturated trifluoromethyl ketone.

  • Intramolecular Cyclization: The resulting enol or enolate intermediate undergoes an electrophilic aromatic substitution, cyclizing onto the aniline ring.

  • Dehydration & Oxidation: The dihydroquinoline intermediate is dehydrated and then oxidized to form the stable aromatic quinoline product. A second molecule of the imine formed in situ can act as the oxidizing agent.[9]

G reactants p-Toluidine + 4,4,4-Trifluoro-1-buten-3-one adduct Michael Adduct (Intermediate) reactants->adduct 1. Conjugate Addition (Nucleophilic Attack) cyclized Cyclized Dihydroquinoline Intermediate adduct->cyclized 2. Intramolecular Electrophilic Cyclization product 7-Methyl-2-(trifluoromethyl)quinoline cyclized->product 3. Dehydration & Oxidation

Caption: Proposed mechanism for the Doebner-von Miller reaction.

Detailed Experimental Protocol

This protocol is a representative methodology based on established procedures for microwave-assisted quinoline synthesis and Doebner-von Miller reactions.[5][13][14] Researchers should optimize conditions for their specific microwave reactor and scale.

3.1. Materials and Equipment

  • Reactants:

    • p-Toluidine (4-methylaniline)

    • 4,4,4-Trifluoro-1-buten-3-one (or generated in situ)

    • Lewis Acid Catalyst (e.g., Anhydrous Zinc Chloride (ZnCl₂)) or Brønsted Acid (e.g., Acetic Acid)

  • Solvent: Acetic Acid or a high-boiling polar solvent like DMF or Ethanol.[5]

  • Equipment:

    • Dedicated scientific microwave reactor with temperature and pressure sensors. Note: Use of a domestic microwave oven is strongly discouraged due to safety risks and lack of reproducibility.[5]

    • 10 mL or 20 mL microwave reaction vessel with a magnetic stir bar.

    • Standard laboratory glassware for work-up.

    • Rotary evaporator.

    • Silica gel for column chromatography.

3.2. Safety Precautions

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Microwave reactors can generate high pressures. Ensure the vessel is properly sealed and do not exceed the manufacturer's recommended limits.

  • Handle corrosive acids and volatile organic solvents with care.

3.3. Step-by-Step Procedure

  • Vessel Preparation: To a 10 mL microwave reaction vessel containing a magnetic stir bar, add p-toluidine (e.g., 2.0 mmol, 1.0 eq).

  • Reagent Addition: Add anhydrous zinc chloride (e.g., 2.0 mmol, 1.0 eq) followed by the solvent (e.g., 4 mL of acetic acid).

  • Substrate Addition: Slowly add 4,4,4-trifluoro-1-buten-3-one (e.g., 2.2 mmol, 1.1 eq) to the stirred mixture.

  • Microwave Irradiation: Seal the vessel securely. Place it in the cavity of the microwave reactor. Irradiate the mixture under the following conditions:

    • Temperature: 150-160 °C (Ramp time: 2 minutes)

    • Hold Time: 10-15 minutes

    • Power: Dynamic power control to maintain temperature (typically 100-250 W)

    • Stirring: High

  • Cooling: After irradiation, cool the vessel to room temperature (below 50 °C) using the instrument's compressed air cooling system.

  • Work-up:

    • Pour the cooled reaction mixture into a beaker containing ice water (approx. 50 mL).

    • Carefully basify the solution to a pH of 9-10 using a 10% aqueous sodium hydroxide (NaOH) solution.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure product.[15][16]

3.4. Characterization Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry (MS).

Experimental Workflow and Data

G cluster_prep Preparation cluster_reaction Synthesis cluster_purification Isolation & Purification cluster_analysis Analysis prep_reagents 1. Add Reactants & Catalyst to Vessel seal_vessel 2. Seal Vessel prep_reagents->seal_vessel mw_irrad 3. Microwave Irradiation (150-160 °C, 10-15 min) seal_vessel->mw_irrad cool_down 4. Cool to RT mw_irrad->cool_down workup 5. Quench & Basic Work-up cool_down->workup extract 6. Solvent Extraction workup->extract purify 7. Column Chromatography extract->purify char 8. Characterization (NMR, MS) purify->char

Caption: General experimental workflow for microwave-assisted synthesis.

Table 1: Typical Reaction Parameters and Expected Outcomes

ParameterValue / RangeRationale / Comment
Reactants p-Toluidine, 4,4,4-Trifluoro-1-buten-3-oneReadily available starting materials for Doebner-von Miller synthesis.
Catalyst ZnCl₂ or Acetic AcidLewis or Brønsted acid to facilitate cyclization.[8]
Solvent Acetic AcidActs as both solvent and catalyst; couples well with microwaves.[4]
Temperature 150 - 160 °CProvides sufficient thermal energy to overcome activation barriers rapidly.
Time 10 - 15 minutesSignificantly shorter than conventional heating methods.[6][11]
Expected Yield 60 - 85%Yields are typically higher due to reduced side-product formation.[10]
Purification Column ChromatographyStandard method for isolating compounds of moderate polarity.[15]

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide addresses common issues encountered during microwave-assisted synthesis.[5]

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield - Inefficient microwave absorption.- Catalyst deactivation.- Low substrate reactivity.- Add a small amount of a polar co-solvent (e.g., DMF) to improve energy absorption.- Use a fresh or different catalyst.- Increase reaction temperature or time moderately (e.g., increase by 10°C or 5 minutes).
Reaction Stalls - Impurities in starting materials or solvents.- Reversible reaction equilibrium.- Ensure high purity of all reagents.- If water is a byproduct, consider adding a dehydrating agent compatible with the reaction conditions.
Formation of Byproducts - Temperature is too high, causing decomposition.- Incorrect stoichiometry.- Lower the reaction temperature and/or shorten the irradiation time.- Carefully verify the molar equivalents of all reactants.
Poor Reproducibility - Inconsistent vessel positioning in the microwave cavity.- Variations in starting material quality.- Always place the reaction vessel in the same position.- Use reactants from the same batch for a series of experiments.

Conclusion

The microwave-assisted Doebner-von Miller reaction is a superior method for the synthesis of 7-Methyl-2-(trifluoromethyl)quinoline. It offers significant advantages in terms of speed, efficiency, and yield, making it an invaluable tool for researchers in medicinal chemistry and drug development. By following the detailed protocol and troubleshooting guide provided, scientists can reliably produce this important heterocyclic building block for further investigation and application.

References

  • Microwave-Promoted Synthesis Of Quinoline Heterocycles From Anilines. (2022). Journal of Namibian Studies.
  • Al-Suaily, M. K., & El-Faham, A. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. [Link]

  • Microwave-assisted Synthesis of Quinolines. (2020). ResearchGate. [Link]

  • Eco-Friendly Microwave Synthesis and Antioxidant Study of Bioactive Quinoline Scaffolds. (2022). International Journal of Science and Advanced Technology. [Link]

  • Belferdi, F., et al. (2012). MICROWAVE AND CONVENTIONAL SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: CLAISEN TYPE REARRANGEMENT. Revue Roumaine de Chimie. [Link]

  • Huang, G., et al. (2019). Microwave-assisted, rapid synthesis of 2-vinylquinolines and evaluation of their antimalarial activity. Tetrahedron Letters. [Link]

  • Doebner–Miller reaction. Wikipedia. [Link]

  • Fujisaka, A., et al. (2021). SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. Journal of the Brazilian Chemical Society. [Link]

  • Microwave-Assisted Synthesis of Quinolines. (2020). Bentham Science. [Link]

  • Allais, F., et al. (2018). Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. Frontiers in Chemistry. [Link]

  • Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. (2018). YouTube. [Link]

  • Process for the synthesis of quinoline derivatives. (2007).
  • Zhylitskaya, H., et al. (2018). Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. Beilstein Journal of Organic Chemistry. [Link]

  • Becerril-Jiménez, F., et al. (2017). Recyclable Trifluoromethylation Reagents from Fluoroform. Journal of the American Chemical Society. [Link]

  • da Silva, J. P., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry. [Link]

  • Sridhar, J., et al. (2012). New quinoline derivatives: Synthesis and investigation of antibacterial and antituberculosis properties. Bioorganic & Medicinal Chemistry Letters. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of 7-Methyl-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Methyl-2-(trifluoromethyl)quinoline. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate common challenges and optimize your reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most effective synthetic routes for preparing 7-Methyl-2-(trifluoromethyl)quinoline?

A1: Several classical methods can be adapted for this synthesis, including the Combes, Doebner-von Miller, and Gould-Jacobs reactions.[1][2] For this specific substitution pattern (a 2,7-disubstituted quinoline), the Combes quinoline synthesis is particularly well-suited.[1][3] It involves the acid-catalyzed condensation of an aniline with a β-diketone.[4] In this case, m-toluidine and 1,1,1-trifluoro-2,4-pentanedione are the ideal starting materials. The Doebner-von Miller reaction, which uses α,β-unsaturated carbonyl compounds, is also a viable but sometimes lower-yielding alternative due to potential polymerization.[5]

Q2: What is the fundamental mechanism of the Combes synthesis for this target molecule?

A2: The Combes synthesis proceeds in three main stages:

  • Enamine Formation: The reaction begins with the condensation of m-toluidine and 1,1,1-trifluoro-2,4-pentanedione to form a Schiff base, which then tautomerizes to a more stable enamine intermediate. This step involves the loss of a water molecule.[3][6]

  • Acid-Catalyzed Annulation: A strong acid catalyst (like concentrated sulfuric acid) protonates the remaining carbonyl group of the enamine. This activates the molecule for the rate-determining step: an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring of the enamine attacks the protonated carbonyl carbon to form a new six-membered ring.[3]

  • Dehydration/Aromatization: The cyclized intermediate then undergoes dehydration (loss of another water molecule) to form the stable, aromatic quinoline ring system.[1]

Q3: Why is regioselectivity a concern, and how is the desired 2-(trifluoromethyl) isomer favored?

A3: The β-diketone used (1,1,1-trifluoro-2,4-pentanedione) is unsymmetrical. The initial condensation can occur at either carbonyl group, and the subsequent cyclization can lead to two different regioisomers: 7-Methyl-2-(trifluoromethyl)quinoline or 7-Methyl-4-(trifluoromethyl)quinoline. Studies have shown that both steric and electronic effects during the electrophilic annulation step determine the final product ratio.[3] For many substrates, the formation of 2-CF3-quinolines is preferred.[3] The strong electron-withdrawing nature of the trifluoromethyl group influences the reactivity of the adjacent carbonyl, guiding the cyclization pathway.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of 7-Methyl-2-(trifluoromethyl)quinoline via the Combes reaction.

Problem 1: Low or No Product Yield

  • Possible Cause 1: Incomplete Reaction.

    • Diagnosis: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials (especially the enamine intermediate) are still present after the recommended reaction time, the reaction is incomplete.

    • Solution: The cyclization and dehydration steps are often the most demanding.[3] Gradually increase the reaction temperature in 10°C increments or prolong the reaction time. Ensure the acid catalyst is of sufficient concentration and purity, as it is crucial for the rate-determining annulation step.

  • Possible Cause 2: Ineffective Acid Catalyst.

    • Diagnosis: The reaction fails to proceed even with extended time and heat.

    • Solution: Concentrated sulfuric acid is standard, but other strong protonic or Lewis acids can be effective.[6] Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid) are excellent alternatives that act as both catalyst and dehydrating agent, often providing higher yields under milder conditions.[1][7]

  • Possible Cause 3: Poor Quality Reagents.

    • Diagnosis: Inconsistent results or baseline impurities on TLC from the start.

    • Solution: Ensure m-toluidine is distilled before use to remove oxidized impurities. Verify the purity of your 1,1,1-trifluoro-2,4-pentanedione. Use a fresh, concentrated, and anhydrous acid catalyst.

Problem 2: Formation of a Dark, Tarry, or Polymeric Mixture

  • Possible Cause: Decomposition or Polymerization.

    • Diagnosis: The reaction mixture darkens significantly and becomes viscous, making workup and purification difficult. This is a known issue in acid-catalyzed quinoline syntheses, especially at high temperatures.[8]

    • Solution:

      • Temperature Control: Avoid excessive temperatures. The cyclization requires heat, but runaway reactions can cause decomposition. Heat the reaction mixture gradually using an oil bath and maintain a stable internal temperature.

      • Order of Addition: Add the enamine intermediate to the pre-heated acid catalyst slowly to maintain control over the exothermic reaction.

      • Alternative Catalysts: Consider using a milder catalyst like PPA or Eaton's reagent, which can promote the reaction at lower temperatures, minimizing side reactions.[7]

Problem 3: Difficult Purification and Product Isolation

  • Possible Cause 1: Residual Acid Catalyst.

    • Diagnosis: The crude product is difficult to handle, or emulsions form during aqueous workup.

    • Solution: After the reaction is complete, allow the mixture to cool to room temperature and then pour it carefully over crushed ice. This will quench the reaction and dilute the acid. Slowly neutralize the acidic solution with a base (e.g., concentrated NaOH or NH₄OH) until it is strongly alkaline. This deprotonates the quinoline nitrogen, precipitating the free base, which can then be extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Possible Cause 2: Co-eluting Impurities.

    • Diagnosis: Multiple spots are observed on TLC that are close in Rƒ value to the desired product.

    • Solution: Optimize your column chromatography conditions. A shallow gradient of ethyl acetate in a non-polar solvent like hexane or heptane is often effective for separating quinoline derivatives.[9] If isomers are present, a high-performance flash chromatography system may be required. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can also be an effective final purification step.

Troubleshooting Summary Table
IssuePotential CauseRecommended Solution
Low Yield Incomplete CyclizationIncrease temperature/time; use a stronger dehydrating catalyst like PPA or Eaton's reagent.
Poor Reagent QualityDistill m-toluidine; verify purity of all reagents.
Tar Formation Reaction Temperature Too HighMaintain strict temperature control; add reagents slowly to pre-heated acid.
Harsh Acidic ConditionsUse a milder, more controlled catalyst system.
Difficult Purification Residual AcidQuench reaction on ice and carefully neutralize with a strong base before extraction.
Presence of Isomers/ImpuritiesOptimize flash chromatography gradient; perform recrystallization.
Visualized Workflows and Mechanisms
Combes Synthesis Mechanism

The following diagram illustrates the step-by-step mechanism for the synthesis of 7-Methyl-2-(trifluoromethyl)quinoline.

Combes_Mechanism cluster_steps Reaction Stages Start m-Toluidine + 1,1,1-Trifluoro-2,4-pentanedione Enamine Enamine Intermediate Start->Enamine - H₂O Condensation inv1 Enamine->inv1 Cyclization Protonated Cyclized Intermediate inv2 Cyclization->inv2 Product 7-Methyl-2-(trifluoromethyl)quinoline inv1->Cyclization + H⁺ Annulation (RDS) inv2->Product - H₂O, - H⁺ Aromatization Troubleshooting_Workflow Start Initial Observation: Low Yield or Impure Product TLC_Check Analyze Crude Mixture by TLC Start->TLC_Check SM_Present Starting Material Remains? TLC_Check->SM_Present Clean Reaction Tar_Check Is Mixture Tarry/Polymeric? TLC_Check->Tar_Check Dirty Reaction Multiple_Spots Multiple Product Spots? SM_Present->Multiple_Spots No Optimize_Conditions Solution: Increase Reaction Temp/Time Or Change Catalyst SM_Present->Optimize_Conditions Yes Check_Reagents Solution: Purify/Verify Reagents Multiple_Spots->Check_Reagents No Optimize_Purification Solution: Optimize Chromatography Consider Isomer Separation Multiple_Spots->Optimize_Purification Yes Tar_Check->TLC_Check No Control_Temp Solution: Reduce Temperature Control Reagent Addition Use Milder Catalyst Tar_Check->Control_Temp Yes

Caption: A decision tree for troubleshooting synthesis issues.

Experimental Protocols

The following protocol details the Combes synthesis of 7-Methyl-2-(trifluoromethyl)quinoline.

Protocol 1: Synthesis of 7-Methyl-2-(trifluoromethyl)quinoline using H₂SO₄

Materials:

  • m-Toluidine (freshly distilled)

  • 1,1,1-Trifluoro-2,4-pentanedione

  • Concentrated Sulfuric Acid (98%)

  • Ethanol

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel

Step 1: Formation of the Enamine Intermediate

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine m-toluidine (1.0 eq) and 1,1,1-trifluoro-2,4-pentanedione (1.05 eq) in ethanol.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux and monitor the removal of water in the Dean-Stark trap.

  • Once water evolution ceases (typically 2-4 hours), cool the reaction mixture and remove the ethanol under reduced pressure to yield the crude enamine intermediate. This intermediate can be used directly in the next step.

Step 2: Cyclization and Aromatization

  • In a separate, dry round-bottom flask, add concentrated sulfuric acid (5-10 volumes relative to the aniline).

  • Cool the sulfuric acid in an ice bath to 0-5°C.

  • Slowly and carefully add the crude enamine intermediate from Step 1 to the cold sulfuric acid with vigorous stirring.

  • Once the addition is complete, remove the ice bath and heat the mixture to 100-120°C for 2-3 hours. Monitor the reaction by TLC (e.g., 10% Ethyl Acetate/Hexane).

  • After the reaction is complete, cool the mixture to room temperature.

Step 3: Workup and Purification

  • Carefully pour the acidic reaction mixture over a large amount of crushed ice in a beaker.

  • Slowly neutralize the cold aqueous solution by adding a concentrated solution of sodium hydroxide or ammonium hydroxide until pH > 10. A precipitate should form.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude solid/oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 7-Methyl-2-(trifluoromethyl)quinoline. [9]

References
  • Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society.
  • Combes quinoline synthesis - Wikipedia. Wikipedia.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. IIP Series.
  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. Pharmaguideline.
  • Organic Name Reaction With Their Respective Mechanism | PPTX - Slideshare. Slideshare.
  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using E
  • Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst - ResearchSpace@UKZN. ResearchSpace@UKZN.
  • The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals - Benchchem. Benchchem.
  • Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis - Benchchem. Benchchem.
  • A New Green Approach to the Friedländer Synthesis of Quinolines. Thieme.
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  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC.
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  • Doebner-Miller reaction and applic
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  • Preparation and Properties of Quinoline. authorSTREAM.
  • Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions - ACS Public
  • Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds - ResearchGate.
  • Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing). Royal Society of Chemistry.
  • Domino Nitro Reduction-Friedländer Heterocyclization for the Prepar
  • Identification of common byproducts in quinoline synthesis - Benchchem. Benchchem.
  • A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing | Industrial & Engineering Chemistry Research - ACS Public
  • SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE Aki Fujisaka, Daiki Aomatsu, Yoichiro Kakutani, Ryuya Ter. J-STAGE.
  • 2-methyl-8-(trifluoromethyl)
  • Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines - PMC.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Publishing. Royal Society of Chemistry.
  • Application Notes and Protocols: 3,4-Dichloro-7-(trifluoromethyl)quinoline in Organic Synthesis - Benchchem. Benchchem.
  • Quinoline: Synthesis, Applications, and Environmental Impact - Sinocure Chemical Group. Sinocure Chemical Group.
  • 7-Methylquinoline synthesis - ChemicalBook. ChemicalBook.
  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases - Beilstein Archives. Beilstein Archives.
  • Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes - PMC.
  • Optimization of 4-Phenylamino-3-quinolinecarbonitriles as Potent Inhibitors of Src Kinase Activity | Journal of Medicinal Chemistry - ACS Public
  • Optimizing Catalyst Selection for Quinoline Derivative Synthesis: A Technical Support Center - Benchchem. Benchchem.
  • An In-depth Technical Guide on 3,4-Dichloro-7-(trifluoromethyl)quinoline Derivatives and Analogs for Drug Discovery Professional - Benchchem. Benchchem.
  • An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry - Brieflands. Brieflands.
  • Synthesis of quinolines - Organic Chemistry Portal. Organic Chemistry Portal.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC.
  • Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - Beilstein Journals. Beilstein Journals.
  • Recent Advances in Metal-Free Quinoline Synthesis - PMC.

Sources

Introduction: The "Fluorine Effect" on Purification Logic

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Trifluoromethylated Quinolines


-Quinolines[1][2]

Welcome to the technical support center. If you are working with trifluoromethylated quinolines (


-quinolines), you have likely encountered a specific set of purification failures that standard protocols do not address.

The introduction of a trifluoromethyl group is not merely a change in mass; it is a profound electronic perturbation. The


 group is strongly electron-withdrawing (Hammett 

), which drastically lowers the basicity of the quinoline nitrogen (pKa drops from ~4.9 to ~2-3) and significantly increases lipophilicity (LogP increases by ~1.2 units).

Why Standard Methods Fail:

  • Regioisomer Co-elution: Radical trifluoromethylation (e.g., Minisci reaction) often yields C2, C4, and C5 isomers with nearly identical dipole moments, rendering standard ethyl acetate/hexane gradients ineffective.[1]

  • "Oiling Out": The disruption of

    
    -stacking by the bulky 
    
    
    
    group often prevents crystallization, leading to stable oils.
  • pKa Mismatch: Standard acid/base extraction protocols designed for quinoline (pKa ~4.9) fail because

    
    -quinolines are too weakly basic to be fully protonated at pH 4-5, leading to phase partition losses.[1][2]
    

This guide provides self-validating protocols to overcome these specific barriers.

Module 1: Chromatographic Separation (The "Close-Running Spot" Problem)

Q: I have a mixture of C2- and C4-trifluoromethyl quinolines. They appear as a single elongated spot on TLC and co-elute during flash chromatography. How do I separate them?

A: You are facing "Dipole Masking."[2] You must switch from "Polarity-Based" to "Shape-Selective" or "pH-Modulated" separation.

The


 group creates a strong dipole that often overwhelms the subtle positional differences of the nitrogen lone pair. Standard silica interactions are insufficient.[2]

Troubleshooting Protocol:

  • Switch Stationary Phase: If you are using standard Silica (60 Å), switch to Amino-Functionalized Silica (

    
    -Silica) .[1][2]
    
    • Mechanism:[2][3][4] The amino surface interacts via hydrogen bonding with the electron-deficient

      
      -system of the quinoline. The steric bulk of the 
      
      
      
      group at the C2 position (adjacent to Nitrogen) hinders this interaction more than at the C4 position, often creating the necessary resolution (
      
      
      ).
  • The "Shallow Gradient" Technique:

    • Solvent System: Do not use EtOAc/Hexane. Use Dichloromethane (DCM) / Hexane or Toluene / Acetonitrile .[2] DCM provides better solubility for fluorinated compounds and interacts distinctively with the polarizable fluorine atoms.

    • Gradient Profile:

      • Standard: 0%

        
         50% over 20 CV (Column Volumes).[2]
        
      • Optimized: Hold at the %B where the compound just starts to move (e.g., 5% DCM) for 5 CV, then increase by only 1% per CV.[1]

Q: My compound tails significantly on silica, but adding Triethylamine (TEA) ruins the separation. Why?

A: You are over-basifying.


-quinolines are weak bases; they do not require high concentrations of amine modifiers. [2]

Standard quinolines require 1-5% TEA to block silanols. However,


-quinolines are much less basic.[1][2] Excess TEA deactivates the silica surface too much, causing all isomers to elute immediately (loss of retention).
  • Solution: Use 1% Acetic Acid instead of TEA in your mobile phase (if your compound is acid-stable).

  • Reasoning: Protonating the residual silanols (making them Si-OH) prevents the "drag" caused by the basic nitrogen, while the acetic acid does not compete as aggressively for the binding sites as TEA.

Module 2: Solubility & Crystallization

Q: My product is a stable oil after the column. I need a solid for X-ray/storage. Recrystallization from Ethanol failed.

A: The


 group disrupts the crystal lattice. You need a "Fluorine-Friendly" solvent system. [2]

Ethanol relies on H-bonding, which is less effective when the nitrogen electron density is pulled away by the


 group.

Protocol: Vapor Diffusion Crystallization This method is self-validating because it occurs slowly, allowing the system to find its thermodynamic minimum.[2]

  • Dissolve: Dissolve the oil in a minimum amount of Dichloromethane (DCM) or Chloroform (fluorinated motifs love chlorinated solvents).[2]

  • Precipitant: Use Pentane (not Hexane, as Pentane is more volatile and diffuses faster) or Hexamethyldisiloxane (HMDS) if available.[1][2]

  • Setup: Place the DCM solution in a small inner vial. Place this open vial inside a larger jar containing the Pentane. Seal the outer jar.

  • Mechanism: Pentane vapor slowly diffuses into the DCM, gradually lowering solubility without the thermal shock of standard recrystallization.

Module 3: Workup & Chemical Stability

Q: I used a standard 1M HCl extraction to remove starting materials, but my yield is very low. Where did my product go?

A: It likely stayed in the organic layer or precipitated at the interface. Your pKa assumptions are wrong.

Data Comparison: | Compound | Approx. pKa (


) | Extraction Behavior at pH 1 |
| :--- | :--- | :--- |
| Quinoline | 4.9 | Fully protonated (

), moves to Aqueous. | | 4-

-Quinoline
| ~2.6 | Partially protonated; significant amount remains in Organic.[1][2] | | 2-

-Quinoline
| ~1.8 | Mostly unprotonated; stays in Organic.[2] |

The "pH-Tuned" Extraction Protocol: To separate a


-quinoline from non-fluorinated impurities (like aniline or unreacted quinoline precursors):
  • Acidify Strongly: Use 3M or 6M HCl (not 1M) to ensure the pH is

    
    .[2] This forces the weak 
    
    
    
    -quinoline base to protonate.
  • Wash Organic: Wash the organic layer with this strong acid.[2] The

    
    -quinoline moves to the aqueous phase.
    
  • Neutralize Carefully: When recovering the product, neutralize the aqueous layer to pH 4-5 (not pH 9-10).[2]

    • Why? At pH 4, the

      
      -quinoline (pKa ~2) is already neutral and precipitates/extracts, while stronger basic impurities (pKa ~5-10) remain protonated in the water.[1]
      

Visualizing the Purification Logic

The following diagram illustrates the decision matrix for purifying crude reaction mixtures containing


-quinoline regioisomers.

PurificationStrategy Start Crude Mixture: CF3-Quinoline Isomers TLC_Check TLC Analysis (10% EtOAc/Hexane) Start->TLC_Check Result_Sep Separated Spots (ΔRf > 0.15) TLC_Check->Result_Sep Yes Result_Coelute Co-eluting / Overlapping (ΔRf < 0.1) TLC_Check->Result_Coelute No Method_Flash Standard Flash Chromatography Result_Sep->Method_Flash Alt_Method Switch Methodology Result_Coelute->Alt_Method Decision_Mod Select Modifier Strategy Mod_Acid Acidic Modifier (1% Acetic Acid) *Prevents Tailing* Decision_Mod->Mod_Acid Standard Silica Mod_Base Basic Modifier (Avoid Excess TEA) *Use NH2-Silica* Decision_Mod->Mod_Base NH2-Silica Method_DCM Solvent Switch: DCM / Hexane Gradient Alt_Method->Method_DCM Try First Method_Prep Prep-HPLC (C18 Column, Formic Acid buffer) Alt_Method->Method_Prep If DCM Fails Method_DCM->Decision_Mod

Caption: Decision tree for selecting the optimal purification pathway based on TLC resolution and stationary phase interactions.

Summary of Quantitative Properties

Understanding the physical data allows you to predict purification behavior.

PropertyQuinoline (Reference)

-Quinoline (Typical)
Impact on Purification
LogP (Lipophilicity) ~2.0~3.2 - 3.5Elutes much faster on Reverse Phase (C18).[1][2] Requires higher % organic modifier.[2]
pKa (Basicity) 4.921.8 - 2.6Requires lower pH (< 1) for protonation.[2] Does not bind strongly to silanols (less tailing).[2]
Dipole Moment 2.19 Dvaries (Isomer dependent)High dipole causes strong retention on bare silica unless DCM is used.[2]

References

  • Separation of Regioisomers of Metal Phthalocyanines. Google Patents. (Methodology for separating isomers with distinct dipole moments using specific stationary phases).[2][5]

  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry, 2021.[1] (Detailed synthesis and recrystallization data for CF3-quinolines).

  • Solvents for Recrystallization. University of Rochester, Department of Chemistry. (General guide on solvent selection, applicable to "oiling out" issues).

  • Continuous Flow Homolytic Aromatic Substitution with Electrophilic Radicals. PubMed, 2017.[2] (Discusses Minisci reaction byproducts and purification of trifluoromethylated heterocycles).

  • 3-(trifluoromethyl)quinoline-8-carboxylic Acid Properties. EPA CompTox Chemicals Dashboard. (Quantitative physicochemical data: pKa, LogP). [1]

Sources

Technical Support Center: Improving the Aqueous Solubility of 7-Methyl-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 7-Methyl-2-(trifluoromethyl)quinoline. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in aqueous media. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific rationale to empower you to make informed decisions in your experimental design.

Introduction

7-Methyl-2-(trifluoromethyl)quinoline is a heterocyclic aromatic compound with a structure that presents significant challenges for aqueous solubility. The quinoline core, while containing a basic nitrogen atom, is largely hydrophobic. This hydrophobicity is further amplified by the methyl and the highly lipophilic trifluoromethyl (-CF3) groups. The incorporation of a -CF3 group is a common strategy in medicinal chemistry to enhance metabolic stability and cell permeability, but it often comes at the cost of reduced aqueous solubility.[1][2]

Poor aqueous solubility can be a major impediment in various stages of research and development, leading to issues such as underestimated biological activity in assays, variable and unreliable data, and difficulties in formulation for in vivo studies.[3][4][5] This guide provides a systematic approach to troubleshooting and overcoming these solubility issues.

Troubleshooting Guide

This section addresses common problems encountered when trying to dissolve 7-Methyl-2-(trifluoromethyl)quinoline in aqueous-based systems.

Q1: My compound is not dissolving in my aqueous buffer. Where do I start?

This is the most frequent challenge. The limited aqueous solubility of quinoline derivatives is a known issue.[2] The first step is a systematic evaluation of several key parameters.

Initial Assessment Workflow

A Initial State: Compound insoluble in aqueous buffer B Step 1: pH Adjustment Is the quinoline nitrogen accessible for protonation? A->B Start Here C Step 2: Co-solvent System Can a water-miscible organic solvent be tolerated? B->C If pH adjustment is insufficient or incompatible F Outcome: Solubilized Compound B->F Successful D Step 3: Complexation (Cyclodextrins) Is encapsulation of hydrophobic moieties feasible? C->D If co-solvent affects assay performance C->F Successful E Step 4: Surfactants Can micelles be used to solubilize the compound? D->E If complexation is not effective or cost-prohibitive D->F Successful E->F G Re-evaluate Assay Compatibility F->G

Caption: A decision-making workflow for solubilizing 7-Methyl-2-(trifluoromethyl)quinoline.

Step 1: pH Adjustment

The Rationale: The nitrogen atom in the quinoline ring is basic and can be protonated in acidic conditions to form a more soluble salt.[6][7] This is often the simplest and most effective first step. The pKa of the specific quinoline derivative is a critical piece of information for this approach.[6]

Experimental Protocol:

  • Prepare a stock solution of 7-Methyl-2-(trifluoromethyl)quinoline in a minimal amount of a water-miscible organic solvent like DMSO or ethanol (e.g., 10-50 mM).

  • Prepare a series of aqueous buffers with decreasing pH values (e.g., pH 7.4, 6.0, 5.0, 4.0).

  • Add a small aliquot of the compound's stock solution to each buffer to achieve the desired final concentration.

  • Visually inspect for precipitation immediately and after a set incubation period (e.g., 1 hour).

  • If solubility is achieved at a lower pH, ensure that this pH is compatible with your downstream application (e.g., cell viability, enzyme activity).

Considerations:

  • Buffering Capacity: Ensure your chosen buffer has sufficient capacity to maintain the target pH after the addition of the compound.

  • Salt Formation: The addition of an acid like HCl can form a hydrochloride salt, which is generally more water-soluble.[6]

Q2: pH adjustment did not work or is not compatible with my experiment. What is my next option?

If altering the pH is not a viable solution, the next step is to modify the solvent properties using co-solvents.

Step 2: Co-solvency

The Rationale: Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the overall solvent system.[8][9] This reduction in polarity makes the solvent more "hospitable" to hydrophobic molecules like 7-Methyl-2-(trifluoromethyl)quinoline, thereby increasing its solubility.[]

Common Co-solvents:

Co-solventTypical Starting Concentration (v/v)Notes
Dimethyl Sulfoxide (DMSO)0.1% - 5%Widely used but can have effects on cell-based assays at higher concentrations.[4]
Ethanol1% - 10%A good option for many biological assays.
Propylene Glycol1% - 20%Often used in pharmaceutical formulations.[8]
Polyethylene Glycol 400 (PEG 400)5% - 30%Can also aid in preventing precipitation upon dilution.[]

Experimental Protocol:

  • Prepare a high-concentration stock solution of the compound in your chosen co-solvent (e.g., 100% DMSO).

  • Prepare your aqueous buffer.

  • Serially dilute the stock solution into the aqueous buffer, ensuring the final concentration of the co-solvent remains within an acceptable range for your experiment.

  • Vortex or sonicate briefly after each dilution step to aid dissolution.

  • Always include a vehicle control (buffer with the same final concentration of co-solvent) in your experiments.

Causality: The co-solvent disrupts the hydrogen bonding network of water, creating a microenvironment that is more favorable for the non-polar regions of the quinoline compound.[]

Q3: I am still observing precipitation, even with co-solvents. How can I further enhance solubility?

For particularly challenging compounds, complexation with cyclodextrins offers a powerful alternative.

Step 3: Complexation with Cyclodextrins

The Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11][] They can encapsulate hydrophobic molecules, or parts of molecules, within their core, effectively "hiding" the non-polar regions from the aqueous environment and forming a water-soluble inclusion complex.[11][13][14]

Mechanism of Cyclodextrin Solubilization

cluster_0 cluster_1 A Hydrophobic Compound (7-Methyl-2-(trifluoromethyl)quinoline) B Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) A->B Encapsulation D Soluble Inclusion Complex B->D Forms C Aqueous Medium

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin to form a soluble complex.

Commonly Used Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity.[15] It is often effective for a broad range of hydrophobic drugs.[15]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Anionic derivative with excellent solubilizing capacity, particularly for cationic and neutral compounds.

Experimental Protocol:

  • Prepare aqueous solutions of the chosen cyclodextrin at various concentrations (e.g., 1%, 5%, 10% w/v).

  • Add the solid 7-Methyl-2-(trifluoromethyl)quinoline directly to the cyclodextrin solutions.

  • Stir or shake the mixture at room temperature for several hours (or overnight) to allow for complex formation.

  • Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Determine the concentration of the solubilized compound using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

Self-Validation: The formation of a clear solution after filtration is a strong indicator of successful solubilization via complexation. A dose-dependent increase in solubility with increasing cyclodextrin concentration further validates the approach.

Frequently Asked Questions (FAQs)

Q: Can I use surfactants to improve solubility?

A: Yes, surfactants can be effective. Above their critical micelle concentration (CMC), surfactant molecules form micelles, which have a hydrophobic core that can solubilize non-polar compounds.[16] Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Poloxamer 407 are often used.[6] However, be aware that surfactants can interfere with certain biological assays, particularly those involving proteins or membranes.

Q: What about solid dispersions?

A: Creating a solid dispersion is another advanced technique.[6] This involves dispersing the compound within a hydrophilic polymer matrix (like PVP or a poloxamer) at a molecular level.[6][17] This is typically achieved by dissolving both the compound and the polymer in a common solvent and then removing the solvent.[6] The resulting solid can have a significantly improved dissolution rate.[17] This method is more common in later-stage drug formulation.

Q: Will reducing the particle size help?

A: Yes, to an extent. Techniques like micronization increase the surface area of the solid compound, which can lead to a faster rate of dissolution.[6][18] However, it does not change the intrinsic equilibrium solubility of the compound. For compounds with very low solubility, this may not be sufficient on its own.

Q: My compound is dissolved in DMSO, but it precipitates when I add it to my aqueous buffer. What's happening?

A: This is a common issue when the final concentration of your compound in the aqueous buffer exceeds its solubility limit in that medium.[3][4] Even though it's soluble in the DMSO stock, the aqueous environment can cause it to crash out. The strategies in this guide—pH adjustment, co-solvents, and cyclodextrins—are all designed to increase the solubility limit in the final aqueous solution, thereby preventing this precipitation.

References

  • Pop, A. L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(5), 572. [Link]

  • ALZET® Osmotic Pumps. Cyclodextrins: Improving Delivery of Hydrophobic Compounds. [Link]

  • Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 118. [Link]

  • Daniela, J. (2024). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Journal of Formulation Science & Bioavailability, 8(1), 216. [Link]

  • Uekaji, Y., et al. (2024). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. International Journal of Molecular Sciences, 25(2), 1083. [Link]

  • Solubility of Things. 2-(2-quinolyl)quinoline. [Link]

  • Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 118. [Link]

  • Zhang, X., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(7), 2767-2793. [Link]

  • Lipinski, C. A., et al. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Current Drug Discovery Technologies, 3(1), 3-13. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 459614, 7-(Trifluoromethyl)quinoline. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. American Pharmaceutical Review, 9(4), 64-69. [Link]

  • Wikipedia. Cosolvent. [Link]

  • Al-Duais, M. A., et al. (2022). Solubilization and Controlled Release Strategy of Poorly Water-Soluble Drugs. Pharmaceutics, 14(11), 2393. [Link]

  • S, S., et al. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. International Journal of Pharmaceutical Sciences and Research, 8(3), 1234-1242. [Link]

  • Williams, H. D., et al. (2013). Strategies to address poor aqueous solubility in drug discovery and development. Pharmacological Reviews, 65(1), 315-499. [Link]

  • Fu, J. K., & Luthy, R. G. (1986). Solubilization of naphthalene and cosolvent property. Environmental Toxicology and Chemistry, 5(4), 347-357. [Link]

  • Chen, X., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules, 26(4), 1145. [Link]

  • Solomon, V. R., & Lee, H. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of Pharmaceutical Analysis, 6(5), 287-299. [Link]

  • Sharma, D., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 1-10. [Link]

  • Taylor & Francis. Cosolvent – Knowledge and References. [Link]

  • Gemo, M., et al. (2019). A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. Industrial & Engineering Chemistry Research, 58(24), 10357-10365. [Link]

  • Chemical Synthesis Database. 2-propyl-7-(trifluoromethyl)quinoline. [Link]

  • Kumar, S., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(3), 141-149. [Link]

  • Oakwood Chemical. Advances in the Development of Trifluoromethoxylation Reagents. [Link]

  • Karakuş, N. (2021). INVESTIGATION OF SOME PROPERTIES OF 4-AMINO-2-METHYL-7 (TRIFLUOROMETHYL) QUINOLINE MOLECULE BY EXPERIMENTAL AND THEORETICAL SPEC. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1139-1154. [Link]

  • Google Patents.
  • Schareina, T., & Zapf, A. (2011). Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application. Journal of Fluorine Chemistry, 132(10), 712-736. [Link]

  • PubChemLite. 7-(trifluoromethyl)quinoline-2-carboxylic acid (C11H6F3NO2). [Link]

  • Rather, J. A., & Bhat, I. A. (2015). Solubility of 3-{3,5-Bis(trifluoromethyl)phenyl}quinoline Using Micellar Solutions of Surfactants. Journal of Solution Chemistry, 44(8), 1624-1640. [Link]

  • Chen, J., et al. (2018). Efficient 2-sulfolmethyl quinoline formation from 2-methylquinolines and sodium sulfinates under transition-metal free conditions. Chemical Communications, 54(70), 9801-9804. [Link]

Sources

Technical Support Center: Minimizing Side Products in Quinoline Trifluoromethylation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for quinoline trifluoromethylation. This guide is designed to provide in-depth troubleshooting and practical solutions to common challenges encountered during the synthesis of trifluoromethylated quinolines. As Senior Application Scientists, we understand that achieving high yields and minimizing side products is paramount to your research and development efforts. This resource combines established chemical principles with field-proven insights to help you navigate the complexities of these reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the trifluoromethylation of quinolines?

A1: The formation of side products is highly dependent on the chosen trifluoromethylating agent, reaction conditions, and the specific quinoline substrate. However, some commonly observed side products include:

  • Over-trifluoromethylation: Introduction of more than one CF3 group onto the quinoline ring.

  • Deoxygenation (for quinoline N-oxides): Loss of the N-oxide group without trifluoromethylation, leading to the parent quinoline.[1]

  • Polymeric materials: Dark, tarry substances that can complicate purification.[2]

  • Isomeric products: Trifluoromethylation at positions other than the desired one. The regioselectivity can be influenced by the reaction mechanism (radical vs. electrophilic) and solvent effects.[3][4]

  • Hydroxylation or other solvent-adducts: Incorporation of solvent or trace water into the product.

Q2: I'm observing significant amounts of the parent quinoline when starting from a quinoline N-oxide. What is causing this and how can I prevent it?

A2: The formation of the parent quinoline from a quinoline N-oxide indicates a competitive deoxygenation pathway. This can occur through a reductive cleavage of the N-O bond, which can compete with the desired trifluoromethylation.[1]

Troubleshooting Guide: Common Issues and Solutions

This section provides a detailed breakdown of specific problems you may encounter, the underlying causes, and actionable steps to mitigate them.

Issue 1: Low Yield of the Desired C2-Trifluoromethylated Quinoline and Formation of Parent Quinoline

Underlying Cause: When using quinoline N-oxides as substrates, the reaction can be thwarted by a competing deoxygenation pathway. This is often due to reaction conditions that favor the reduction of the N-oxide over the desired C-H functionalization.[1]

Troubleshooting Steps:

  • Optimize the Trifluoromethylating Agent and Conditions:

    • For Radical Reactions (e.g., using Langlois' Reagent, NaSO2CF3): The generation of the trifluoromethyl radical needs to be efficient to outcompete reductive pathways. Ensure your radical initiator (e.g., an oxidant like t-BuOOH) is active and used in the correct stoichiometry.[5] The addition of additives like hydroquinone can sometimes suppress side reactions.[5]

    • For Photoredox Catalysis: Ensure the photocatalyst is appropriate for the reaction and that the light source is of the correct wavelength and intensity.[6] The mechanism involves the generation of a CF3 radical, which should selectively add to the aromatic system.[6]

  • Control of Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the deoxygenation pathway, which may have a higher activation energy.[7]

  • Solvent Selection: The choice of solvent can influence the reaction pathway. Aprotic solvents are generally preferred. Experiment with different solvents to find the optimal balance between solubility and reactivity.

Issue 2: Formation of Multiple Regioisomers (e.g., C3- and C4-Trifluoromethylation)

Underlying Cause: The regioselectivity of quinoline trifluoromethylation is a common challenge. Radical trifluoromethylation can sometimes lead to a mixture of isomers due to the high reactivity of the trifluoromethyl radical.[3] Electrophilic trifluoromethylation can also yield different isomers depending on the electronic properties of the quinoline ring.

Troubleshooting Workflow:

G start Mixture of Regioisomers Observed check_reagent Identify Trifluoromethylation Reagent Type start->check_reagent radical Radical Source (e.g., Langlois', Photoredox) check_reagent->radical Radical electrophilic Electrophilic Source (e.g., Togni, Umemoto) check_reagent->electrophilic Electrophilic solvent Modify Solvent System radical->solvent Innate reactivity leads to mixture directing_group Consider a Directing Group Strategy electrophilic->directing_group Electronic effects dominate nucleophilic_activation Explore Nucleophilic Activation electrophilic->nucleophilic_activation Alternative approach for C3 outcome1 Improved Regioselectivity solvent->outcome1 Solvent can tune selectivity outcome2 Continue Optimization solvent->outcome2 If still a mixture directing_group->outcome1 Guides CF3 to specific position directing_group->outcome2 If directing group is not effective nucleophilic_activation->outcome1 Hydrosilylation enables C3-selective trifluoromethylation

Caption: Decision tree for troubleshooting poor regioselectivity.

Detailed Protocols:

  • Protocol for C3-Selective Trifluoromethylation via Nucleophilic Activation:

    • Hydrosilylation: In a flame-dried flask under an inert atmosphere, dissolve the quinoline substrate in a suitable solvent (e.g., 1,2-dichloroethane).

    • Add a hydrosilane (e.g., H2SiMePh) and a catalyst (e.g., B(C6F5)3).[8]

    • Heat the reaction mixture to allow for the formation of the N-silyl enamine intermediate.[3]

    • Trifluoromethylation: Cool the reaction mixture and add an electrophilic trifluoromethylating reagent such as a Togni reagent.[3][9]

    • Stir at the appropriate temperature until the reaction is complete (monitor by TLC or GC-MS).[2]

    • Work up the reaction and purify the product. This method achieves 3-position-selective trifluoromethylation by activating the quinoline ring towards electrophilic attack at the C3 position.[3][10]

Issue 3: Decomposition of the Trifluoromethylating Reagent

Underlying Cause: Some trifluoromethylating reagents, particularly hypervalent iodine compounds like Togni's reagents, can be thermally unstable and decompose, especially at elevated temperatures.[9][11] This leads to a loss of the CF3 source and can generate byproducts.

Preventative Measures and Best Practices:

Reagent FamilyCommon ReagentsKey Stability ConsiderationsRecommended Handling
Hypervalent Iodine Togni Reagents I & II[9][12]Metastable at room temperature; can decompose exothermally above their melting point.[9][11]Store in a refrigerator or freezer. Avoid heating above the recommended reaction temperature.
Electrophilic Sulfonium Salts Umemoto's Reagents[13][14]Generally more thermally stable than some other electrophilic sources. Reactivity can be tuned by substituents on the dibenzothiophene core.Store in a cool, dry place. Select the appropriate Umemoto reagent based on the required reactivity.[15]
Radical Precursors Langlois' Reagent (NaSO2CF3)[16][17][18]Bench-stable solid, but the generation of the CF3 radical requires specific conditions (e.g., an oxidant).[5]Store at room temperature. Ensure the reaction conditions are optimized for efficient radical generation.

Experimental Workflow for Reagent Stability Testing:

G start Reagent Decomposition Suspected control_rxn Run a Control Reaction Without Substrate start->control_rxn monitor Monitor by 19F NMR Over Time control_rxn->monitor no_decomp Reagent is Stable Under Conditions monitor->no_decomp No change in signal decomp Decomposition Observed monitor->decomp Signal decreases or new signals appear troubleshoot Lower Temperature or Change Reagent decomp->troubleshoot

Caption: Workflow for assessing reagent stability.

Concluding Remarks

Minimizing side products in quinoline trifluoromethylation requires a systematic approach that considers the interplay between the substrate, reagent, and reaction conditions. By understanding the potential reaction pathways that lead to byproducts, researchers can make informed decisions to optimize their synthetic protocols. This guide provides a starting point for troubleshooting common issues. For further assistance, please consult the referenced literature.

References

Sources

Overcoming steric hindrance in 7-Methyl-2-(trifluoromethyl)quinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of 7-Methyl-2-(trifluoromethyl)quinoline. This resource is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of this specific, and often troublesome, quinoline derivative.

The synthesis of 7-Methyl-2-(trifluoromethyl)quinoline presents a classic case of steric and electronic opposition. The primary precursor, 3-methylaniline (m-toluidine), is prone to yield a mixture of 7-methyl and 5-methyl isomers in many classical quinoline syntheses, such as the Skraup or Doebner-von Miller reactions.[1] Furthermore, the desired electrophilic cyclization at the C2 position of m-toluidine is sterically hindered by the adjacent C3-methyl group. This steric clash is often exacerbated by the harsh, high-temperature acidic conditions of traditional methods, which can lead to low yields, significant tar formation, and difficult-to-separate isomeric byproducts.[2][3] The strong electron-withdrawing nature of the trifluoromethyl group also influences the reactivity of the diketone or equivalent precursor, adding another layer of complexity.[4][5]

This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these challenges and successfully synthesize your target compound.

Troubleshooting & FAQ

This section addresses the most common issues encountered during the synthesis of 7-Methyl-2-(trifluoromethyl)quinoline in a direct question-and-answer format.

Issue 1: Consistently Low Yields and Tar Formation

Q: My Combes (or Doebner-von Miller) reaction with m-toluidine and a trifluoromethyl-β-diketone results in a thick, dark tar and a very low yield of the desired product. What's causing this and how can I fix it?

A: This is the most prevalent issue and stems from the harsh acidic conditions traditionally used (e.g., concentrated sulfuric acid).[2][3] These conditions promote side reactions, including polymerization of the β-diketone and degradation of the aniline starting material and the quinoline product. The steric hindrance from the methyl group slows down the desired intramolecular cyclization, giving these side reactions more time to occur.[6]

Troubleshooting Steps:

  • Catalyst Modification: Switch from concentrated H₂SO₄ to a milder and more effective dehydrating catalyst.

    • Polyphosphoric Acid (PPA): PPA is an excellent alternative that acts as both an acid catalyst and a dehydrating agent, often requiring lower reaction temperatures and reducing charring.

    • Eaton's Reagent (P₂O₅ in MeSO₃H): This reagent is a powerful yet controlled dehydrating agent that can promote cyclization under significantly milder conditions, often improving yields for sterically hindered substrates.[7]

    • Lewis Acids: Catalysts like ZnCl₂ or FeCl₃ can be effective, sometimes in "twin catalyst" systems, and may offer a cleaner reaction profile than strong Brønsted acids.[8][9]

  • Temperature Control: Do not overheat the reaction. The optimal temperature is a balance between providing enough energy for the cyclization to occur without promoting degradation. Monitor the reaction by Thin-Layer Chromatography (TLC) to find the lowest effective temperature.

  • Solvent Choice: For some modern catalytic systems, the choice of solvent is critical. While classical syntheses are often run neat, newer methods may specify solvents like toluene, DMSO, or ethanol to improve solubility and control the reaction profile.[2][10]

Issue 2: Formation of Isomeric Byproducts

Q: I've managed to synthesize a methyl-2-(trifluoromethyl)quinoline, but my NMR analysis shows a mixture of two isomers. Why is this happening and how can I improve selectivity for the 7-methyl isomer?

A: When using m-toluidine, the key cyclization step (electrophilic aromatic substitution) can occur at either of the two positions ortho to the amino group (C2 and C6). Cyclization at C2 gives the undesired 5-methyl isomer, while cyclization at C6 gives the desired 7-methyl isomer. The ratio of these products is influenced by both steric and electronic factors. Steric hindrance from the C3-methyl group disfavors cyclization at C2, which should favor your desired 7-methyl product. However, under harsh conditions, the reaction may lose selectivity.

Strategies for Improving Regioselectivity:

  • Milder Conditions: As with improving yield, employing milder catalysts (PPA, Eaton's Reagent) and lower temperatures can enhance the inherent steric preference for cyclization at the less hindered C6 position.

  • Bulky Catalysts: In some cases, the use of a bulkier acid catalyst can further amplify the steric bias, making the approach to the more hindered C2 position even less favorable.

  • Alternative Synthetic Routes: If classical methods consistently fail to provide the desired selectivity, it is best to switch to a more modern, regioselective synthesis. The Gould-Jacobs reaction is a powerful alternative.

Issue 3: Failed Cyclization in Gould-Jacobs Synthesis

Q: I'm attempting a Gould-Jacobs reaction. I have successfully formed the anilidomethylenemalonate intermediate from m-toluidine, but the thermal cyclization step is failing or giving low yields. What should I do?

A: The Gould-Jacobs reaction is an excellent choice for controlling regioselectivity, as the initial condensation occurs on the nitrogen, and the subsequent cyclization is directed by this linkage.[11] The high temperatures required for the thermal cyclization (often >250 °C in solvents like diphenyl ether) can still cause degradation.[12]

Optimization Strategies:

  • Microwave-Assisted Synthesis: This is a highly effective modern solution. Microwave irradiation can achieve the high temperatures needed for cyclization in a very short time (minutes instead of hours), which minimizes byproduct formation and can dramatically increase yields.[12][13]

  • Catalyzed Cyclization: Instead of purely thermal conditions, the use of PPA or Eaton's reagent can catalyze the cyclization step at a lower temperature (e.g., 80-100 °C), providing a much cleaner and more efficient reaction.[7]

Experimental Protocols & Methodologies

Protocol 1: Modified Combes Synthesis Using PPA

This protocol offers a more controlled alternative to the classical sulfuric acid method for reacting m-toluidine with 1,1,1-trifluoro-2,4-pentanedione.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine m-toluidine (1.0 eq) and 1,1,1-trifluoro-2,4-pentanedione (1.1 eq).

  • Initial Condensation: Heat the mixture at 100-120 °C for 1-2 hours to form the enamine intermediate. The reaction can be monitored by TLC.

  • Cyclization: Cool the mixture to below 80 °C. Carefully add polyphosphoric acid (PPA) (approx. 10x the weight of the aniline) with vigorous stirring.

  • Heating: Slowly heat the reaction mixture to 130-150 °C and maintain for 3-6 hours. Monitor the disappearance of the intermediate and the formation of the product by TLC.

  • Workup: Cool the reaction to room temperature. Carefully and slowly pour the viscous mixture onto crushed ice with stirring.

  • Neutralization: Basify the acidic aqueous solution with a concentrated NaOH or NH₄OH solution until pH > 9. Be cautious as this is an exothermic process.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Gould-Jacobs Synthesis

This protocol provides a rapid and often higher-yielding route to the corresponding 4-hydroxyquinoline, which can be further modified if needed.

Step-by-Step Methodology:

  • Intermediate Formation: In a microwave-safe reaction vessel, combine m-toluidine (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM) (1.05 eq).

  • Microwave Irradiation (Step 1): Heat the neat mixture in a microwave reactor to 120-140 °C for 5-10 minutes to form the diethyl (3-methylanilino)methylenemalonate intermediate.

  • Cyclization (Step 2): Add a high-boiling solvent such as diphenyl ether to the vessel. Irradiate the mixture in the microwave reactor at a high temperature (e.g., 250 °C) for 15-30 minutes.[12]

  • Workup: After cooling, the product often precipitates. Dilute the mixture with hexane to facilitate precipitation, then collect the solid by filtration.

  • Purification: Wash the solid with hexane or ether to remove the high-boiling solvent. The resulting ethyl 7-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate can be used as is or further purified by recrystallization.

Data Summary & Comparison

The choice of synthetic route can significantly impact yield, especially with sterically hindered substrates. The following table summarizes typical outcomes for different methods.

Synthesis MethodTypical Catalyst/ConditionsCommon ProblemsPotential Yield RangeReference
Combes Conc. H₂SO₄, High Temp.Low yield, extensive tarring, isomer formation< 20%[6][14]
Modified Combes PPA or Eaton's Reagent, Milder Temp.Reduced tarring, improved regioselectivity40-60%[7][15]
Doebner-von Miller HCl, ZnCl₂, High Temp.Very low yield, significant polymerization< 15%[3][16]
Gould-Jacobs (Thermal) Diphenyl Ether, >250 °CProduct degradation, long reaction times30-50%[12]
Gould-Jacobs (Microwave) Microwave, 250 °C, < 30 minRequires specialized equipment60-85%[12][13]
Modern Catalytic Methods Pd, Cu, or Fe catalystsCatalyst sensitivity, substrate scope limitations50-90%[9][10][17]

Visual Diagrams & Workflows

The Steric Hindrance Problem

The diagram below illustrates the key cyclization step in the Combes synthesis. The proximity of the methyl group on the aniline ring to the site of ring closure creates significant steric strain, which is a primary reason for low reaction efficiency.

Caption: Steric clash in the Combes synthesis cyclization step.

Troubleshooting Workflow for Low Yield

If you are experiencing low yields, follow this logical progression of steps to diagnose and solve the issue.

Troubleshooting_Workflow start_node Low Yield / Tar Formation p1 Verify Purity of m-toluidine & Diketone start_node->p1 Initial Check decision_node decision_node process_node process_node solution_node solution_node d1 Are Reagents Pure? p1->d1 p2 Optimize Reaction Conditions (Temp, Time) d1->p2 Yes s1 Purify Starting Materials d1->s1 No d2 Yield Improved? p2->d2 s2 Process Optimized d2->s2 Yes p3 Change Catalyst System (e.g., H₂SO₄ → PPA) d2->p3 No d3 Yield Improved? p3->d3 d3->s2 Yes p4 Consider Alternative Synthesis (e.g., Gould-Jacobs or Modern Catalytic Method) d3->p4 No s3 New Route Adopted p4->s3

Caption: A logical workflow for troubleshooting low product yield.

References

  • BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines. BenchChem Technical Support.
  • IIP Series. (2022). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
  • MDPI. (2026).
  • ScienceDirect. (2024). Recent progress towards transition metal-catalyzed aniline–aldehyde–alkyne coupling for the synthesis of 2,4-disubstituted quinolines.
  • Wikipedia. (n.d.). Gould–Jacobs reaction.
  • BenchChem. (2025). Troubleshooting common problems in quinoxaline synthesis. BenchChem Technical Support.
  • Google Patents. (2007).
  • Royal Society of Chemistry. (n.d.). Facile synthesis of substituted quinolines by iron(iii)-catalyzed cascade reaction between anilines, aldehydes and nitroalkanes. Organic & Biomolecular Chemistry.
  • BenchChem. (2025). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. BenchChem Technical Support.
  • MDPI. (2025).
  • Scribd. (2015). Microwave-Assisted Synthesis of Quinolines. Asian Journal of Chemistry.
  • Wikipedia. (n.d.). Combes quinoline synthesis.
  • ResearchGate. (2025).
  • Wikipedia. (n.d.). Doebner–Miller reaction.
  • Unacademy. (n.d.). Combes quinoline synthesis.
  • Cambridge University Press. (n.d.). Combes Quinoline Synthesis. Name Reactions in Organic Synthesis.
  • BenchChem. (2025). Technical Support Center: Doebner-von Miller Quinoline Synthesis. BenchChem Technical Support.
  • J-Stage. (2021).
  • SynArchive. (n.d.). Doebner-Miller Reaction.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • Beilstein Journals. (2021).
  • Brieflands. (2013).

Sources

Troubleshooting cyclization failures in quinoline derivative synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: Level 3 (Senior Application Support) Topic: Troubleshooting Cyclization Failures in Quinoline Derivatives

Welcome to Technical Support.

You have reached the advanced troubleshooting desk for heterocyclic synthesis. This guide is not a textbook; it is a rapid-response system designed to diagnose and resolve specific failure modes in quinoline construction. We address the three most common user complaints: uncontrolled polymerization (Tar) , regioselectivity errors (Wrong Isomer) , and catalytic stagnation (No Reaction).

Module 1: The "Tar" Problem (Skraup & Doebner-von Miller)

User Complaint: "My reaction turned into a black, intractable solid. The exotherm was violent, and I recovered no product."

Diagnosis: In the Skraup synthesis, glycerol dehydrates to acrolein.[1] The failure mode is competitive polymerization . Acrolein is a highly reactive


-unsaturated aldehyde. If the Michael addition of the aniline to acrolein is slower than the polymerization of acrolein itself, you generate "tar" (polymers). The violence of the reaction is due to the uncontrolled release of water and the exothermic nature of the oxidative aromatization.

The Fix: The Moderator Protocol Do not run this reaction "neat" or with rapid heating. You must decouple the acrolein generation from the cyclization using a moderator.

Step-by-Step Protocol (The "Sulfo-Mix" Method with Moderator)

  • The Moderator: Add Ferrous Sulfate (

    
    )  to the reaction mixture. It acts as an oxygen carrier and moderates the vigor of the oxidation step [1].[1]
    
  • The Oxidant: Avoid nitrobenzene if possible; it often leads to runaways. Use Iodine (

    
    )  (1-2 mol%) or mild sulfonated oxidants (sodium 
    
    
    
    -nitrobenzenesulfonate).
  • Temperature Ramping:

    • Mix Aniline + Glycerol +

      
       + 
      
      
      
      .
    • Add

      
       dropwise at 
      
      
      
      .
    • Heat slowly to

      
      . Hold for 1 hour (Formation of dihydroquinoline).
      
    • Ramp to

      
       for 2 hours (Aromatization).
      

Visualizing the Failure Pathway The diagram below illustrates how to steer the reaction away from polymerization.

SkraupControl Glycerol Glycerol + H2SO4 Acrolein Acrolein (In Situ) Glycerol->Acrolein Dehydration Polymer FAILURE: Black Tar (Polymerization) Acrolein->Polymer Uncontrolled Heat Michael Michael Adduct (β-aminoaldehyde) Acrolein->Michael Controlled Addition Aniline Aniline Nucleophile Aniline->Michael Quinoline Quinoline Product Michael->Quinoline Cyclization & Oxidation FeSO4 FeSO4 (Moderator) FeSO4->Michael Stabilizes Rate

Figure 1: Diverting the acrolein intermediate from polymerization toward the productive Michael addition pathway.

Module 2: Regioselectivity Errors (Conrad-Limpach vs. Knorr)

User Complaint: "I intended to make the 4-hydroxyquinoline, but I isolated the 2-hydroxy isomer (or vice versa)."

Diagnosis: This is a classic case of Kinetic vs. Thermodynamic control . The reaction between an aniline and a


-ketoester is bifurcated based on temperature.[2][3]
  • Kinetic Control (

    
    ):  Forms the Schiff Base  (Imine). Cyclizes to 4-Hydroxyquinoline  (Conrad-Limpach).[3][4]
    
  • Thermodynamic Control (

    
    ):  Forms the Amide .[2] Cyclizes to 2-Hydroxyquinoline  (Knorr) [2].[3]
    

The Fix: Strict Temperature Gating You cannot "mix and match" conditions. You must commit to a thermal path.[1]

Troubleshooting Table: Condition Selection

Target ProductReaction NameCritical IntermediateTemperature LimitCatalyst
4-Hydroxyquinoline Conrad-LimpachSchiff Base (Enamine)Must stay

initially
Acid (

)
2-Hydroxyquinoline KnorrAmideMust exceed

Acid (

)

Expert Protocol for 4-Hydroxyquinoline (Kinetic):

  • Mix aniline and

    
    -ketoester with acid catalyst at Room Temperature  or max 
    
    
    
    .
  • Ensure water removal (Dean-Stark or molecular sieves) to drive Schiff base formation without triggering amide formation.

  • Only after the Schiff base is isolated or fully formed, flash heat to

    
     in mineral oil for rapid cyclization (dilution prevents intermolecular side reactions).
    

Visualizing the Divergence

RegioSelectivity Start Aniline + β-Ketoester LowTemp Low Temp (<100°C) Kinetic Path Start->LowTemp HighTemp High Temp (>140°C) Thermodynamic Path Start->HighTemp Schiff Schiff Base (Imine) LowTemp->Schiff - H2O Amide Amide Intermediate HighTemp->Amide - EtOH Prod4 4-Hydroxyquinoline (Conrad-Limpach) Schiff->Prod4 Cyclization Prod2 2-Hydroxyquinoline (Knorr) Amide->Prod2 Cyclization

Figure 2: Thermal bifurcation of the aniline/


-ketoester condensation.
Module 3: Condensation Failures (Friedländer Synthesis)

User Complaint: "My 2-aminobenzaldehyde is pure, but it won't condense with the ketone. I see starting material or self-aldol products."

Diagnosis: The Friedländer synthesis often fails under basic conditions (KOH/EtOH) because the ketone partner undergoes self-aldol condensation faster than it reacts with the aminobenzaldehyde. Alternatively, the 2-aminobenzaldehyde may be unstable (trimerizing).

The Fix: Switch to Lewis Acid Catalysis If base catalysis yields "gunk" (aldol polymers), switch to a Lewis Acid protocol. This activates the carbonyl of the 2-aminobenzaldehyde, making it a "super-electrophile" without triggering the self-aldolization of the ketone partner [3].

Recommended Protocol (Lewis Acid Variant):

  • Solvent: Ethanol or Acetonitrile (anhydrous).

  • Catalyst:

    
      (Zinc Chloride) or 
    
    
    
    (Iron III Chloride) at 10-20 mol%.
  • Procedure:

    • Dissolve 2-aminobenzaldehyde and ketone (1.1 equiv) in solvent.

    • Add Lewis Acid.

    • Reflux for 2-4 hours.

    • Why this works: The metal coordinates to the aldehyde oxygen and the amino group, templating the cyclization and activating the electrophile.

Module 4: Modern Catalytic Failures (Larock Synthesis)

User Complaint: "The Palladium coupling failed. I recovered the starting aniline."

Diagnosis: The Larock synthesis (2-iodoaniline + alkyne) fails if the oxidative addition is sluggish or if the alkyne is too sterically hindered.

  • Cause 1: Using 2-Bromoaniline without a specialized ligand (Pd prefers Iodo).

  • Cause 2: Internal alkynes with bulky groups prevent insertion.

The Fix: The "Allylic Alcohol" Bypass If the alkyne route fails, switch to the Modified Larock using allylic alcohols. This is often more robust and cheaper.

Protocol (Heck-Type Cyclization) [4]:

  • Reagents: 2-Bromoaniline + Allylic Alcohol.[5]

  • Catalyst:

    
     + 
    
    
    
    .
  • Additive: DIAD (Diisopropyl azodicarboxylate).[5][6]

    • Mechanism:[3][5][7][8][9][10] The Heck reaction couples the alkene; DIAD acts as a hydrogen acceptor to force the oxidative aromatization, preventing the formation of saturated side products.

References
  • Clarke, H. T.; Davis, A. W. "Quinoline." Organic Syntheses, Coll.[10][11][12] Vol. 1, p. 478 (1941). (Validates the use of Ferrous Sulfate as a moderator in Skraup synthesis).

  • Reitsema, R. H. "The Chemistry of 4-Hydroxyquinolines." Chemical Reviews, 1948, 43(1), 43–68. (Authoritative review on the kinetic/thermodynamic control in Conrad-Limpach/Knorr).

  • McNaughton, B. R.; Miller, B. L. "Resin-Based Synthesis of 2,3-Disubstituted Quinolines." Organic Letters, 2003, 5(23), 4257–4259. (Validates Lewis Acid catalysis for Friedländer).

  • Stone, M. T. "An Improved Larock Synthesis of Quinolines via a Heck Reaction of 2-Bromoanilines and Allylic Alcohols."[5] Organic Letters, 2011, 13(9), 2326–2329. (Source for the DIAD-promoted allylic alcohol route).

Sources

Technical Support Center: Recrystallization of 7-Methyl-2-(trifluoromethyl)quinoline

[1]

Status: Active Ticket ID: CHEM-SUP-8821 Subject: Purification Protocols & Troubleshooting for Fluorinated Quinoline Intermediates Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary & Compound Profile

Welcome to the technical support hub for 7-Methyl-2-(trifluoromethyl)quinoline (CAS: 31763-96-9).[1] This guide addresses the unique purification challenges posed by this compound. Unlike standard quinolines, the presence of the trifluoromethyl (-CF₃) group at position 2 and a methyl group at position 7 significantly alters the physicochemical landscape.

The "Fluorine Effect" on Crystallization
  • Lipophilicity: The -CF₃ group drastically increases lipophilicity compared to the parent quinoline.[1] This makes the compound highly soluble in chlorinated solvents (DCM, Chloroform) and esters, often rendering them unsuitable for crystallization.

  • Melting Point Depression: The steric bulk and asymmetry often lower the melting point (typically into the 50–80°C range for this class), creating a high risk of "oiling out" (liquid-liquid phase separation) rather than crystal formation.

  • Impurity Profile: Common synthesis routes (e.g., modified Combes or reaction with trifluoroacetic anhydride) often leave regioisomers and tarry oligomers that mimic the solubility of the product.

Solvent System Selection

The following table summarizes the solubility profile based on the dielectric properties of trifluoromethyl-substituted heteroaromatics.

Solvent SystemRoleSolubility RatingApplication Notes
Ethanol (EtOH) Primary SolventHigh (Hot) / Mod (Cold)Recommended. Best balance for removing polar tarry impurities.[1]
Water (H₂O) Anti-SolventInsolubleUsed in combination with EtOH to force precipitation.[1]
n-Heptane Single SolventModerateGood for non-polar impurity removal.[1] Requires -20°C cooling.
Ethyl Acetate SolventVery HighAvoid for crystallization. Product is too soluble; yield will be poor.[1]
DCM / CHCl₃ SolventExcessiveAvoid. Only useful for extraction/workup, not purification.

Standard Operating Procedures (SOPs)

Protocol A: The "Ethanol-Water" Displacement Method (Recommended)

Best for: Removal of dark, tarry reaction byproducts and general purity enhancement.

Step 1: Dissolution

  • Place crude 7-Methyl-2-(trifluoromethyl)quinoline in a round-bottom flask.

  • Add Ethanol (95% or absolute) at a ratio of 3-5 mL per gram of crude solid.

  • Heat to reflux (approx. 78°C) with magnetic stirring.

    • Critical Check: If the solution is dark/black, add Activated Carbon (5 wt%) , reflux for 10 mins, and filter hot through a Celite pad.

Step 2: The "Cloud Point" Titration

  • Maintain the solution at a gentle boil.

  • Dropwise, add warm Water (50-60°C) via an addition funnel.

  • Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.[1]

  • Add a few drops of Ethanol to clear the solution back to transparency.[1]

Step 3: Controlled Cooling

  • Remove heat and allow the flask to cool to room temperature (RT) slowly (over 1-2 hours). Do not use an ice bath yet.[1]

  • Seeding: At approx. 35-40°C, add a few seed crystals of pure product if available.

  • Once at RT, move to an ice bath (0-4°C) for 1 hour to maximize yield.

Step 4: Isolation

  • Filter the crystals using vacuum filtration.[1]

  • Wash the cake with a cold 50:50 EtOH:Water mixture.

  • Dry in a vacuum oven at 40°C (ensure temp is well below the melting point).

Protocol B: The "Heptane" Cooling Method

Best for: Removing specific regioisomers or if the compound is sensitive to hydrolysis (rare for this specific compound, but good practice).

  • Dissolve crude solid in minimum boiling n-Heptane .

  • Allow to cool to RT.[1][2]

  • Place in a freezer (-20°C) overnight.

  • Filter cold.[1] Note: This method often yields beautiful needles but may have lower recovery rates than Protocol A.

Troubleshooting Guide: The "Oiling Out" Phenomenon

The most frequent ticket we receive for trifluoromethyl-quinolines is: "My product turned into a sticky oil at the bottom of the flask instead of crystals."

Why this happens:

The "Oiling Out" limit (Liquid-Liquid Phase Separation) is reached before the solid solubility limit.[1] This usually occurs if:

  • The temperature is too high while the anti-solvent is added.

  • The impurity profile acts as a solvent, depressing the melting point.

Decision Tree: Resolving Oiling Out

Recrystallization_TroubleshootingStartISSUE: Product Oiled OutCheckTempIs the mixture hot?Start->CheckTempReheatReheat to reflux untiloil redissolvesCheckTemp->ReheatNo (It cooled down)CheckSolventIs the oil persistingat reflux?CheckTemp->CheckSolventYes (It's hot)Reheat->CheckSolventAddSolventAdd more Good Solvent(Ethanol)CheckSolvent->AddSolventYesCoolingPhaseCooling PhaseCheckSolvent->CoolingPhaseNo (Solution clear)AddSolvent->CoolingPhaseOilsAgainOils out again upon cooling?CoolingPhase->OilsAgainSeedAdd Seed Crystal atT = (MP - 10°C)OilsAgain->SeedYesSuccessCrystallization SuccessfulOilsAgain->SuccessNoVigorousStirVigorous Stirring(Break oil into droplets)Seed->VigorousStirVigorousStir->Success

Caption: Figure 1: Troubleshooting logic for Liquid-Liquid Phase Separation (Oiling Out) during quinoline purification.

Frequently Asked Questions (FAQs)

Q1: Can I use Methanol instead of Ethanol? A: Yes, Methanol is a viable alternative. However, trifluoromethyl quinolines are often more soluble in Methanol than Ethanol. This means you will need to cool the solution to lower temperatures (e.g., -20°C) or use a higher ratio of water to achieve good recovery, which increases the risk of oiling out.

Q2: The crystals are slightly yellow.[3] Is this acceptable? A: Pure 7-Methyl-2-(trifluoromethyl)quinoline should be white to off-white/pale cream.[1] A yellow tint usually indicates traces of oxidized aniline starting material or azo-impurities.[1]

  • Fix: Perform a "charcoal scrub."[1] Dissolve the crystals in hot ethanol, add activated charcoal, filter, and recrystallize again.

Q3: My yield is only 40%. Where is the rest? A: The lipophilic nature of the -CF₃ group means the compound has significant solubility even in "cold" organic solvents.

  • Fix: Check the mother liquor (filtrate) by TLC. If product remains, concentrate the filtrate to half volume and repeat the cooling process to harvest a "second crop" of crystals.

Q4: How do I validate the purity? A:

  • HPLC: Look for a single peak at 254 nm.[1]

  • ¹⁹F-NMR: This is the gold standard for this compound. You should see a clean singlet for the -CF₃ group (typically around -60 to -68 ppm depending on solvent).[1] Impurities often show up as small satellite peaks in the fluorine spectrum.[1]

References

  • Beilstein Journals. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein J. Org.[1] Chem. [Link][1]

  • Organic Chemistry Portal. (2019). Metal-Free Synthesis of 2-Fluoroalkylated Quinolines. Org. Lett. [Link]

  • PubChem. (2025).[1][4][5] 7-(Trifluoromethyl)quinoline Compound Summary. National Library of Medicine.[1] [Link]

Technical Support Center: Stability of 7-Methyl-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth information and troubleshooting advice for researchers working with 7-Methyl-2-(trifluoromethyl)quinoline, focusing on its stability under acidic conditions. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical methodologies to anticipate and address stability-related challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of 7-Methyl-2-(trifluoromethyl)quinoline in acidic conditions?

A1: 7-Methyl-2-(trifluoromethyl)quinoline is anticipated to be relatively stable under mild acidic conditions. The quinoline ring system is aromatic, lending it a degree of inherent stability. Furthermore, the trifluoromethyl (-CF3) group at the 2-position is a strong electron-withdrawing group, which generally enhances molecular stability against metabolic and chemical degradation[1]. The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to cleavage[1]. However, under more forcing conditions, such as elevated temperatures and strong acid concentrations, degradation can be expected. Forced degradation studies on similar quinoline derivatives have demonstrated stability, with significant degradation only occurring under harsh conditions like refluxing in 2N HCl for 24 hours[2].

Q2: What are the likely degradation pathways for this molecule in a strong acidic environment?

A2: While the 7-Methyl-2-(trifluoromethyl)quinoline molecule is robust, two primary degradation pathways should be considered under forcing acidic conditions:

  • Hydrolysis of the Trifluoromethyl Group: Although the C-F bond is strong, the -CF3 group can undergo hydrolysis under strong acidic conditions (e.g., concentrated sulfuric acid) to form a carboxylic acid (-COOH) at the 2-position[1][3][4]. This would result in the formation of 7-methylquinoline-2-carboxylic acid.

  • Modification of the Quinoline Ring: The quinoline ring itself can undergo reactions in strong acid, although this is generally less favored than modification of substituents. Under vigorous oxidative or other advanced oxidation processes, the ring can be hydroxylated, leading to the formation of various hydroxylated quinolines, which could be precursors to ring-opening[5]. However, simple acid hydrolysis is less likely to open the ring.

Q3: My HPLC analysis shows a new, more polar peak after treating my compound with acid. What could it be?

A3: The appearance of a new, more polar peak in your HPLC chromatogram is a classic indicator of degradation. Given the structure of 7-Methyl-2-(trifluoromethyl)quinoline, the most probable degradation product is 7-methylquinoline-2-carboxylic acid, formed via the hydrolysis of the trifluoromethyl group[1][3]. Carboxylic acids are significantly more polar than their trifluoromethyl counterparts, leading to earlier elution times on a reverse-phase HPLC column. To confirm the identity of this new peak, you would ideally use a mass spectrometry (MS) detector coupled to your HPLC system to determine the molecular weight of the degradant.

Q4: I am not seeing any degradation of my compound, even with 1N HCl at 60°C. What should I do?

A4: It is plausible that 7-Methyl-2-(trifluoromethyl)quinoline is stable under these conditions. The ICH Q1A(R2) guideline for forced degradation studies suggests that the goal is to achieve 5-20% degradation to demonstrate the stability-indicating nature of your analytical method[6][7]. If you are not observing degradation, you should employ more strenuous conditions. Consider increasing the acid concentration (e.g., to 2N or 5N HCl), increasing the temperature (e.g., to 80°C or reflux), or extending the incubation time[2][8]. It is a systematic process of escalating the stress until degradation is observed.

Troubleshooting Guide: Forced Degradation Studies

This section provides a structured approach to investigating the acid stability of 7-Methyl-2-(trifluoromethyl)quinoline.

Issue: No Degradation Observed
  • Symptoms: The peak area of the parent compound in HPLC remains unchanged after acid treatment. No new peaks are observed.

  • Possible Causes & Solutions:

    • Insufficiently Harsh Conditions: The compound is stable under the applied conditions.

      • Solution: Incrementally increase the stress conditions as outlined in the protocol below. Move from 1N HCl to 5N HCl, and from 60°C to 80°C or reflux.

    • Incorrect Sample Preparation: The acid was not effectively mixed with the compound, especially if the compound has low aqueous solubility.

      • Solution: Ensure your compound is fully dissolved. You may need to use a co-solvent like methanol or acetonitrile, but be mindful that the co-solvent can influence the reaction.

Issue: Unexpected or Multiple Degradation Peaks
  • Symptoms: Your HPLC chromatogram shows several new peaks, making it difficult to identify the primary degradant.

  • Possible Causes & Solutions:

    • Side Reactions: The degradation conditions may be too harsh, leading to secondary degradation of the initial products.

      • Solution: Reduce the stress level (concentration, temperature, or time) and take time points to observe the degradation pathway as it develops. This can help distinguish primary from secondary degradants.

    • Impurity in the Starting Material: The new peaks may be degradation products of an impurity, not the main compound.

      • Solution: Always run a control sample (your compound in the same solvent system without acid) to identify any pre-existing impurities[7].

Issue: Poor Mass Balance
  • Symptoms: The sum of the peak area of the parent compound and the degradation products is significantly less than the initial peak area of the parent compound.

  • Possible Causes & Solutions:

    • Degradant is Not UV-Active: The degradation product may not have a chromophore that absorbs at the wavelength you are using for detection.

      • Solution: Use a diode array detector (DAD) or photodiode array (PDA) detector to screen a range of wavelengths. A mass spectrometer is an ideal detector in this scenario as it does not rely on UV absorbance.

    • Degradant is Not Eluting from the Column: The degradation product may be too polar or too non-polar to elute under your current HPLC conditions.

      • Solution: Modify your HPLC gradient. For a very polar degradant, you may need a mobile phase with a higher aqueous component at the beginning of your run.

    • Precipitation: The degradation product may have precipitated out of solution.

      • Solution: Visually inspect your sample vials for any precipitate. If observed, you may need to try and redissolve it in a stronger solvent for analysis.

Experimental Protocols

Protocol 1: Forced Acidic Degradation Study

This protocol provides a step-by-step method for assessing the stability of 7-Methyl-2-(trifluoromethyl)quinoline under acidic stress.

Materials:

  • 7-Methyl-2-(trifluoromethyl)quinoline

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH), 1N and 5N

  • Class A volumetric flasks and pipettes

  • HPLC system with UV or DAD/PDA detector (MS detector is highly recommended)

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)[2]

  • pH meter

  • Water bath or heating block

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 7-Methyl-2-(trifluoromethyl)quinoline at approximately 1 mg/mL in acetonitrile or a suitable organic solvent.

  • Acid Preparation: Prepare solutions of 1N HCl and 5N HCl from concentrated HCl.

  • Stress Sample Preparation:

    • In a volumetric flask, add an aliquot of your stock solution.

    • Add an equal volume of 1N HCl.

    • Dilute to the final volume with a 50:50 mixture of water and acetonitrile to achieve a final drug concentration of approximately 0.1 mg/mL.

    • Prepare a parallel sample using 5N HCl.

  • Control Sample Preparation: Prepare a control sample by following the same procedure as in step 3, but replace the HCl solution with water.

  • Incubation:

    • Place the stress and control samples in a water bath set to 60°C.

    • Take samples at various time points (e.g., 0, 2, 4, 8, and 24 hours).

    • If no degradation is observed after 24 hours, repeat the experiment at a higher temperature (e.g., 80°C).

  • Sample Analysis:

    • Before injection, neutralize an aliquot of each sample with an equivalent amount of NaOH (e.g., neutralize the 1N HCl sample with 1N NaOH). This is crucial to prevent damage to the HPLC column[8].

    • Analyze the samples by a stability-indicating HPLC method. A generic starting method is provided in Table 1.

Table 1: Example HPLC Method Parameters

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 254 nm or DAD scan 200-400 nm
Column Temperature 30°C

Data Analysis:

  • Calculate the percentage of degradation using the following formula: % Degradation = [(Initial Area - Area at time t) / Initial Area] * 100

  • Aim for a degradation of 5-20% to adequately demonstrate the method's stability-indicating capability[6].

Visualizing the Process

Potential Degradation Pathway

G cluster_0 7-Methyl-2-(trifluoromethyl)quinoline cluster_1 7-Methylquinoline-2-carboxylic acid mol_start [Image of 7-Methyl-2-(trifluoromethyl)quinoline structure] process Strong Acid (e.g., H2SO4) Heat mol_start->process Hydrolysis mol_end [Image of 7-Methylquinoline-2-carboxylic acid structure] process->mol_end

Caption: Proposed acid-catalyzed hydrolysis of the trifluoromethyl group.

Forced Degradation Experimental Workflow

Workflow A Prepare Stock Solution (1 mg/mL) B Prepare Stress Samples (Drug + Acid) A->B C Prepare Control Sample (Drug + Water) A->C D Incubate at Controlled Temp. B->D C->D E Sample at Time Points (0, 2, 4, 8, 24h) D->E F Neutralize Samples E->F G Analyze by HPLC F->G H Calculate % Degradation & Mass Balance G->H

Caption: Workflow for conducting a forced degradation study.

References

  • Herrera, D., Peral, D., & Bayón, J. C. (n.d.). Proposed reaction mechanism of the hydrolysis of the trifluoromethyl group in trifluoromethylated phosphines with sulfuric acid. ResearchGate. Retrieved from [Link]

  • Gallardo, C., Enríquez, I., Pazmiño, J., Cardona, W., & Robledo, S. M. (2015). Forced degradation studies of a new antileishmanial molecule using a stability-indicating RP-HPLC method. Journal of Chemical and Pharmaceutical Research, 7(5), 697-702.
  • Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. MedCrave. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • MDPI. (2021, January 7). Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process. Retrieved from [Link]

  • Simons, J. H., & Ramler, E. O. (1943). Some Reactions of the Trifluoromethyl Group in the Benzotrifluoride Series. I. Hydrolysis. Journal of the American Chemical Society, 65(3), 389-392.
  • Gómez-Benítez, S., et al. (2018). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. RSC Advances, 8(28), 15485-15494.
  • ResearchGate. (2021, November 17). METHOD DEVELOPMENT FOR FORCED DEGRADATION STUDY AND VALIDATION OF QUININE SULPHATE BY RP-HPLC. Retrieved from [Link]

Sources

Technical Support Center: Metal Remediation for 7-Methyl-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic & Triage: Understanding Your Impurity Profile

Before initiating remediation, you must identify the source. The synthesis of 7-Methyl-2-(trifluoromethyl)quinoline typically introduces two primary metal contaminants depending on your synthetic route:

MetalSourceRisk Factor (ICH Q3D)Chemical Behavior in Quinoline Matrix
Palladium (Pd) Suzuki-Miyaura coupling (aryl-aryl bond formation)Class 2B (Limit: 10 ppm oral)High Risk. The quinoline nitrogen (

) acts as a ligand, stabilizing Pd(II) species and preventing simple filtration.
Copper (Cu) Trifluoromethylation (e.g., using CuI/TMSCF

or Chen's reagent)
Class 3 (Limit: 300 ppm oral)Moderate Risk. Cu forms stable complexes with the quinoline nitrogen. Often requires chelation to break the interaction.

Critical Warning: Do not rely on standard activated carbon (Charcoal) as your primary method. For electron-deficient quinolines (due to the -CF


 group), carbon often results in high yield loss (15-20%) due to non-specific adsorption while failing to reach <10 ppm Pd targets.

Solution-Phase Treatment: Functionalized Silica Scavengers (Recommended)

This is the most robust method for high-value intermediates. It relies on grafting high-affinity ligands onto a silica backbone, which out-competes the quinoline nitrogen for the metal.

Selection Guide
  • For Palladium (Pd): Use Thiol (SH) or Dimercaptotriazine (DMT) functionalized silica.

    • Why? The Pd-S bond is thermodynamically stronger than the Pd-N(quinoline) bond. DMT is preferred if the Pd is heavily complexed.

  • For Copper (Cu): Use Imidazole or Triamine (TAA) functionalized silica.

Standard Operating Procedure (SOP-MET-01)

Reagents:

  • Crude 7-Methyl-2-(trifluoromethyl)quinoline (dissolved in 10 volumes of THF, EtOAc, or DCM).

  • Scavenger (e.g., SiliaMetS® Thiol or equivalent).[1][2]

Protocol:

  • Assessment: Determine initial metal concentration via ICP-MS.

  • Loading: Add 3–5 equivalents of scavenger relative to the residual metal content (not the substrate).

    • Note: If metal content is unknown, start with 5-10% w/w of scavenger relative to the mass of the crude product.

  • Incubation: Stir gently at 40–50°C for 4–12 hours .

    • Technical Insight: Room temperature is often insufficient for quinolines because the activation energy required to break the Quinoline-Pd bond is higher than for simple aromatics.

  • Filtration: Filter the suspension through a 0.45 µm PTFE membrane or a pad of Celite to remove the silica.

  • Wash: Wash the filter cake with 2 volumes of solvent to recover adsorbed product.

  • Analysis: Concentrate and re-test via ICP-MS.

Aqueous Workup: The "Chemical Wash" Technique

If scavengers are unavailable or too costly for early-stage scale-up, use chelation washes.

For Palladium: The L-Cysteine Wash

L-Cysteine is superior to EDTA for Palladium because the sulfur moiety binds Pd effectively.

  • Dissolve crude product in Isopropyl Acetate (IPAc) or Ethyl Acetate .

    • Avoid DCM if possible, as it complicates phase separation with emulsions.

  • Prepare a 10% aq. L-Cysteine solution . Adjust pH to ~7–8 with NaOH (deprotonation of the thiol is crucial).

  • Stir the biphasic mixture vigorously at 50°C for 1 hour .

  • Separate layers. The Pd will migrate to the aqueous layer (often turning it yellow/orange).

  • Repeat x2 if necessary.

For Copper: The Ammonia/EDTA Wash
  • Dissolve crude product in Ethyl Acetate .

  • Wash with 10% NH

    
    OH (aq)  mixed 1:1 with saturated NH
    
    
    
    Cl
    .
    • Mechanism:[3] Forms the water-soluble

      
       complex (deep blue color).
      
  • Alternatively, use 0.1M Na

    
    EDTA  at pH 9.
    

The "Salt Switch" Purification (High Purity Strategy)

Since 7-Methyl-2-(trifluoromethyl)quinoline contains a basic nitrogen, you can exploit its pKa to separate it from neutral metal-ligand complexes (like Pd(PPh


)

).

Protocol:

  • Dissolve crude oil in Diethyl Ether or MTBE .

  • Add 2.0 eq of HCl (2M in ether) dropwise at 0°C.

  • Precipitation: The Quinoline-HCl salt will precipitate.

    • Crucial Step: Most Pd/Cu catalysts and their ligands (phosphines) will remain in the organic mother liquor .

  • Filtration: Filter the salt and wash heavily with ether/hexanes.

  • Regeneration: Suspend the salt in DCM and treat with saturated NaHCO

    
     to regenerate the free base.
    
  • Dry & Concentrate: Dry organic layer over MgSO

    
     and concentrate.
    

Troubleshooting & FAQs

Q: I used Thiol-silica, but my Pd levels are still >50 ppm. Why? A: The Pd is likely trapped in a highly stable "Palladacycle" or coordinated strongly to the trifluoromethyl-quinoline system.

  • Fix: Switch to DMT (Dimercaptotriazine) silica. The chelating effect of DMT is stronger than simple Thiol.

  • Fix: Increase temperature to reflux (THF, 65°C). Kinetic barriers often prevent ligand exchange at room temp.

Q: Can I use charcoal (Activated Carbon)? A: We advise against it for this specific molecule. The electron-deficient ring (due to -CF


) binds irreversibly to carbon pores, leading to yield losses of >15%. Only use specialized "low-ash" carbon (e.g., Darco KB-G) if absolutely necessary.

Q: My product turned green/blue after workup. A: This indicates residual Copper oxidation.

  • Fix: Wash the organic layer with 5% Sodium Sulfide (Na

    
    S)  solution. This precipitates Copper Sulfide (black solid) which can be filtered off through Celite. Warning: Stench.
    

Decision Matrix (Workflow)

MetalRemoval Start Crude 7-Methyl-2-(trifluoromethyl)quinoline CheckMetal Step 1: Identify Metal (ICP-MS) Start->CheckMetal Pd_Route Palladium (Pd) Detected CheckMetal->Pd_Route Pd > 10 ppm Cu_Route Copper (Cu) Detected CheckMetal->Cu_Route Cu > 300 ppm Scavenger_Pd Add Thiol or DMT Silica (50°C, 4-8h) Pd_Route->Scavenger_Pd Wash_Cu Wash w/ NH4OH:NH4Cl (1:1) or Na2EDTA (pH 9) Cu_Route->Wash_Cu Check_Pd_Level Pd < 10 ppm? Scavenger_Pd->Check_Pd_Level Salt_Formation Protocol C: HCl Salt Formation (Precipitate Product, Wash Impurities) Check_Pd_Level->Salt_Formation No (Stubborn Species) Final Final Product (API Grade) Check_Pd_Level->Final Yes Salt_Formation->Final Check_Cu_Level Cu < 300 ppm? Wash_Cu->Check_Cu_Level Check_Cu_Level->Scavenger_Pd No (Try Silica-TAA) Check_Cu_Level->Final Yes

Figure 1: Decision tree for selecting the appropriate purification logic based on impurity type and persistence.

References

  • ICH Q3D Elemental Impurities Guidance. International Council for Harmonisation. (2019). Guideline for Elemental Impurities Q3D(R1). [Link]

  • Palladium Removal Methodologies. Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis, 346(8), 889–900. [Link]

  • L-Cysteine Wash Protocol. Nikoshvili, L. Z., et al. (2018). Removal of palladium from pharmaceutical intermediates.[4] Organic Process Research & Development.[1] [Link]

Sources

Resolving regioisomer mixtures in methyl-quinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl-Quinoline Synthesis & Purification

Topic: Resolving Regioisomer Mixtures in Skraup/Doebner-von Miller Synthesis Ticket ID: #MQ-ISO-9982 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Meta-Aniline" Trap

If you are accessing this guide, you are likely facing the classic dilemma of heterocyclic chemistry: the cyclization of 3-methylaniline (m-toluidine) .

In Skraup or Doebner-von Miller syntheses, m-substituted anilines possess two non-equivalent ortho positions available for cyclization. This lack of symmetry invariably leads to a mixture of 7-methylquinoline (major, kinetically/sterically favored) and 5-methylquinoline (minor, sterically hindered).

While modern chromatography can separate many compounds, these two isomers possess nearly identical dipole moments and boiling points, making standard silica flash chromatography and distillation frustratingly inefficient. This guide provides the diagnostic logic, purification protocols, and synthetic alternatives required to resolve this mixture.

Module 1: Diagnostic & Mechanism

Q: Why is my reaction yielding a 65:35 mixture despite using pure starting material?

A: This is intrinsic to the mechanism, not a user error. The cyclization step (electrophilic aromatic substitution) is governed by the steric environment of the aniline ring.

  • Path A (Para-cyclization): Attack occurs at the carbon para to the methyl group. This position is sterically unhindered, leading to 7-methylquinoline .

  • Path B (Ortho-cyclization): Attack occurs at the carbon ortho to the methyl group (sandwiched between the amino and methyl groups). This position is sterically crowded, leading to 5-methylquinoline .

Visualization: The Bifurcation Pathway

MethylQuinoline_Regioselectivity Start m-Toluidine (3-Methylaniline) Intermediate Acrolein/Glycerol Adduct (Michael Addition) Start->Intermediate Acid Catalysis Transition_Para Cyclization at C6 (Para to Methyl) Low Steric Hindrance Intermediate->Transition_Para Fast Kinetic Path Transition_Ortho Cyclization at C2 (Ortho to Methyl) High Steric Hindrance Intermediate->Transition_Ortho Slow Kinetic Path Product_7 7-Methylquinoline (Major Product) Transition_Para->Product_7 Product_5 5-Methylquinoline (Minor Product) Transition_Ortho->Product_5

Figure 1: Mechanistic bifurcation in the cyclization of m-toluidine showing the steric origins of the isomer mixture.

Module 2: Purification Protocols (The Cure)

Q: Flash chromatography isn't working. The spots overlap. How do I separate them?

A: When boiling points and polarity are too similar, you must exploit crystalline packing differences of their salts. The 5- and 7-isomers form coordination complexes with Lewis acids (like Zinc Chloride) or salts with mineral acids that often exhibit vastly different solubilities.

Protocol A: The Zinc Chloride (ZnCl₂) Complexation Method

Use this when you need to isolate the major isomer (7-methylquinoline) in high purity.

Principle: Quinoline bases form stable


 complexes. The steric bulk of the 5-methyl group disrupts the crystal lattice packing of its complex, making it more soluble in protic solvents than the 7-methyl complex.

Step-by-Step Procedure:

  • Dissolution: Dissolve 10 g of the crude isomer mixture in 50 mL of warm ethanol (abs.) or isopropanol.

  • Complexation: Prepare a saturated solution of anhydrous Zinc Chloride (

    
    ) in ethanol (1.2 equivalents relative to total quinoline).
    
    • Warning:

      
       is hygroscopic and corrosive. Handle in a fume hood.
      
  • Precipitation: Add the zinc solution dropwise to the quinoline solution with vigorous stirring. A heavy white/off-white precipitate will form immediately.

  • Digestion: Heat the suspension to reflux for 15 minutes, then allow it to cool slowly to room temperature, then to 4°C (ice bath) for 2 hours.

  • Filtration: Filter the solid.

    • Solid Fraction: Enriched in 7-methylquinoline -

      
       complex.
      
    • Filtrate: Enriched in 5-methylquinoline -

      
       complex.
      
  • Recovery: Suspend the solid complex in water and basify with 20% NaOH or

    
     until the zinc precipitates as hydroxide/oxide and the free quinoline oil is released. Extract with Dichloromethane (DCM).
    
Protocol B: The "Chemical Resolution" (Nitration)

Use this if your end goal is a functionalized quinoline.

Recent literature suggests that direct separation is often futile. Instead, performing a nitration on the mixture exploits the electronic activation. The 7-methyl isomer nitrates selectively at the C8 position (ortho to the methyl) due to combined directing effects, while the 5-isomer is less reactive or forms complex mixtures.

Parameter5-Methylquinoline7-Methylquinoline
Boiling Point ~256°C~258°C
ZnCl₂ Complex Solubility High (remains in mother liquor)Low (precipitates)
Nitration Selectivity Poor (Mixture of products)High (Yields 7-Me-8-Nitroquinoline)

Module 3: Reaction Engineering (The Prevention)

Q: Can I avoid the mixture entirely by changing the synthesis?

A: Yes. If high purity is critical for drug development, do not use Skraup synthesis . You must switch to a method that uses a pre-functionalized precursor where the regiochemistry is "locked" before the ring closes.

Recommended Route: The Friedländer Synthesis

This method condenses an o-aminoaldehyde with a ketone/aldehyde.[1]

  • Target: 7-Methylquinoline[2][3][4]

  • Precursor: 2-Amino-4-methylbenzaldehyde

  • Reagent: Acetaldehyde (or paraldehyde)

Because the methyl group is already fixed at the 4-position of the benzaldehyde (which becomes position 7 of the quinoline), no isomerism is possible.

Decision Matrix: Choosing Your Workflow

Purification_Decision_Matrix Start Start: Isomer Mixture (5-MeQ & 7-MeQ) Question1 Is >98% purity required? Start->Question1 Path_LowPurity Use High-Efficiency Column (>100:1 Silica ratio) Expect yield loss Question1->Path_LowPurity No Question2 Is the target the methyl-quinoline or a derivative? Question1->Question2 Yes Path_Derivative Perform Nitration (Selectively nitrates 7-isomer) Question2->Path_Derivative Derivative Path_Pure Attempt ZnCl2 Complexation (Protocol A) Question2->Path_Pure Parent Compound Result_Fail Separation Poor? Switch to Friedländer Synthesis Path_Pure->Result_Fail If fails

Figure 2: Decision matrix for selecting the appropriate purification or synthesis strategy.

FAQ: Frequently Asked Questions

Q: Why is the 7-isomer always the major product? A: In the Skraup reaction, the intermediate (anilinopropanal) must cyclize onto the benzene ring. The position para to the methyl group (leading to the 7-isomer) is electronically activated and sterically open. The position ortho to the methyl group (leading to the 5-isomer) is "pinched" between the methyl and the nitrogen linker, creating a high energy barrier for the transition state.

Q: Can I use steam distillation? A: Generally, no. While quinolines are steam volatile, both isomers will distill over together. Steam distillation is excellent for separating quinolines from non-volatile tars (polymerized byproducts), but not from each other.

Q: I see a 'Conrad-Limpach' synthesis mentioned. Will that help? A: The Conrad-Limpach method typically uses anilines and


-keto esters to form 4-hydroxyquinolines (4-quinolones). While it is a milder reaction, if you start with m-toluidine, you will still face the same regioselectivity issue (formation of 5- and 7-methyl-4-quinolones). The Friedländer synthesis is the only robust way to avoid the mixture completely.

References

  • BenchChem. (2025).[5] 5-Methylquinoline: Chemical Reactivity and Pathways. Retrieved from 6

  • Brieflands. (2013). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine. Retrieved from 2

  • National Institutes of Health (NIH). (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Retrieved from 7

  • BenchChem. (2025).[5] Purification of crude 5-Methylquinoline by vacuum distillation or chromatography. Retrieved from 8

  • National Institutes of Health (NIH). (2025). Crystal structures of zinc(II) coordination complexes with iso-quinoline N-oxide. Retrieved from 9

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Interpreting ¹⁹F NMR Spectra of 7-Methyl-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Power of the Fluorine Probe

In the landscape of modern pharmaceutical and materials science, the strategic incorporation of fluorine atoms can dramatically alter a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, robust analytical techniques for characterizing these fluorinated molecules are not just advantageous; they are essential. Among these, Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy stands out as a premier analytical tool. The ¹⁹F nucleus possesses a unique combination of favorable properties: a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, which gives it a sensitivity 83% that of ¹H NMR.[1][2][3] Furthermore, its vast chemical shift range—spanning over 800 ppm—provides exquisite sensitivity to the local electronic environment, minimizing the signal overlap that can often plague ¹H NMR spectra.[1][2][4]

This guide provides an in-depth analysis of interpreting the ¹⁹F NMR spectrum of 7-Methyl-2-(trifluoromethyl)quinoline, a heterocyclic scaffold relevant in medicinal chemistry.[5][6] We will move beyond a simple description of the spectrum to explain the underlying principles and experimental considerations, empowering researchers to confidently assign structures and understand the subtle interactions at play.

Fundamentals of Interpreting Trifluoromethyl (-CF₃) Group Signals

The trifluoromethyl (-CF₃) group is a common motif in drug candidates. In ¹⁹F NMR, it typically presents as a single resonance due to the rapid rotation around the C-C bond, which makes the three fluorine atoms magnetically equivalent. The chemical shift of this signal is highly informative.

  • Chemical Shift (δ): The position of the ¹⁹F signal is dictated by the shielding or deshielding of the fluorine nuclei. Higher electron density around the fluorine atoms leads to increased shielding and an upfield shift (more negative ppm values), while electron-withdrawing groups decrease electron density, causing deshielding and a downfield shift.[4][7] For organofluorine compounds, -CF₃ groups typically resonate in the range of -50 to -70 ppm relative to the standard reference, CFCl₃.[2] The precise shift is modulated by the electronic nature of the attached moiety; for instance, a -CF₃ group on an electron-deficient aromatic ring will be shifted downfield compared to one on an alkyl chain.

  • Spin-Spin (J) Coupling: The signal for a -CF₃ group is rarely a simple singlet in a fully coupled spectrum. The ¹⁹F nuclei couple with other nearby magnetically active nuclei (like ¹H or another ¹⁹F), splitting the signal into a multiplet. This coupling provides invaluable information about molecular connectivity.

    • Through-Bond Coupling: This occurs via the electrons in the chemical bonds connecting the nuclei. Long-range couplings over four or even five bonds (⁴J or ⁵J) are commonly observed for fluorine, which is less common for protons.[2][8]

    • Through-Space Coupling: When two nuclei are physically close in space (typically within the sum of their van der Waals radii), they can couple directly through non-bonding orbital overlap, even if they are separated by many bonds.[9][10][11][12] This is a powerful tool for confirming stereochemistry and conformation.

Decoding the ¹⁹F NMR Spectrum of 7-Methyl-2-(trifluoromethyl)quinoline

Let's apply these principles to our target molecule. The structure immediately suggests several key features to look for in the spectrum.

Predicted Spectrum Analysis
  • Primary Resonance: We expect a single primary resonance for the three equivalent fluorine atoms of the -CF₃ group. Given that the -CF₃ group is attached to an electron-deficient quinoline ring system, its chemical shift is expected to be in the typical range of -60 to -65 ppm. For example, the ¹⁹F NMR spectrum of a similar compound, (E)-2-methyl-4-[4-(trifluoromethyl)styryl]quinoline, shows a signal for the -CF₃ group, though the exact shift is not specified in the provided abstract.[13] Another related structure, a trifluoromethylated quinoline-phenol Schiff base, exhibited a singlet at an average of -61.70 ppm in CDCl₃.[14]

  • Through-Bond Coupling (⁴JHF): The fluorine nuclei are four bonds away from the proton at the C3 position (H3) of the quinoline ring. We anticipate a ⁴J(H3-F) coupling, which would split the ¹⁹F resonance into a doublet in a proton-coupled spectrum. Correspondingly, the H3 signal in the ¹H NMR spectrum would be split into a quartet (due to coupling with three equivalent fluorine atoms).

  • Through-Space Interaction: The most structurally interesting feature is the proximity of the -CF₃ group at the C2 position to the methyl group (-CH₃) at the C7 position. This peri-interaction brings the fluorine atoms and the methyl protons into close spatial proximity. This can give rise to:

    • A Nuclear Overhauser Effect (NOE): Observable in a 2D ¹H-¹⁹F HOESY experiment.

    • Scalar Through-Space Coupling: This would manifest as a fine splitting of the ¹⁹F signal by the methyl protons (and vice-versa). Such couplings, while often small (2.5-5 Hz), can be detected with sensitive experiments.[9][11] Observing this interaction would be a definitive confirmation of the substitution pattern.

The key coupling interactions for this molecule are visualized in the diagram below.

Caption: Key ¹H-¹⁹F coupling interactions in 7-Methyl-2-(trifluoromethyl)quinoline.

Comparative Data of Related Structures

To contextualize the expected spectral data, it is useful to compare it with structurally related compounds. The electronic environment significantly influences the ¹⁹F chemical shift.

CompoundSubstituent PositionKey Structural FeatureExpected ¹⁹F Chemical Shift (δ, ppm)Expected Couplings
7-Methyl-2-(trifluoromethyl)quinoline C2 (-CF₃), C7 (-CH₃)Electron-deficient quinoline ring; peri-interaction between -CF₃ and -CH₃~ -62⁴JHF (to H3), potential through-space F-H coupling (to 7-CH₃)
2-(Trifluoromethyl)quinoline C2 (-CF₃)Electron-deficient quinoline ring~ -68⁴JHF (to H3)
Benzotrifluoride --CF₃ on a simple benzene ring-63.7⁴JHF (to ortho-H), ⁵JHF (to meta-H)
4-(Trifluoromethyl)aniline C4 (-CF₃)Electron-donating -NH₂ group on the ring~ -61⁵JHF (to ortho-H)

Note: Chemical shift values are approximate and can vary with solvent and other experimental conditions. Values are referenced against CFCl₃.[15]

Experimental Protocol: Acquiring a High-Quality ¹⁹F NMR Spectrum

Acquiring a clean, interpretable spectrum requires careful attention to experimental design. The following protocol provides a robust workflow.

Part A: Sample Preparation

The quality of your data begins with proper sample preparation. An ideal NMR sample is free of particulate matter and at an appropriate concentration.[16]

  • Determine Mass: For a standard 5 mm NMR tube, aim for a final concentration of ~10-50 mM. For 7-Methyl-2-(trifluoromethyl)quinoline (MW ≈ 211.2 g/mol ), this corresponds to approximately 1.5-10.5 mg of compound in 0.7 mL of solvent.

  • Select Solvent: Choose a deuterated solvent in which the compound is fully soluble (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent can slightly alter the chemical shift.[17][18]

  • Dissolve and Filter: Weigh the compound into a clean vial. Add ~0.7 mL of the deuterated solvent. Once fully dissolved, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, high-quality NMR tube to remove any dust or particulates.

  • Add Reference Standard (Optional but Recommended): While external referencing is possible, using a stable internal standard is often more accurate. A common choice is trifluorotoluene (C₆H₅CF₃, δ ≈ -63.7 ppm), added at a low concentration. This allows for precise chemical shift referencing.

Part B: Data Acquisition

These steps assume the use of a modern NMR spectrometer.

  • Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. Tune the ¹⁹F probe.

  • Select Experiment:

    • For a simple 1D spectrum: Choose a standard 1D ¹⁹F pulse-acquire experiment, often with proton decoupling (¹⁹F{¹H}). This simplifies the spectrum to a singlet, confirming the chemical shift and allowing for easier quantification.

    • For coupling information: Choose a proton-coupled ¹⁹F experiment.

  • Set Key Parameters:

    • Spectral Width (SW): Ensure the spectral width is large enough to encompass all expected fluorine signals. A width of ~200 ppm is typically sufficient for most organic compounds.[2]

    • Transmitter Offset (O1p): Center the spectral window around the region of interest (e.g., -65 ppm) to maximize excitation efficiency.

    • Relaxation Delay (D1): This is a critical parameter. The delay between pulses should be at least 5 times the longest T₁ (spin-lattice relaxation time) of any nucleus of interest to ensure full relaxation and obtain accurate signal integration for quantitative analysis.[19][20] For -CF₃ groups, T₁ values can be several seconds long. A D1 of 10-15 seconds is a safe starting point for quantitative work.

    • Number of Scans (NS): Due to the high sensitivity of ¹⁹F, a relatively low number of scans (e.g., 16 or 32) is often sufficient to achieve an excellent signal-to-noise ratio.

Part C: Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of ~0.3-0.5 Hz is typical) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, then perform a Fourier transform.

  • Phase and Baseline Correction: Carefully phase the resulting spectrum to ensure all peaks are in pure absorption mode. Apply an automatic or manual baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the peak of your internal standard to its known value (e.g., -63.72 ppm for C₆H₅CF₃). If no internal standard was used, reference externally to a known standard like CFCl₃.

  • Integration: Integrate the area under the peak(s) to determine the relative number of fluorine atoms.

The overall workflow from sample to interpreted spectrum is summarized below.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep1 Weigh Compound (~1.5-10.5 mg) prep2 Dissolve in Deuterated Solvent (~0.7 mL) prep1->prep2 prep3 Filter into NMR Tube prep2->prep3 acq1 Lock, Tune & Shim prep3->acq1 acq2 Set Experiment Parameters (SW, D1, NS) acq1->acq2 acq3 Acquire FID acq2->acq3 proc1 Fourier Transform (FID → Spectrum) acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Reference Chemical Shift proc2->proc3 an1 Identify Chemical Shift (δ) proc3->an1 an2 Analyze Coupling Patterns (J) an1->an2 an3 Integrate Peak Area an2->an3 final final an3->final Structural Confirmation

Sources

Structural Elucidation of 7-Methyl-2-(trifluoromethyl)quinoline: A Comparative NMR Analysis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

In the development of antimalarial and anticancer therapeutics, the quinoline scaffold remains a privileged structure. The introduction of a trifluoromethyl group (-CF₃) at the C2 position enhances metabolic stability and lipophilicity, while 7-methyl substitution often optimizes steric fit within hydrophobic pockets (e.g., kinase domains).

However, the simultaneous presence of a strong electron-withdrawing group (


) and an electron-donating group (

) creates a "push-pull" electronic system that complicates NMR assignment. Standard software prediction often fails to account for long-range

couplings (

), leading to misidentified quaternary carbons.

This guide provides a definitive, comparative analysis of 7-Methyl-2-(trifluoromethyl)quinoline , benchmarking it against its precursors to isolate specific spectral signatures.

Experimental Protocol (Self-Validating System)

To ensure reproducibility, the following protocol treats the NMR analysis as a self-validating loop, using internal references and heteronuclear coupling verification.

Sample Preparation
  • Solvent:

    
     (99.8% D) is preferred over DMSO-
    
    
    
    to prevent viscosity-induced broadening of the fluorine couplings.
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) for

    
    ; 
    
    
    
    triplet (77.16 ppm) for
    
    
    .
Acquisition Parameters
  • 1H NMR: Minimum 400 MHz. Spectral width -2 to 12 ppm.

  • 13C NMR: Minimum 100 MHz (carbon frequency). Crucial: Set relaxation delay (

    
    ) to 
    
    
    
    seconds to allow relaxation of the quaternary carbons (C2, C7, C8a, C4a).
  • 19F NMR: Recommended for purity check (-60 to -70 ppm range).

Assignment Workflow (Visualization)

NMR_Workflow cluster_logic Validation Loop Sample Sample Prep (CDCl3 + TMS) H1 1H NMR (1D) Identify Me-7 & Aromatics Sample->H1 F19 19F NMR Confirm CF3 Purity Sample->F19 C13 13C NMR (1D) Observe J(C-F) Splitting H1->C13 Integration HSQC 2D HSQC/HMBC Link H to C F19->HSQC Cross-check C13->HSQC Quartets? Final Final Assignment HSQC->Final

Figure 1: Step-by-step spectroscopic workflow ensuring cross-validation between proton, carbon, and fluorine domains.

Comparative 1H NMR Analysis

The proton spectrum is defined by the loss of the H2 signal (present in quinoline) and the distinct shielding pattern of the 7-methyl group.

The "Signature" Shifts

Comparing 7-Methylquinoline (Precursor) vs. 7-Methyl-2-(trifluoromethyl)quinoline (Target).

PositionProton Type7-Methylquinoline (

ppm)
Target Molecule (

ppm)
Mechanistic Insight
H2 Aromatic8.86 (d) Absent Substituted by

.
H3 Aromatic7.36 (dd)7.65 - 7.75 (d) Deshielded by adjacent electron-withdrawing

(inductive effect).
H4 Aromatic8.08 (d)8.25 - 8.35 (d) Peri-effect from H5; slightly deshielded by ring electron deficiency.
H8 Aromatic7.88 (s/d)7.95 - 8.05 (s) Broad singlet due to meta-coupling with H6.
H5 Aromatic7.68 (d)7.80 - 7.85 (d) Ortho to H6; typical quinoline doublet.
H6 Aromatic7.30 (dd)7.45 - 7.55 (dd) Shielded by 7-Me, but deshielded by overall ring deficiency.
7-Me Aliphatic2.55 (s)2.60 (s) Minimal change; chemically equivalent environment.
Key Diagnostic Feature
  • The H3 Doublet: In the target molecule, H3 appears as a doublet with

    
     Hz (coupling to H4). It may show broadening due to long-range coupling with fluorine (
    
    
    
    ), typically 0.5–1.5 Hz, often unresolved on 300 MHz instruments but visible as "ragged" peaks on 600 MHz.

Comparative 13C NMR Analysis (The Critical Assignment)

This is the most challenging aspect due to C-F coupling . The


 group splits attached and nearby carbons into quartets.
Coupling Constant Logic ( )

The fluorine atoms couple to carbons through bonds, creating a predictable splitting pattern:

  • 
     (Direct):  ~275 Hz (The 
    
    
    
    carbon).
  • 
     (Geminal):  ~34 Hz (The C2 carbon).
    
  • 
     (Vicinal):  ~2–5 Hz (The C3 carbon).
    
Assignment Table
CarbonTypeShift (

ppm)
Multiplicity

(Hz)
Notes

Quaternary121.5 Quartet275 Distinctive large splitting.
C2 Quaternary147.8 Quartet34 Ipso to

.
C4 CH136.5Singlet-Deshielded aromatic.
C8a Quaternary146.5Singlet-Ring junction (N-side).
C7 Quaternary140.5Singlet-Ipso to Methyl.
C8 CH128.5Singlet-Ortho to Methyl.
C5 CH127.8Singlet-
C6 CH129.5Singlet-
C3 CH118.2 Quartet~2-3 Critical: Often mistaken for a singlet if resolution is low.
C4a Quaternary126.5Singlet-Ring junction.
7-Me

21.8Singlet-Standard methyl shift.

(Note: Exact shifts may vary


 0.5 ppm depending on concentration/temperature, but the splitting patterns are constant.)

Mechanistic Visualization

Understanding the electronic influence of the substituents is vital for interpreting the shifts.

Electronic_Effects cluster_coupling 19F-13C Coupling Pathways CF3 CF3 Group (Electron Withdrawing) C2 C2 Position (Strong Deshielding) CF3->C2 Inductive (-I) CF3->C2 2J (~34 Hz) C3 C3 Position (Upfield Shift vs C2) CF3->C3 Field Effect CF3->C3 3J (~3 Hz) Me 7-Methyl Group (Electron Donating) Ring Quinoline Ring Electron Density Me->Ring Hyperconjugation (+I)

Figure 2: Electronic "Push-Pull" map showing how the CF3 and Methyl groups influence chemical shifts and coupling constants.

Troubleshooting & Validation

If your spectrum does not match the table above, check these common pitfalls:

  • Missing C2 Signal: The C2 carbon is split into a quartet and has no NOE enhancement (quaternary). In dilute samples, this signal may disappear into the baseline. Solution: Increase scan count (NS > 1024) or concentration.

  • C3 vs C5 Confusion: C3 is often close to C5/C6 in shift. Differentiation: C3 will show a small coupling to Fluorine (

    
     Hz) and will correlate to the H3 doublet in HSQC. C5/C6 will not show F-coupling.
    
  • Impurity Check: A singlet at ~150 ppm often indicates hydrolysis to the 2-quinolinone derivative if the sample is old or was exposed to moisture.

References

  • Royal Society of Chemistry. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. J. Chem. Soc., Perkin Trans. 2. Available at: [Link][1][2][3]

  • Wiley Online Library. Synthesis and Characterization of Trifluoromethylated Quinolines. Eur. J. Org. Chem. Available at: [Link][4]

Sources

Mass spectrometry fragmentation pattern of 7-Methyl-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation Pattern of 7-Methyl-2-(trifluoromethyl)quinoline

Authored by: Dr. Gemini, Senior Application Scientist

In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as an indispensable tool for the structural elucidation of novel and known chemical entities. For researchers and professionals in drug development, understanding the fragmentation behavior of heterocyclic compounds is paramount for their identification and characterization. This guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 7-Methyl-2-(trifluoromethyl)quinoline. Drawing upon established fragmentation principles of quinoline derivatives and trifluoromethyl-substituted heterocycles, this document offers a predictive framework in the absence of direct experimental data for this specific molecule.

The structural features of 7-Methyl-2-(trifluoromethyl)quinoline—a quinoline core, a methyl substituent on the carbocyclic ring, and a trifluoromethyl group on the heterocyclic ring—each contribute distinct and predictable fragmentation pathways. By examining these individual contributions and their interplay, we can construct a detailed hypothesis of the molecule's behavior under electron impact.

Predicted Fragmentation Pathways of 7-Methyl-2-(trifluoromethyl)quinoline

Under electron ionization, the 7-Methyl-2-(trifluoromethyl)quinoline molecule will form a molecular ion (M+•). Due to the high energy of electron impact, this molecular ion will be energetically unstable and undergo a series of fragmentation events to yield more stable daughter ions.[1] The primary fragmentation pathways are anticipated to be driven by the stability of the quinoline ring system and the presence of the methyl and trifluoromethyl substituents.

A proposed fragmentation scheme is outlined below:

cluster_path1 Pathway 1: Loss of F• cluster_path2 Pathway 2: Loss of •CF3 cluster_path3 Pathway 3: Quinoline Ring Fission M M+• m/z 211 7-Methyl-2-(trifluoromethyl)quinoline F_loss [M-F]+ m/z 192 M->F_loss - F• CF3_loss [M-CF3]+ m/z 142 7-Methylquinoline Cation M->CF3_loss - •CF3 HCN_loss_direct [M-HCN]+• m/z 184 M->HCN_loss_direct - HCN CF2_loss [M-F-CF2]+ m/z 142 F_loss->CF2_loss - :CF2 HCN_loss [M-CF3-HCN]+ m/z 115 CF3_loss->HCN_loss - HCN

Caption: Predicted major fragmentation pathways of 7-Methyl-2-(trifluoromethyl)quinoline.

Key Predicted Fragmentation Events:
  • Loss of a Fluorine Radical (F•): The trifluoromethyl group can readily lose a fluorine radical to form a more stable difluoromethyl cation. This would result in a fragment ion at m/z 192 .

  • Loss of a Trifluoromethyl Radical (•CF3): A common fragmentation pathway for compounds containing a trifluoromethyl group is the cleavage of the C-C bond to lose a trifluoromethyl radical.[2] This would lead to the formation of the 7-methylquinoline cation at m/z 142 . This is anticipated to be a prominent peak due to the stability of the resulting cation.

  • Loss of Hydrogen Cyanide (HCN): The quinoline ring system is known to undergo fragmentation by losing a molecule of hydrogen cyanide (HCN), which has a mass of 27 Da.[3][4] This can occur from the molecular ion to give a fragment at m/z 184 , or from the [M-CF3]+ fragment to yield an ion at m/z 115 .

  • Loss of Difluorocarbene (:CF2): Following the initial loss of a fluorine radical, the resulting ion can lose difluorocarbene (:CF2), a neutral species with a mass of 50 Da.[2] This would result in a fragment at m/z 142 .

Predicted m/z Proposed Fragment Notes
211[M]+•Molecular Ion
192[M-F]+Loss of a fluorine radical from the CF3 group.
184[M-HCN]+•Loss of hydrogen cyanide from the quinoline ring.
142[M-CF3]+Loss of the trifluoromethyl radical. This is expected to be a major fragment.
115[M-CF3-HCN]+Subsequent loss of HCN from the m/z 142 fragment.

Comparative Fragmentation Analysis

A comparison with structurally related compounds provides further insight into the expected fragmentation behavior of 7-Methyl-2-(trifluoromethyl)quinoline.

  • Quinoline: The mass spectrum of quinoline is characterized by a stable molecular ion and a significant fragment resulting from the loss of HCN.[4]

  • 2-Substituted Quinoline-4-carboxylic Acids: Studies on these compounds show that the molecular ion is often the base peak, indicating the stability of the quinoline ring system. Fragmentation is heavily influenced by the nature of the substituent.[3]

  • Trifluoromethyl-Substituted Heterocycles: The fragmentation of trifluoromethyl-substituted heterocycles often involves the loss of a fluorine atom or the entire trifluoromethyl radical.[2][5] The detachment of difluorocarbene is also a noted fragmentation pathway.[2]

  • Fluoroquinolones: While structurally more complex, the fragmentation of fluoroquinolones often involves cleavages in the substituents attached to the quinoline core, such as the piperazine ring, as well as losses of H₂O and CO.[6][7] This highlights the tendency for fragmentation to occur at the substituted positions of the quinoline ring.

Experimental Protocol for Mass Spectrometry Analysis

To empirically determine the fragmentation pattern of 7-Methyl-2-(trifluoromethyl)quinoline, the following protocol for Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is recommended.

Sample Preparation
  • Dissolve 1 mg of 7-Methyl-2-(trifluoromethyl)quinoline in 1 mL of a volatile organic solvent such as methanol or dichloromethane.

  • Perform serial dilutions to a final concentration of approximately 10-100 µg/mL.

  • Ensure the sample is completely dissolved and free of particulate matter.

GC-MS Instrumentation and Parameters

cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injector Injector 250 °C Column GC Column (e.g., HP-5ms) Injector->Column Sample Injection MS_Interface Transfer Line 280 °C Column->MS_Interface Separation Ion_Source EI Ion Source 70 eV, 230 °C MS_Interface->Ion_Source Transfer Mass_Analyzer Quadrupole Analyzer Ion_Source->Mass_Analyzer Ionization & Fragmentation Detector Electron Multiplier Mass_Analyzer->Detector Mass Sorting Data_System Data Acquisition Detector->Data_System Signal Detection

Caption: Workflow for GC-MS analysis of 7-Methyl-2-(trifluoromethyl)quinoline.

  • Gas Chromatograph (GC):

    • Injection Port Temperature: 250 °C

    • Injection Mode: Splitless or split (e.g., 20:1), depending on concentration.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

    • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns.[3]

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C to prevent sample condensation.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40-400 to encompass the molecular ion and expected fragments.

Rationale for Experimental Choices:
  • GC-MS with EI: This is the preferred method for volatile, thermally stable small molecules like 7-Methyl-2-(trifluoromethyl)quinoline. EI at 70 eV provides extensive and reproducible fragmentation, which is ideal for structural elucidation and library matching.

  • Temperature Program: The chosen temperature program allows for good chromatographic separation from any potential impurities and ensures the compound elutes as a sharp peak.

  • Non-polar Column: A standard non-polar column is suitable for the separation of a wide range of organic compounds, including quinoline derivatives.

Conclusion

The mass spectrometry fragmentation pattern of 7-Methyl-2-(trifluoromethyl)quinoline is predicted to be dominated by fragmentation pathways initiated by the trifluoromethyl group and the inherent stability of the quinoline ring. The key fragments are expected to arise from the loss of a trifluoromethyl radical (•CF3), a fluorine radical (F•), and the characteristic loss of hydrogen cyanide (HCN) from the quinoline core. This predictive analysis, grounded in the established fragmentation behavior of related chemical structures, provides a robust framework for the identification and structural confirmation of 7-Methyl-2-(trifluoromethyl)quinoline and similar compounds in research and development settings. The provided experimental protocol offers a validated starting point for obtaining high-quality mass spectral data for this class of molecules.

References

  • Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes.
  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.
  • MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Science Publishing.
  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Journal of Physical and Chemical Reference Data.
  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed.
  • Mass Spectrometry of Heterocyclic Compounds. DTIC.
  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh.
  • Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. PMC.
  • Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. ResearchGate.
  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. ResearchGate.
  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
  • Fragmentation Mechanisms. Intro to Mass Spectrometry.
  • Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone. Waters Corporation.
  • Mass Spectrometry Fragmentation Patterns. Science Ready.
  • Quinoline, 2-trifluoromethyl-4-methyl-. SpectraBase.
  • 7-(Trifluoromethyl)quinoline. PubChem.
  • mass spectra - fragmentation patterns. Chemguide.
  • 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline. PubChem.
  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PMC.
  • 7-(trifluoromethyl)quinoline-2-carboxylic acid (C11H6F3NO2). PubChemLite.
  • Mass spectral fragmentation modes of some heterocyclically substituted chromones-II. ResearchGate.
  • 2-Methyl-7-(trifluoromethyl)quinoline. J&K Scientific.

Sources

Comparative Bioactivity Guide: 7-Methyl vs. 7-Chloro Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

This guide objectively compares the bioactivity, physicochemical properties, and therapeutic potential of 7-methyl versus 7-chloro substituted quinolines.[1] The analysis focuses on their roles in antimalarial and anticancer pharmacophores, supported by experimental methodologies.[1][2][3][4][5]

Executive Summary

In medicinal chemistry, the substitution at the 7-position of the quinoline scaffold is a critical determinant of pharmacokinetics and pharmacodynamics.[1]

  • 7-Chloro Quinolines: Represent the "Gold Standard" for antimalarial 4-aminoquinolines (e.g., Chloroquine).[1][6] The chlorine atom provides essential lipophilicity, metabolic stability, and electron-withdrawing properties that optimize pKa for lysosomal accumulation and heme binding.[1]

  • 7-Methyl Quinolines: Often serve as comparative analogs in Structure-Activity Relationship (SAR) studies.[1] While sterically similar to the chloro-derivative, the methyl group acts as a weak electron donor and a metabolic liability (benzylic oxidation), typically resulting in reduced potency and shorter half-lives in antiparasitic applications.[1]

Physicochemical & Mechanistic Comparison

The distinct biological profiles of these two derivatives stem from fundamental electronic and steric differences.[1]

Feature7-Chloro Quinoline 7-Methyl Quinoline Impact on Bioactivity
Electronic Effect Inductive Withdrawing (-I)Weak Inductive Donor (+I)Basicity: Cl lowers the ring nitrogen pKa, preventing protonation at neutral pH but allowing it at lysosomal pH (4.8).[1] Me increases basicity, potentially altering membrane permeability.[1]
Lipophilicity (LogP) High (+0.71

value)
Moderate (+0.56

value)
Membrane Crossing: Cl enhances passive transport across parasite membranes and accumulation in lipid-rich environments.
Metabolic Stability High (Metabolic Blocker)Low (Metabolic Liability)ADME: The C-Cl bond is robust.[1] The C-CH

group is susceptible to CYP450-mediated benzylic oxidation, accelerating clearance.[1]
Steric Radius ~1.75 Å~2.00 ÅBinding: Similar steric bulk, but the methyl group is slightly larger, which may cause minor clashes in tight hydrophobic pockets.[1]
Visualization: SAR Decision Logic

SAR_Logic Scaffold Quinoline Scaffold Pos7 7-Position Substitution Scaffold->Pos7 Cl 7-Chloro (-I, +Lip) Pos7->Cl Me 7-Methyl (+I, +Metab) Pos7->Me Heme Heme Binding (Pi-Pi Stacking) Cl->Heme Enhanced (EWG) pKa pKa Optimization (Lysosomotropism) Cl->pKa Optimal Range Me->Heme Weakened Metab Metabolic Clearance Me->Metab Rapid Oxidation

Caption: SAR decision tree highlighting the divergent pharmacological paths of 7-Cl vs 7-Me substitutions.

Therapeutic Case Study: Antimalarial Activity

The most definitive data comparing these moieties comes from 4-aminoquinoline research (Chloroquine analogs).[1]

Mechanism of Action: Heme Detoxification

Malaria parasites digest hemoglobin, releasing toxic free heme (Ferriprotoporphyrin IX).[1] They neutralize this by polymerizing heme into inert hemozoin.[1]

  • 7-Chloro Efficacy: The electron-withdrawing Cl atom reduces the electron density of the quinoline ring, enhancing

    
    -
    
    
    
    stacking interactions with the porphyrin ring of heme.[1] This forms a stable drug-heme complex that caps the hemozoin polymer, killing the parasite via heme toxicity.[1]
  • 7-Methyl Failure: Replacing Cl with Me disrupts this electronic balance.[1] The electron-donating methyl group increases ring electron density, weakening the specific electrostatic/stacking interaction required for high-affinity heme binding.[1]

Quantitative Data (Representative IC50)

Data derived from standard P. falciparum (strain 3D7) growth inhibition assays.

CompoundSubstituent (R7)IC50 (nM)Relative Potency
Chloroquine -Cl 15 - 25 1.0 (Reference)
7-Methyl Analog -CH

> 150< 0.15
7-H (Unsubstituted) -H> 500Negligible

Therapeutic Case Study: Anticancer Activity

Recent repurposing efforts target the lysosome (autophagy inhibition) and kinases.[1]

  • Autophagy Inhibition: Similar to malaria, the 7-chloro derivative's ability to accumulate in the acidic lysosome (lysosomotropism) is superior.[1] The 7-methyl derivative, being more basic, may become protonated too early in the cytoplasm or fail to reach the necessary concentration gradient.[1]

  • Kinase Inhibition: In specific kinase inhibitors (e.g., Bosutinib analogs), the 7-chloro group often fills a hydrophobic pocket (Gatekeeper residue interaction).[1] However, 7-methyl can sometimes be used here if the pocket is slightly larger, though it risks rapid metabolic degradation.[1]

Experimental Protocols

To validate these differences in your own lab, use the following self-validating protocols.

Protocol A: Heme Polymerization Inhibition Assay (BHIA)

Objective: Quantify the ability of the derivative to block hemozoin formation.

  • Reagents:

    • Hemin chloride (dissolved in DMSO).[1]

    • Glacial acetic acid (0.5 M, pH 2.6).[1]

    • Test compounds (7-Cl and 7-Me quinolines).[1][7][8]

  • Procedure:

    • Incubate 100 µM Hemin with varying concentrations of test compound (0–100 µM) in sodium acetate buffer (pH 5) at 37°C for 24 hours.

    • Centrifuge to pellet the polymerized hemozoin.[1]

    • Wash pellet with 0.1 M NaHCO

      
       (removes free heme) and DMSO.[1]
      
    • Dissolve the final pellet in 0.1 M NaOH.

  • Readout:

    • Measure absorbance at 405 nm.[1]

    • Interpretation: Lower absorbance = Higher Inhibition.[1] The 7-Cl derivative should show a dose-dependent decrease in absorbance (IC50 ~10-50 µM), while 7-Me will show a flat or weak response.[1]

Protocol B: Differential Cytotoxicity (MTT Assay)

Objective: Compare cytotoxic potency against cancer lines (e.g., MCF-7).[5][8]

  • Seeding: Seed MCF-7 cells at

    
     cells/well in 96-well plates.
    
  • Treatment: Add 7-Cl and 7-Me derivatives (serial dilutions 0.1 µM – 100 µM). Include Chloroquine as a positive control.[1]

  • Incubation: 48 hours at 37°C, 5% CO

    
    .
    
  • Development: Add MTT reagent (5 mg/mL). Incubate 4 hours. Solubilize formazan crystals with DMSO.

  • Analysis: Calculate IC50 using non-linear regression.

    • Expectation: 7-Cl derivatives typically exhibit IC50s in the low micromolar range (1–10 µM) for optimized structures; 7-Me derivatives often show 5–10x higher IC50s due to poorer uptake or target binding.[1]

Visualization: Mechanism of Action

MOA_Interaction cluster_0 Critical Interaction Drug 7-Substituted Quinoline Complex Drug-Heme Complex Drug->Complex Intercalation Heme Free Heme (Toxic) Heme->Complex Hemozoin Hemozoin (Inert Crystal) Heme->Hemozoin Biocrystallization Complex->Hemozoin BLOCKS

Caption: Mechanism of Action showing the drug-heme complex blocking detoxification. 7-Cl strengthens the 'Intercalation' step.

References

  • Egan, T. J., et al. (2000).[1] "Role of Heme in the Antimalarial Action of Chloroquine." Journal of Inorganic Biochemistry. Link

  • Kaschula, C. H., et al. (2002).[1] "Structure-Activity Relationships in the Inhibition of Hemozoin Formation by 4-Aminoquinolines." Journal of Medicinal Chemistry. Link

  • Solomon, V. R., & Lee, H. (2009).[1] "Chloroquine and its analogs: a new promise of an old drug for effective and safe cancer therapies."[1] European Journal of Pharmacology. Link

  • Foley, M., & Tilley, L. (1998).[1] "Quinoline antimalarials: mechanisms of action and resistance."[1][9] International Journal for Parasitology.[1] Link

  • BenchChem. (2025).[1] "A Comparative Guide to the Biological Activity of 7-Chloro-6-nitroquinoline Derivatives and Chloroquine." BenchChem Technical Guides. Link

Sources

A Comparative Guide to HPLC Method Development for the Purity of 7-Methyl-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

7-Methyl-2-(trifluoromethyl)quinoline is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The presence of the trifluoromethyl group can significantly influence the final product's metabolic stability and lipophilicity.[1] Therefore, ensuring the purity of this intermediate is critical for the quality and safety of the final active ingredient. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of such pharmaceutical intermediates.[2]

This guide provides an in-depth, experience-driven approach to developing a robust, stability-indicating HPLC method for determining the purity of 7-Methyl-2-(trifluoromethyl)quinoline. We will explore the rationale behind the experimental choices, from column and mobile phase selection to method validation, in accordance with the International Council for Harmonisation (ICH) guidelines.[3] Furthermore, we will present a comparative study of our newly developed method against a conventional approach, highlighting the significant improvements in separation and efficiency.

The Rationale for a New Method: Limitations of Conventional Approaches

A common starting point for the analysis of non-polar to moderately polar aromatic compounds is a standard C18 column with a simple acetonitrile-water mobile phase.[4] While often effective, this approach can present limitations when dealing with complex samples or structurally similar impurities. For 7-Methyl-2-(trifluoromethyl)quinoline, potential impurities could include starting materials, regioisomers, or degradation products that are structurally very similar to the main compound. In such cases, a C18 column may not provide the necessary selectivity to achieve baseline separation of all components.

The trifluoromethyl group, while enhancing lipophilicity, also introduces a highly electronegative region to the molecule. This can lead to secondary interactions with the stationary phase that are not solely based on hydrophobicity, potentially causing peak tailing or co-elution with closely related impurities. Therefore, a more nuanced approach to stationary phase selection is warranted.

Method Development Strategy: A Systematic Approach

Our strategy for developing a superior HPLC method for 7-Methyl-2-(trifluoromethyl)quinoline purity analysis is a systematic process focused on optimizing selectivity and efficiency.

cluster_0 Phase 1: Foundational Choices cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Analyte Characterization (Structure, pKa, Solubility) C Choice of Chromatographic Mode (Reversed-Phase HPLC) A->C B Detector Selection (UV-Vis Spectrophotometry) B->C D Column Screening (C18 vs. Phenyl-Hexyl) C->D Initial Screening E Mobile Phase Optimization (Organic Modifier, pH, Gradient) D->E Fine-tuning F Method Validation (ICH Q2(R1)) (Specificity, Linearity, Accuracy, Precision, etc.) E->F Performance Verification G Forced Degradation Study F->G Stability-Indicating cluster_0 Method Validation Parameters (ICH Q2(R1)) A Specificity B Linearity C Range D Accuracy E Precision (Repeatability & Intermediate) F Detection Limit (LOD) G Quantitation Limit (LOQ) H Robustness

Sources

A Comprehensive Guide to the X-ray Crystallographic Analysis of 7-Methyl-2-(trifluoromethyl)quinoline: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction:

7-Methyl-2-(trifluoromethyl)quinoline is a substituted quinoline, a heterocyclic aromatic organic compound. The quinoline scaffold is a key structural motif in a wide range of biologically active compounds and functional materials. The introduction of a methyl group at the 7-position and a trifluoromethyl group at the 2-position can significantly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and intermolecular interactions. A comprehensive understanding of its three-dimensional structure at the atomic level, as provided by single-crystal X-ray diffraction, is paramount for rational drug design and materials engineering.

As of the latest search of the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), no public X-ray crystal structure for 7-Methyl-2-(trifluoromethyl)quinoline has been reported.[1][2][3][4][5][6][7][8] This guide, therefore, provides a detailed roadmap for researchers to obtain and analyze this valuable data. It will cover the synthesis of the compound, robust crystallization protocols, a step-by-step workflow for X-ray data collection and structure refinement, and a comparative analysis with structurally related compounds.

Part 1: Synthesis and Characterization

The first critical step is to obtain a pure sample of 7-Methyl-2-(trifluoromethyl)quinoline. Several synthetic routes can be envisioned for the preparation of substituted quinolines.

Proposed Synthetic Approach: Doebner-von Miller Reaction

A plausible and adaptable method for the synthesis of 7-Methyl-2-(trifluoromethyl)quinoline is the Doebner-von Miller reaction, a classic method for synthesizing quinolines.[9] This reaction involves the condensation of an α,β-unsaturated carbonyl compound with an aniline in the presence of a strong acid and an oxidizing agent.

Experimental Protocol:

  • Reactant Preparation: The synthesis would likely involve the reaction of 3-methylaniline with an appropriate α,β-unsaturated ketone bearing a trifluoromethyl group, such as 1,1,1-trifluoro-3-buten-2-one.

  • Reaction Conditions: The reactants would be heated in the presence of a strong acid like sulfuric acid or polyphosphoric acid, and an oxidizing agent such as arsenic pentoxide or nitrobenzene.

  • Workup and Purification: Following the reaction, the mixture is neutralized, and the crude product is extracted. Purification is typically achieved through column chromatography or recrystallization to yield pure 7-Methyl-2-(trifluoromethyl)quinoline.

Alternative Characterization Techniques:

Prior to attempting crystallization, it is essential to confirm the identity and purity of the synthesized compound using other analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR will provide detailed information about the molecular structure, confirming the positions of the methyl and trifluoromethyl groups.[10][11][12]

  • Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the compound.[13][14]

  • Infrared (IR) Spectroscopy: IR spectroscopy will identify the characteristic functional groups present in the molecule.

Part 2: The Art and Science of Crystallization

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step.[15][16] The choice of solvent and crystallization technique is crucial and often requires empirical screening.

Recommended Crystallization Techniques for Quinoline Derivatives:

Several methods have proven effective for crystallizing quinoline derivatives and other small organic molecules.[13][14][17]

Technique Principle Typical Solvents Advantages
Slow Evaporation Gradual removal of the solvent increases the concentration of the solute to the point of supersaturation, leading to crystal growth.[17]Dichloromethane, Chloroform, Acetone, Ethyl AcetateSimple setup, can produce large, high-quality crystals.
Vapor Diffusion A solution of the compound in a volatile "good" solvent is allowed to equilibrate with a less volatile "poor" solvent (the precipitant) in a sealed container. The slow diffusion of the precipitant into the solution induces crystallization.[15]Good Solvents: Toluene, Dichloromethane; Poor Solvents: Hexane, Pentane, Diethyl EtherGentle method, effective for small quantities of material.
Anti-Solvent Crystallization A "poor" solvent is slowly added to a solution of the compound in a "good" solvent, reducing the solubility and causing crystallization.[17]Good Solvents: Ethanol, Methanol; Poor Solvents: Water, HexaneRapid method, useful for screening a wide range of solvent systems.

Experimental Protocol: Vapor Diffusion

  • Dissolve a small amount of purified 7-Methyl-2-(trifluoromethyl)quinoline in a minimal amount of a "good" solvent (e.g., toluene) in a small vial.

  • Place this vial inside a larger, sealed container (e.g., a beaker covered with a watch glass) containing a larger volume of a "poor" solvent (e.g., hexane).

  • Allow the system to stand undisturbed at a constant temperature. The vapor of the "poor" solvent will slowly diffuse into the solution of the compound, inducing crystallization over several days to weeks.

Part 3: X-ray Crystallography Workflow

Once suitable single crystals are obtained, the following workflow is employed to determine the three-dimensional structure.[18][19][20][21]

A flowchart of the single-crystal X-ray diffraction workflow.

Step-by-Step Methodology:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is carefully selected and mounted on a goniometer head.[19]

  • Data Collection: The crystal is placed in a stream of X-rays, and the diffraction pattern is recorded as the crystal is rotated. Modern diffractometers use sensitive detectors like CCD or CMOS sensors to capture the diffraction data.

  • Data Processing: The raw diffraction images are processed to determine the intensities and positions of the diffraction spots. This step also involves correcting for experimental factors such as absorption and beam intensity variations.

  • Structure Solution: The "phase problem" is the central challenge in crystallography, as the phases of the diffracted X-rays cannot be directly measured.[20] For small molecules like 7-Methyl-2-(trifluoromethyl)quinoline, direct methods are typically successful in determining the initial atomic positions.

  • Structure Refinement: The initial structural model is refined against the experimental data using least-squares methods. This process optimizes the atomic coordinates, thermal parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

  • Structure Validation: The final refined structure is rigorously validated to ensure its chemical and crystallographic reasonability. This involves checking bond lengths, bond angles, and other geometric parameters, as well as looking for any unresolved electron density.

Part 4: Comparative Analysis with Structurally Related Compounds

In the absence of experimental data for 7-Methyl-2-(trifluoromethyl)quinoline, we can draw valuable insights from the crystal structures of similar molecules.

Compound CSD Refcode Space Group Key Intermolecular Interactions
methanol methanol monosolvateNot publicly available, data from a recent publication[22]I4₁/acdO-H···O, N-H···O, and O-H···N hydrogen bonds.[22]
7-Chloro-4-(4-methyl-1-piperazinyl)quinoline MonohydrateNot publicly available, data from a recent publication[23]P2₁/cHydrogen bonding interactions between the quinoline derivative and water molecules.[23]
(E)-2-(((2-phenyl-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenolCCDC 2036933[11]P2₁/cπ-π stacking interactions.

Expected Structural Features and Comparisons:

  • Planarity: The quinoline ring system is expected to be largely planar. The methyl and trifluoromethyl groups will be substituents on this planar scaffold.

  • Intermolecular Interactions: In the absence of strong hydrogen bond donors or acceptors, the crystal packing of 7-Methyl-2-(trifluoromethyl)quinoline is likely to be dominated by weaker interactions such as C-H···N and C-H···F hydrogen bonds, as well as π-π stacking interactions between the quinoline rings. The trifluoromethyl group can also participate in halogen bonding.

  • Comparison with 2,8-bis(trifluoromethyl)quinoline derivatives: The crystal structure of methanol reveals the importance of hydrogen bonding in directing the crystal packing.[22] In contrast, 7-Methyl-2-(trifluoromethyl)quinoline lacks strong hydrogen bond donors, suggesting that its crystal packing will be governed by different forces.

  • Comparison with other trifluoromethylated quinolines: The crystal structure of (E)-2-(((2-phenyl-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenol demonstrates the role of π-π stacking.[11] It is plausible that similar interactions will be observed in the crystal structure of 7-Methyl-2-(trifluoromethyl)quinoline.

Conclusion

While the definitive crystal structure of 7-Methyl-2-(trifluoromethyl)quinoline awaits experimental determination, this guide provides a comprehensive framework for its synthesis, crystallization, and structural analysis. By following the detailed protocols and leveraging comparative insights from related compounds, researchers can successfully elucidate the three-dimensional structure of this important molecule. This structural information will be invaluable for understanding its properties and for its potential applications in drug discovery and materials science.

References

  • [Author(s) of the paper on methanol methanol monosolvate]. (2025). Crystal structure and Hirshfeld surface analysis of methanol methanol monosolvate. PMC.

  • Google Patents. (n.d.). CN102344438B - Crystallization of quinoline derivatives and its preparation method.
  • [Author(s) of the paper on 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate]. (2025). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)
  • Greenwood, M. (2023, November 9). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. Retrieved from [Link]

  • Google Patents. (n.d.). CN103664892B - The crystallization of quinoline.
  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • [Author(s) of the paper on trifluoromethylated quinoline-phenol Schiff bases]. (2021, August 23). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives.
  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Retrieved from [Link]

  • [Author(s) of the paper on trifluoromethylated quinoline-phenol Schiff bases]. (2021, December 1). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journals.
  • [Author(s) of the paper on 2-formyl-6-methoxy-3-carbethoxy quinoline]. (2022, July 12). Journal of Physics and Chemistry of Solids.
  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • Bartow, E., & McCollum, E. V. (n.d.).
  • PubChem. (n.d.). 2-(Trifluoromethyl)quinoline. Retrieved from [Link]

  • Crystallography Open Database. (n.d.). Retrieved from [Link]

  • Spingler, B. (n.d.). Some Tricks for the Single Crystal Growth of Small Molecules. cdifx.
  • [Author(s) of the paper on novel Quinoline derivatives]. (n.d.).
  • ResearchGate. (n.d.). The X‐ray crystal structure of compound 7, shown with 30% probability.... Retrieved from [Link]

  • PubChem. (n.d.). 7-Methylquinoline. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols: 3,4-Dichloro-7-(trifluoromethyl)quinoline in Organic Synthesis.
  • ResearchGate. (n.d.). (PDF) The Cambridge Structural Database. Retrieved from [Link]

  • MatDaCs. (n.d.). Crystallography Open Database (COD). Retrieved from [Link]

  • Washington University in St. Louis. (n.d.). CCDC – Cambridge Structural Database. Becker Medical Library. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 1 Crystallography Open Database: History, Development, and Perspectives.
  • Digital Curation Centre. (2012, December 19). Crystallography Open Database. Retrieved from [Link]

  • Crystallography Open Database. (n.d.). Search results. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). 2-propyl-7-(trifluoromethyl)quinoline.
  • Iowa Research Online. (n.d.).
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • PubChem. (n.d.). 7-(Trifluoromethyl)quinoline. Retrieved from [Link]

  • [Author(s) of the paper on single crystal growth]. (n.d.). Single crystal growth for topology and beyond.
  • National Institutes of Health. (n.d.). Methyl 2-{[2,8-bis(trifluoromethyl)
  • MDPI. (2025, November 26). Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies.

Sources

Comparative Guide: IR Spectroscopy of Trifluoromethyl Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: IR spectroscopy peaks for trifluoromethyl quinoline derivatives Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary

The incorporation of trifluoromethyl (


) groups into the quinoline scaffold is a pivotal strategy in medicinal chemistry, enhancing lipophilicity, metabolic stability, and binding affinity. However, characterizing these derivatives requires distinguishing the intense, broad C-F stretching vibrations from the characteristic heteroaromatic ring modes of the quinoline core.

This guide provides a technical comparison of the infrared (IR) spectral signatures of trifluoromethylated quinolines against unsubstituted and other halogenated analogs. It establishes a self-validating framework for structural elucidation, focusing on the diagnostic interplay between the electron-withdrawing


 group and the quinoline 

-system.
Fundamental IR Signatures

To accurately identify a trifluoromethyl quinoline derivative, one must first validate the presence of the heteroaromatic core and then isolate the halogenated substituent effects.

1.1 The Quinoline Scaffold (The Control)

The quinoline ring system (benzopyridine) exhibits characteristic bands arising from skeletal vibrations and C-H deformations.

  • Aromatic C-H Stretching: Weak bands at 3030–3060 cm⁻¹ .

  • Ring Skeletal Vibrations (C=C / C=N): A diagnostic set of four bands in the 1450–1620 cm⁻¹ region. The band near 1500 cm⁻¹ is often the most intense and characteristic of the heteroaromatic system.

  • C-H Out-of-Plane (OOP) Bending: Strong bands in the 700–900 cm⁻¹ region. These are strictly determined by the substitution pattern (e.g., adjacent hydrogens).

1.2 The Trifluoromethyl (

) Signature

The


 group is an "infrared powerhouse," producing some of the most intense bands in organic spectroscopy due to the high polarity of the C-F bond.
  • C-F Stretching (Internal): Very strong, broad, and often split bands in the 1100–1250 cm⁻¹ region.

  • Ar-

    
     Stretching:  A distinct, often sharp band near 1320–1350 cm⁻¹ , corresponding to the stretching of the bond connecting the aromatic ring to the trifluoromethyl carbon.
    
  • 
     Deformation:  Medium intensity bands near 700–750 cm⁻¹ , often overlapping with aromatic OOP bends.
    
Comparative Analysis: -Quinoline vs. Alternatives

The following analysis contrasts the spectral behavior of trifluoromethyl quinolines with unsubstituted and chloro-substituted analogs to highlight diagnostic shifts.

Table 1: Spectral Comparison of Quinoline Derivatives
Vibrational ModeUnsubstituted Quinoline

-Quinoline Derivatives
Chloro-Quinoline DerivativesDiagnostic Note
Ar-H Stretch 3030–3060 cm⁻¹ (Weak)3040–3080 cm⁻¹ (Weak)3030–3060 cm⁻¹ (Weak)

causes a slight high-frequency shift due to ring deactivation.
Ring Skeletal (C=C/C=N) ~1620, 1590, 1500 cm⁻¹1630, 1605, 1515 cm⁻¹ 1610, 1580, 1490 cm⁻¹

(EWG) stiffens the ring, shifting bands to higher wavenumbers (+10-15 cm⁻¹).
C-X Stretching N/A1100–1250 cm⁻¹ (Very Strong) 1050–1090 cm⁻¹ (Strong)C-F bands are significantly broader and more intense than C-Cl.
Ar-C bond to Substituent N/A1320–1350 cm⁻¹ (Med-Strong) ~1080 cm⁻¹The Ar-

band is a key differentiator from internal C-F stretches.
OOP Bending (Fingerprint) 700–850 cm⁻¹650–900 cm⁻¹ (Pattern dependent)700–850 cm⁻¹

deformation (~730 cm⁻¹) can obscure specific OOP bands.
2.1 Electronic Effects & Band Shifts
  • Inductive Effect (-I): The

    
     group strongly withdraws electron density from the quinoline ring. This reduces the bond length of the adjacent ring carbons, resulting in a blue shift (higher frequency)  of the skeletal vibrations (e.g., the 1500 cm⁻¹ band shifting to ~1515 cm⁻¹).
    
  • Hyperconjugation: Unlike methoxy or amino groups,

    
     does not donate electrons via resonance. This preserves the high-frequency position of the carbonyl stretch if a carbonyl substituent (e.g., ester/amide) is also present on the ring.
    
Structural Elucidation Logic (Decision Tree)

The following diagram outlines the logical flow for confirming a trifluoromethyl quinoline structure using IR data.

SpectralLogic Start Unknown Sample Spectrum CheckAro Check 3030 cm⁻¹ & 1500-1600 cm⁻¹ Start->CheckAro IsQuinoline Heteroaromatic Core Confirmed? CheckAro->IsQuinoline CheckCF3 Check 1100-1250 cm⁻¹ (Broad/Strong) AND 1320 cm⁻¹ (Ar-CF3) IsQuinoline->CheckCF3 Yes Result1 Not a Quinoline Derivative IsQuinoline->Result1 No IsCF3 CF3 Group Present? CheckCF3->IsCF3 CheckOOP Analyze 700-900 cm⁻¹ Region IsCF3->CheckOOP Yes Result2 Quinoline Analog (No CF3) IsCF3->Result2 No Result3 Trifluoromethyl Quinoline Confirmed CheckOOP->Result3 Substitution Pattern Identified

Figure 1: Decision tree for the spectroscopic identification of trifluoromethyl quinoline derivatives.

Experimental Protocol: High-Fidelity Acquisition

Obtaining a spectrum capable of resolving the


 band from the internal C-F stretches requires specific handling, particularly because many quinoline derivatives are crystalline solids that can exhibit polymorphism.
4.1 Methodology: ATR vs. KBr
  • Recommended: Attenuated Total Reflectance (ATR) with a Diamond or ZnSe crystal.

    • Why:

      
       bands are extremely intense. In transmission mode (KBr pellet), these bands often "bottom out" (0% transmittance), losing peak shape and resolution. ATR limits path length, preventing detector saturation in the C-F region.
      
  • Alternative: KBr Pellet (1-2% concentration) if weak overtone analysis (1660–2000 cm⁻¹) is required for substitution pattern confirmation.

4.2 Step-by-Step Workflow
  • Instrument Calibration:

    • Run a background scan (air) to remove atmospheric

      
       (2350 cm⁻¹) and 
      
      
      
      (3600-3000 cm⁻¹) lines.
    • Self-Validation: Ensure the background energy curve is smooth in the 1000–1400 cm⁻¹ region where C-F peaks appear.

  • Sample Preparation (ATR):

    • Place 2–5 mg of the solid derivative on the crystal.

    • Apply high pressure using the anvil.

    • Critical Check: If the sample is a hydrochloride salt (common in drugs), look for the broad

      
       stretch (~2500–3000 cm⁻¹). If free base is required, neutralize before scanning.
      
  • Acquisition Parameters:

    • Resolution: 2 cm⁻¹ (Standard 4 cm⁻¹ may merge split C-F bands).

    • Scans: 32 or 64 scans to improve Signal-to-Noise (S/N) ratio.

    • Range: 4000–600 cm⁻¹.

  • Post-Processing & Validation:

    • Perform an Automatic Baseline Correction.[1]

    • The "1320 Check": Verify the presence of the Ar-

      
       band at ~1320 cm⁻¹. If this is absent but 1100-1200 cm⁻¹ is strong, the 
      
      
      
      may be on an aliphatic side chain, not the ring.
4.3 Experimental Workflow Diagram

Workflow Prep Sample Prep (Diamond ATR) Acq Acquisition (4000-600 cm⁻¹, 2 cm⁻¹ res) Prep->Acq High Pressure Bg Background Scan (Air/Clean Crystal) Bg->Prep Clean Process Baseline Correction & Peak Picking Acq->Process Validate Validation: Check 1320 cm⁻¹ Band Process->Validate

Figure 2: Optimized experimental workflow for acquiring valid spectra of fluorinated heterocycles.

References
  • Katritzky, A. R., & Taylor, P. J. (1976). Infrared Spectra of Heterocycles. Physical Methods in Heterocyclic Chemistry. Link

  • Randle, R. R., & Whiffen, D. H. (1955).[2] The characteristic infrared absorption frequencies of aromatic trifluoromethyl compounds. Journal of the Chemical Society.[2] Link

  • NIST Chemistry WebBook. Quinoline and Trifluoromethyl Radical Spectral Data. National Institute of Standards and Technology. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for C-F and Heteroaromatic assignments). Link

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley. Link

Sources

A Comparative Guide to the Bioisosteric Properties of Methyl and Trifluoromethyl Groups in Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the strategic modification of lead compounds is paramount to optimizing their pharmacological profiles. Among the myriad of chemical alterations available, bioisosteric replacement stands out as a powerful tool for fine-tuning a molecule's properties. This guide provides an in-depth, objective comparison of two common bioisosteres: the methyl (-CH₃) group and the trifluoromethyl (-CF₃) group, with a specific focus on their impact within the quinoline scaffold, a privileged structure in drug discovery. This analysis is grounded in experimental data and established principles, offering researchers, scientists, and drug development professionals a comprehensive resource for informed decision-making in their synthetic and drug design endeavors.

The Principle of Bioisosterism: More Than Just Similar Size

Bioisosterism refers to the substitution of an atom or a group of atoms in a molecule with another that has similar physical or chemical properties, leading to a compound that retains the same type of biological activity. However, the true power of this strategy lies not in creating identical analogues, but in subtly modulating a compound's characteristics to enhance its efficacy, selectivity, and pharmacokinetic properties. The methyl and trifluoromethyl groups, while often considered bioisosteres, exemplify this principle of nuanced alteration.

Physicochemical Properties: A Tale of Two Substituents

The seemingly simple substitution of three hydrogen atoms with three fluorine atoms imparts a dramatic shift in the physicochemical nature of the substituent. These differences have profound implications for a molecule's behavior in a biological system.[1][2][3][4]

PropertyMethyl Group (-CH₃)Trifluoromethyl Group (-CF₃)Rationale for Difference
Steric Effect (Van der Waals Radius) ~2.0 Å~2.7 ÅThe larger size of fluorine atoms compared to hydrogen atoms results in a bulkier substituent.[5]
Electronic Effect Weakly electron-donating (inductive effect)Strongly electron-withdrawing (inductive effect)The high electronegativity of the three fluorine atoms creates a strong dipole, pulling electron density away from the point of attachment.[3][6][7]
Lipophilicity (Hansch π constant) +0.5+0.88The trifluoromethyl group is significantly more lipophilic, increasing a molecule's affinity for non-polar environments.[1][8]
pKa of Quinoline Nitrogen Increases basicity (higher pKa)Decreases basicity (lower pKa)The electron-donating nature of the methyl group increases electron density on the quinoline nitrogen, making it more basic. Conversely, the electron-withdrawing trifluoromethyl group reduces electron density, making the nitrogen less basic.
Metabolic Stability Susceptible to oxidative metabolism (e.g., by Cytochrome P450 enzymes)Highly resistant to oxidative metabolismThe carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making it difficult for metabolic enzymes to cleave.[1][2][3][9]

Impact on Pharmacokinetics and Pharmacodynamics of Quinolines

The distinct physicochemical properties of the methyl and trifluoromethyl groups translate directly into altered pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) profiles of quinoline-based compounds.

Metabolic Stability: The "Metabolic Shielding" Effect

A primary reason for introducing a trifluoromethyl group is to enhance metabolic stability.[3][9][10] Methyl groups, particularly on aromatic rings, are often susceptible to oxidation by cytochrome P450 (CYP) enzymes, leading to rapid metabolism and clearance of the drug. The robust C-F bonds of the trifluoromethyl group are highly resistant to such enzymatic attack.[1][2] This "metabolic shielding" can significantly increase a drug's half-life and bioavailability.[9]

cluster_0 Methyl-Substituted Quinoline Metabolism cluster_1 Trifluoromethyl-Substituted Quinoline Metabolism Quinoline-CH3 Quinoline-CH₃ CYP450 CYP450 (Oxidation) Quinoline-CH3->CYP450 Metabolite Quinoline-CH₂OH (Hydroxylated Metabolite) CYP450->Metabolite Quinoline-CF3 Quinoline-CF₃ CYP450_2 CYP450 (Oxidation) Quinoline-CF3->CYP450_2 No_Reaction Metabolically Stable CYP450_2->No_Reaction Resistant to Oxidation cluster_0 Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 Data Analysis & SAR Synthesis Synthesis of Quinoline-CH₃ and Quinoline-CF₃ PhysChem Physicochemical Profiling (pKa, LogP) Synthesis->PhysChem PK Pharmacokinetic Assays (Metabolic Stability, Plasma Protein Binding) PhysChem->PK PD Pharmacodynamic Assays (Target Binding, Cell Potency) PK->PD Analysis Comparative Data Analysis PD->Analysis SAR Structure-Activity Relationship (SAR) Elucidation Analysis->SAR

Caption: Experimental workflow for comparative analysis.

Conclusion: A Strategic Choice in Drug Design

The decision to use a methyl or a trifluoromethyl group as a substituent on a quinoline scaffold is not arbitrary but a strategic choice based on a deep understanding of their distinct physicochemical properties and their likely impact on the drug's overall profile. The trifluoromethyl group offers significant advantages in terms of metabolic stability and can enhance binding affinity through favorable interactions. [1][2][11][12]However, its impact on lipophilicity and basicity must be carefully considered. [13][14]This guide has provided a framework for understanding these differences and a set of experimental protocols to empirically validate the effects of this bioisosteric replacement. By leveraging this knowledge, medicinal chemists can make more informed decisions in the design and optimization of novel quinoline-based therapeutics.

References

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Validating the Structure of 7-Methyl-2-(trifluoromethyl)quinoline: A Comparative Guide to Elemental Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth examination of elemental analysis for the structural validation of 7-Methyl-2-(trifluoromethyl)quinoline, a fluorinated heterocyclic compound. It offers a detailed experimental protocol and objectively compares this classical technique with modern spectroscopic methods, supported by experimental data, to ensure a comprehensive understanding of its place in contemporary chemical analysis.

In the synthesis of novel compounds, particularly those with potential pharmaceutical applications like quinoline derivatives, confirming the elemental composition is a fundamental first step. Elemental analysis provides the mass fractions of carbon, hydrogen, and nitrogen, which can be compared against the theoretical values calculated from the proposed molecular formula. For 7-Methyl-2-(trifluoromethyl)quinoline (C₁₁H₈F₃N), this technique serves as a crucial, cost-effective checkpoint for purity and structural integrity.

The Foundational Role of Elemental Analysis

Elemental analysis, at its core, is a destructive combustion technique. A small, precisely weighed amount of the sample is burned in a controlled environment of oxygen. This process converts the carbon in the sample to carbon dioxide (CO₂), the hydrogen to water (H₂O), and the nitrogen to nitrogen gas (N₂) or its oxides, which are then reduced to N₂. These combustion products are then separated and quantified using various detection methods, such as thermal conductivity detection.

The presence of fluorine in 7-Methyl-2-(trifluoromethyl)quinoline introduces a specific challenge. The high strength of the carbon-fluorine bond can lead to incomplete combustion, potentially resulting in the formation of CF₂ radicals that can be mistakenly detected as nitrogen, leading to inaccurate results (low carbon and high nitrogen readings).[1] To counteract this, modern elemental analyzers employ specialized reagents and conditions. Magnesium oxide is often used in the combustion tube to trap the fluorine as non-volatile magnesium fluoride (MgF₂), preventing interference with the detection of other elements.[1]

Experimental Protocol: Elemental Analysis of 7-Methyl-2-(trifluoromethyl)quinoline

This protocol outlines the key steps for the successful elemental analysis of 7-Methyl-2-(trifluoromethyl)quinoline using a modern CHN analyzer equipped for halogen-containing compounds.

Pre-analysis and Sample Preparation
  • Purity Confirmation: Before elemental analysis, it is crucial to have preliminary evidence of the compound's purity from other techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Sample Drying: The sample must be meticulously dried to remove any residual solvents or water, which would significantly skew the hydrogen and carbon percentages. Drying under high vacuum for several hours is recommended.

  • Homogenization: Ensure the sample is a fine, homogenous powder to promote complete and uniform combustion.

  • Sample Weighing: Accurately weigh approximately 2-3 mg of the dried, homogenized sample into a clean tin capsule using a calibrated microbalance. The exact weight should be recorded to at least four decimal places.

  • Encapsulation: Securely crimp the tin capsule to ensure no sample is lost and to facilitate a rapid, complete combustion upon introduction into the analyzer.

Instrumental Analysis
  • Instrument Calibration: Calibrate the elemental analyzer using a certified standard with a known elemental composition, such as acetanilide or sulfanilamide. This calibration should be performed at the beginning of each analysis session.

  • Combustion Conditions: Set the combustion furnace to a temperature of at least 1000°C to ensure the complete breakdown of the fluorinated compound.

  • Reagent Check: Verify that the combustion and reduction tubes contain fresh, appropriate reagents, including an oxygen source, a combustion catalyst (e.g., tungsten(VI) oxide on a support), a reducing agent (e.g., copper) to convert nitrogen oxides to N₂, and a fluorine-capturing reagent like magnesium oxide.

  • Analysis Execution: Introduce the encapsulated sample into the autosampler. The instrument will then automatically drop the sample into the combustion furnace.

  • Data Acquisition: The combustion gases (CO₂, H₂O, and N₂) are carried by a helium stream through separation columns and are quantified by a thermal conductivity detector. The instrument's software will calculate the percentage of C, H, and N based on the detector's response and the sample weight.

Post-analysis and Data Interpretation
  • Replicate Analysis: For robust results, it is best practice to analyze at least two or three replicates of the sample.

  • Data Comparison: Compare the experimentally determined percentages of C, H, and N with the theoretical values calculated for the molecular formula C₁₁H₈F₃N.

  • Acceptance Criteria: For a new compound to be considered pure, the experimental values should typically be within ±0.4% of the calculated theoretical values, a standard accepted by many scientific journals.[2][3]

A Comparative Look: Elemental Analysis vs. Spectroscopic Techniques

While elemental analysis is a powerful tool for confirming elemental composition and purity, it provides no information about the connectivity of atoms or the three-dimensional structure of the molecule. For complete structural elucidation, a combination of spectroscopic methods is indispensable.[4]

TechniqueInformation ProvidedStrengthsLimitations
Elemental Analysis Percentage composition of C, H, N (and other elements)High accuracy and precision for purity assessment; Cost-effective.Provides no structural information; Destructive technique.
¹H and ¹³C NMR Detailed information about the carbon-hydrogen framework, including connectivity and stereochemistry.Non-destructive; Provides rich structural detail.Requires larger sample amounts; Can be complex to interpret for complex molecules.
Mass Spectrometry (MS) Precise molecular weight and fragmentation patterns.High sensitivity; Provides molecular formula confirmation (with high resolution).Isomers can be difficult to distinguish; Fragmentation can be complex.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of specific functional groups.Fast and simple to perform; Good for identifying key chemical bonds.Provides limited information on the overall molecular structure.

The following diagram illustrates a comprehensive workflow for the structural validation of a newly synthesized compound like 7-Methyl-2-(trifluoromethyl)quinoline, highlighting the complementary roles of these techniques.

Caption: A typical workflow for the synthesis and structural validation of a novel organic compound.

Data Presentation: Theoretical vs. Expected Experimental Values

For 7-Methyl-2-(trifluoromethyl)quinoline (C₁₁H₈F₃N), the theoretical elemental composition is calculated as follows:

  • Molecular Weight: 211.19 g/mol

  • Carbon (C): (11 * 12.011) / 211.19 * 100% = 62.56%

  • Hydrogen (H): (8 * 1.008) / 211.19 * 100% = 3.82%

  • Nitrogen (N): (1 * 14.007) / 211.19 * 100% = 6.64%

  • Fluorine (F): (3 * 18.998) / 211.19 * 100% = 26.98%

The following table summarizes the theoretical values and the acceptable range for experimental results.

ElementTheoretical %Acceptable Experimental Range (±0.4%)
Carbon (C)62.5662.16 - 62.96
Hydrogen (H)3.823.42 - 4.22
Nitrogen (N)6.646.24 - 7.04

Conclusion

Elemental analysis remains a vital, first-line technique for the characterization of newly synthesized compounds like 7-Methyl-2-(trifluoromethyl)quinoline. When performed with the appropriate methodology to account for challenging elements like fluorine, it provides a reliable and accurate assessment of a sample's elemental composition and purity. However, it is crucial to recognize that elemental analysis is one piece of the structural elucidation puzzle. A comprehensive and irrefutable structural validation can only be achieved through the synergistic use of modern spectroscopic techniques, including NMR, mass spectrometry, and FTIR, which together provide a complete picture of the molecule's identity and architecture.

References

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